Product packaging for 1,3-Hexadiyne(Cat. No.:CAS No. 4447-21-6)

1,3-Hexadiyne

Cat. No.: B3052731
CAS No.: 4447-21-6
M. Wt: 78.11 g/mol
InChI Key: AKOJBFZCIRFXBA-UHFFFAOYSA-N
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Description

1,3-Hexadiyne is a useful research compound. Its molecular formula is C6H6 and its molecular weight is 78.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6 B3052731 1,3-Hexadiyne CAS No. 4447-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexa-1,3-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h1H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOJBFZCIRFXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196185
Record name 1,3-Hexadiyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4447-21-6
Record name 1,3-Hexadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Hexadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Hexadiyne (IUPAC name: Hexa-1,3-diyne) is a conjugated diyne with the molecular formula C₆H₆.[1][2][3] Its structure, characterized by a linear four-carbon chain with alternating triple and single bonds, imparts unique electronic and chemical properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, supplemented with a representative synthetic protocol and theoretical structural data. Due to a scarcity of published experimental data for this specific molecule, some values are based on established chemical principles and data from analogous compounds.

Molecular Structure

The molecular structure of this compound is defined by a six-carbon backbone. The carbons C1 through C4 form a linear, rigid rod-like structure due to the sp-hybridization of the alkyne carbons. The terminal ethyl group (C5 and C6) introduces a saturated, flexible tail. The molecule has a molecular weight of approximately 78.11 g/mol .[2][3]

Geometry and Hybridization

The core of this compound consists of four sp-hybridized carbon atoms (C1, C2, C3, C4) and two sp³-hybridized carbon atoms (C5, C6).

  • sp-hybridized carbons (C1-C4): These carbons form a linear arrangement with bond angles of 180°. Each carbon has two unhybridized p-orbitals that are perpendicular to each other and to the molecular axis.

  • sp³-hybridized carbons (C5-C6): These carbons adopt a tetrahedral geometry with approximate bond angles of 109.5°.

This combination of hybridization states results in a molecule with a distinct linear, electron-rich segment and a flexible, saturated terminus.

Bond Lengths and Angles
ParameterAtom(s) InvolvedTheoretical/Estimated Value
Bond Lengths (Å)
C1≡C2Triple Bond~1.21 Å
C2-C3Single Bond~1.38 Å
C3≡C4Triple Bond~1.21 Å
C4-C5Single Bond~1.46 Å
C5-C6Single Bond~1.54 Å
C1-HC-H Bond~1.06 Å
C5-HC-H Bond~1.09 Å
C6-HC-H Bond~1.09 Å
**Bond Angles (°) **
H-C1≡C2Linear180°
C1≡C2-C3Linear180°
C2-C3≡C4Linear180°
C3≡C4-C5Linear180°
C4-C5-C6Tetrahedral~109.5°
H-C5-HTetrahedral~109.5°
H-C6-HTetrahedral~109.5°

Note: These values are estimations based on standard bond lengths and angles for alkynes and alkanes and may not represent precise experimental measurements.

Electronic Structure and Bonding

The bonding in this compound is dominated by its conjugated diyne system, which gives rise to its characteristic properties.

Sigma (σ) Framework

The sigma framework is formed by the head-on overlap of hybrid orbitals. The linear C1-C2-C3-C4 chain is built from the overlap of sp-hybridized orbitals on the carbons. The C4-C5 bond results from the overlap of an sp-hybrid orbital from C4 and an sp³-hybrid orbital from C5. The remaining C-C and C-H bonds are also sigma bonds.

Pi (π) System and Conjugation

The two triple bonds in this compound are conjugated, meaning they are separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four sp-hybridized carbons.

  • Each triple bond consists of one σ bond and two π bonds.

  • The π bonds are formed by the side-on overlap of the unhybridized p-orbitals on the sp-hybridized carbons.

  • The p-orbitals on C2 and C3 can overlap, creating a continuous π-system that extends from C1 to C4. This delocalization of electrons leads to increased stability compared to non-conjugated diynes.

The visualization below illustrates the overlap of the p-orbitals forming the conjugated π-system.

Caption: Molecular structure and p-orbital overlap in this compound.

Physicochemical and Spectroscopic Data

While comprehensive experimental data is limited, some key properties have been reported or can be reliably calculated.

PropertyValueReference/Source
Molecular FormulaC₆H₆[1][2][3]
Molecular Weight78.11 g/mol [2][3]
IUPAC NameHexa-1,3-diyne[3]
CAS Registry Number4447-21-6[1]
Boiling Point87 °C (188.6 °F; 360.15 K)[2]
Ionization Energy9.25 - 9.41 eV[4]
13C NMR (Calculated)
C1~65-75 ppmTheoretical Estimation
C2~75-85 ppmTheoretical Estimation
C3~75-85 ppmTheoretical Estimation
C4~65-75 ppmTheoretical Estimation
C5~20-30 ppmTheoretical Estimation
C6~10-20 ppmTheoretical Estimation
IR Spectroscopy (Expected)
≡C-H Stretch~3300 cm⁻¹ (sharp, medium)General IR Data
C≡C Stretch (conjugated)~2100-2260 cm⁻¹ (sharp, variable intensity)General IR Data
C-H Stretch (sp³)~2850-3000 cm⁻¹General IR Data

Experimental Protocols

Representative Synthesis: Cadiot-Chodkiewicz Coupling

A common method for synthesizing unsymmetrical 1,3-diynes is the Cadiot-Chodkiewicz coupling. For this compound, this would involve the coupling of a 1-halo-alkyne with a terminal alkyne. A plausible route is the coupling of 1-bromo-1-butyne with ethynylmagnesium bromide in the presence of a copper(I) catalyst.

Disclaimer: The following is a generalized, representative protocol and has not been specifically extracted from a publication detailing the synthesis of this compound. It is for illustrative purposes.

Materials:

Procedure:

  • A reaction flask is charged with copper(I) chloride, hydroxylamine hydrochloride, and 70% aqueous ethylamine under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

  • A solution of 1-bromo-1-butyne in THF is added dropwise to the cooled catalyst mixture.

  • A solution of ethynylmagnesium bromide in THF is then added slowly to the reaction mixture, maintaining the temperature below 30°C.

  • After the addition is complete, the reaction is stirred at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

The workflow for this synthesis can be visualized as follows:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process A 1-Bromo-1-butyne F Coupling Reaction (THF, <30°C) A->F B Ethynylmagnesium Bromide B->F C CuCl C->F D NH2OH*HCl D->F E EtNH2 E->F G Aqueous Workup (NH4Cl Quench) F->G H Extraction (Diethyl Ether) G->H I Purification (Distillation) H->I J This compound I->J

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a fundamental example of a conjugated diyne, possessing a linear, electron-rich π-system. Its structure is characterized by sp and sp³ hybridized carbons, leading to a rigid diyne core and a flexible ethyl terminus. While specific experimental structural and spectroscopic data are not widely available, its properties can be understood through theoretical models and comparison with analogous compounds. The Cadiot-Chodkiewicz coupling provides a representative and effective synthetic route to this and other unsymmetrical diynes, which are valuable building blocks in organic synthesis and materials science. Further experimental investigation is warranted to precisely determine its structural parameters and fully characterize its spectroscopic properties.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexadiyne (CAS No. 4447-21-6) is a conjugated diyne, a class of organic compounds characterized by two triple bonds separated by a single bond. This structural motif imparts unique physical and chemical properties, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its rigid, linear geometry and electron-rich π-system are key to its reactivity and potential applications. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical properties are summarized in the table below. It is important to note that while some experimental data is available, certain values are estimates and should be considered as such.

PropertyValueSource
Molecular Formula C₆H₆[1]
Molecular Weight 78.11 g/mol [1]
Boiling Point 85.4 °C at 760 mmHg[1]
Melting Point 30.9 °C (estimate)[1][2]
Density 0.825 g/cm³[1]
Refractive Index 1.455[1]
Vapor Pressure 77.7 ± 0.1 mmHg at 25°C (Predicted)[1]
logP (Octanol/Water Partition Coefficient) 1.033 (Crippen Calculated Property)[3]
Water Solubility (log10WS) -1.92 (Crippen Calculated Property)[3]
Ionization Energy 9.25 - 9.41 eV[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the conjugated diyne system. This functionality makes the molecule highly reactive and susceptible to a variety of transformations, rendering it a versatile intermediate in organic synthesis.

General Reactivity: this compound is recognized for its utility in constructing more complex molecular architectures.[1] The conjugated triple bonds provide multiple sites for reactions, including cross-coupling and cycloaddition reactions.[1]

Cross-Coupling Reactions: The terminal alkyne in this compound can participate in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. While specific examples for this compound are not extensively detailed in readily available literature, the reactivity of 1,3-diynes in general suggests its participation in reactions such as:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of substituted alkynes.

  • Cadiot-Chodkiewicz Coupling: This reaction allows for the coupling of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diyne.

  • Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetrical diynes.

Cycloaddition Reactions: The diyne system of this compound can act as a component in cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems. A notable example is the Diels-Alder reaction, where the diyne can react with a diene to form a highly unsaturated cyclic adduct.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely reported in standard chemical literature. However, general methods for the synthesis of 1,3-diynes can be adapted for its preparation.

Synthesis of this compound via Cadiot-Chodkiewicz Coupling (Proposed Protocol):

This protocol is a representative example based on the general principles of the Cadiot-Chodkiewicz coupling.

Materials:

Procedure:

  • A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of copper(I) chloride, ethylamine, and hydroxylamine hydrochloride in methanol (B129727).

  • The mixture is cooled in an ice bath.

  • A solution of 1-butyne in methanol is added dropwise to the reaction mixture.

  • A solution of 1-bromoethyne in a suitable solvent is then added slowly via the dropping funnel.

  • The reaction is stirred at low temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Purification:

  • Distillation: Due to its liquid nature and relatively low boiling point, fractional distillation under reduced pressure is a suitable method for the purification of this compound.[4] This technique separates the compound from non-volatile impurities and other components with different boiling points.[4]

  • Recrystallization (for solid derivatives): While this compound is a liquid, its solid derivatives can be purified by recrystallization.[5][6] This involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[5][6]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • The terminal acetylenic proton (H-1) is expected to appear as a singlet in the region of δ 2.0-3.0 ppm.

  • The methylene (B1212753) protons (H-5) adjacent to the triple bond would likely be a quartet coupled to the methyl protons, appearing around δ 2.2-2.4 ppm.

  • The methyl protons (H-6) would be a triplet coupled to the methylene protons, appearing further upfield around δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy: A reference to the ¹³C NMR spectrum of this compound exists in the Zhurnal Organicheskoi Khimii, though the specific chemical shifts are not provided in the available abstract.[7] Based on the structure, one would expect six distinct signals corresponding to the six carbon atoms. The sp-hybridized carbons of the diyne system would appear in the range of δ 60-90 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.

  • A weak to medium absorption in the region of 2260-2100 cm⁻¹ for the C≡C stretching vibrations of the diyne. The conjugation may split this into two bands.

  • C-H stretching and bending vibrations for the ethyl group will also be present in their characteristic regions.

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 78. Fragmentation would likely involve the loss of a hydrogen atom, a methyl group (m/z = 63), or an ethyl group (m/z = 49), leading to the formation of stable propargyl-type cations.

Logical Workflow and Reaction Mechanisms

Given the absence of biological signaling pathways for this compound, a logical workflow can be represented by its synthesis and subsequent key reactions.

Workflow for Synthesis and Derivatization of this compound:

G cluster_synthesis Synthesis of this compound cluster_reactions Key Reactions 1-Butyne 1-Butyne Cadiot-Chodkiewicz Coupling Cadiot-Chodkiewicz Coupling 1-Butyne->Cadiot-Chodkiewicz Coupling 1-Bromoethyne 1-Bromoethyne 1-Bromoethyne->Cadiot-Chodkiewicz Coupling This compound This compound Cadiot-Chodkiewicz Coupling->this compound 1,3-Hexadiyne_ref This compound Diels-Alder Reaction Diels-Alder Reaction 1,3-Hexadiyne_ref->Diels-Alder Reaction Sonogashira Coupling Sonogashira Coupling 1,3-Hexadiyne_ref->Sonogashira Coupling Dienophile Dienophile Dienophile->Diels-Alder Reaction Cyclic Adduct Cyclic Adduct Diels-Alder Reaction->Cyclic Adduct Aryl_Halide Aryl Halide Aryl_Halide->Sonogashira Coupling Aryl-Substituted Diyne Aryl-Substituted Diyne Sonogashira Coupling->Aryl-Substituted Diyne

Caption: Synthetic pathway and key reactions of this compound.

Mechanism of Cadiot-Chodkiewicz Coupling:

G Terminal_Alkyne R-C≡C-H Base Base Terminal_Alkyne->Base Deprotonation Copper_Acetylide R-C≡C-Cu Base->Copper_Acetylide Forms Oxidative_Addition Oxidative Addition Copper_Acetylide->Oxidative_Addition Haloalkyne R'-C≡C-X Haloalkyne->Oxidative_Addition Intermediate [R-C≡C-Cu(X)-C≡C-R'] Oxidative_Addition->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Diyne_Product R-C≡C-C≡C-R' Reductive_Elimination->Diyne_Product CuX CuX Reductive_Elimination->CuX Regenerates Catalyst

Caption: Mechanism of the Cadiot-Chodkiewicz coupling reaction.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry due to its unique structural and electronic properties. While a comprehensive set of experimentally determined physical and spectroscopic data is not fully available in the public domain, its reactivity profile is well-understood within the broader context of conjugated diynes. The ability to undergo a variety of carbon-carbon bond-forming reactions makes it a valuable synthon for the construction of complex organic molecules relevant to the fields of drug discovery and materials science. Further detailed characterization and exploration of its specific reaction pathways will undoubtedly expand its utility for researchers and scientists.

References

An In-depth Technical Guide to the Synthesis of Hexa-1,3-diyne for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of hexa-1,3-diyne, a valuable building block in organic chemistry. The content is tailored for individuals with a foundational understanding of synthetic chemistry and aims to provide a detailed, practical framework for its preparation.

Introduction

Hexa-1,3-diyne is a conjugated diyne, a class of organic molecules characterized by two carbon-carbon triple bonds separated by a single bond. This structural motif imparts rigidity and unique electronic properties, making it a person of interest in materials science, medicinal chemistry, and as a versatile intermediate in organic synthesis. The primary method for synthesizing unsymmetrical diynes such as hexa-1,3-diyne is the Cadiot-Chodkiewicz coupling reaction.

Synthetic Approach: The Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[1][2][3] For the synthesis of hexa-1,3-diyne, this involves the reaction of ethylacetylene (1-butyne) with a bromoacetylene derivative.

The general transformation is as follows:

CH₃CH₂C≡CH + BrC≡CH --(Cu⁺ catalyst, base)--> CH₃CH₂C≡C-C≡CH

A significant advancement in this methodology is the development of an air-tolerant protocol, which simplifies the experimental setup by eliminating the need for strictly anaerobic conditions.[4][5] This is achieved by using a reducing agent, such as sodium ascorbate (B8700270), to prevent the oxidation of the active Cu(I) catalyst to Cu(II), which can lead to undesirable side reactions like homo-coupling.[5][6]

Reaction Mechanism

The catalytic cycle of the Cadiot-Chodkiewicz coupling involves the following key steps:[2]

  • Deprotonation: The terminal alkyne (ethylacetylene) is deprotonated by an amine base to form a copper(I) acetylide intermediate.

  • Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne (bromoacetylene).

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to furnish the 1,3-diyne product and regenerate the active copper(I) catalyst.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of hexa-1,3-diyne based on an air-tolerant Cadiot-Chodkiewicz coupling protocol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Ethylacetylene (1-Butyne)C₄H₆54.09A gas at room temperature, can be condensed or used as a solution.
1-Bromoethyne (Bromoacetylene)C₂HBr104.93Highly reactive and potentially hazardous. Can be generated in situ.
Copper(I) bromideCuBr143.45Catalyst.
n-ButylamineC₄H₁₁N73.14Base.
Sodium ascorbateC₆H₇NaO₆198.11Reducing agent.
Ethanol (B145695)C₂H₅OH46.07Solvent.
Diethyl ether(C₂H₅)₂O74.12For extraction.
Saturated aqueous ammonium (B1175870) chlorideNH₄Cl53.49For quenching the reaction.
Anhydrous magnesium sulfateMgSO₄120.37For drying organic layers.
Synthesis of 1-Bromoethyne (In Situ Generation)

Due to its instability, 1-bromoethyne is often prepared immediately before use. A common method involves the reaction of acetylene (B1199291) with N-bromosuccinimide (NBS) in the presence of a silver catalyst.[1] Alternatively, for volatile bromoalkynes, in situ generation from a dibromoolefin precursor can be employed to circumvent handling the hazardous intermediate.[7][8]

Cadiot-Chodkiewicz Coupling Procedure[5]
  • To a round-bottom flask equipped with a magnetic stir bar and open to the air, add copper(I) bromide (0.05 eq) and sodium ascorbate (1.0 eq).

  • Add ethanol as the solvent.

  • To this suspension, add a solution of ethylacetylene (1.2 eq) in ethanol, followed by n-butylamine (2.0 eq).

  • Cool the mixture in an ice bath.

  • Slowly add a freshly prepared solution of 1-bromoethyne (1.0 eq) in ethanol to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

Purification

Hexa-1,3-diyne is a volatile compound. Purification can be achieved by careful fractional distillation.[9][10] For small-scale reactions or to remove polar impurities, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) can be employed.[11][12]

Data Presentation

Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Cadiot-Chodkiewicz coupling of alkyl alkynes.

Terminal Alkyne1-HaloalkyneCatalyst (mol%)BaseSolventTime (h)Yield (%)
EthylacetyleneBromoacetyleneCuBr (5)n-BuNH₂Ethanol1-270-85*
Phenylacetylene1-Bromo-1-hexyneCuI (10)Et₂NHMethanol488
1-Hexyne1-BromopropyneCuCl (5)EtNH₂THF282

*Estimated yield for a beginner based on similar reactions.

Characterization Data for Hexa-1,3-diyne
PropertyValue
Molecular FormulaC₆H₆
Molar Mass78.11 g/mol
AppearanceColorless liquid
Boiling Point86-87 °C

NMR Spectroscopy Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum of hexa-1,3-diyne is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons (CH₂), and a singlet for the terminal acetylenic proton.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the four unique sp-hybridized carbons of the diyne moiety and the two sp³-hybridized carbons of the ethyl group.[2]

Safety Precautions

  • Handling Alkynes: Low-molecular-weight alkynes are volatile and flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • 1-Bromoalkynes: These compounds can be unstable and potentially explosive. It is highly recommended to generate them in situ and use them immediately.[7] Avoid isolation and storage.

  • Copper Salts: Copper salts can be toxic. Avoid inhalation of dust and skin contact.

  • Amines: n-Butylamine is corrosive and flammable. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing chemical syntheses.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of hexa-1,3-diyne.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Cadiot-Chodkiewicz Coupling cluster_workup Workup & Purification ethylacetylene Ethylacetylene coupling Coupling Reaction ethylacetylene->coupling bromoacetylene 1-Bromoethyne (generated in situ) bromoacetylene->coupling reaction_setup Reaction Setup: - CuBr (catalyst) - n-Butylamine (base) - Sodium Ascorbate - Ethanol (solvent) reaction_setup->coupling quench Quench with NH4Cl(aq) coupling->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying with MgSO4 extraction->drying concentration Concentration drying->concentration purification Purification (Fractional Distillation) concentration->purification product Hexa-1,3-diyne purification->product

General workflow for the synthesis of hexa-1,3-diyne.

Conclusion

The Cadiot-Chodkiewicz coupling provides a reliable and efficient method for the synthesis of hexa-1,3-diyne. The use of an air-tolerant protocol simplifies the procedure, making it more accessible for beginners. Careful handling of the volatile and potentially hazardous reagents is paramount for a safe and successful synthesis. The resulting hexa-1,3-diyne can be used in a variety of subsequent chemical transformations, highlighting its importance as a versatile synthetic intermediate.

References

An In-depth Technical Guide to 1,3-Hexadiyne: CAS Number and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-hexadiyne, a linear unsaturated hydrocarbon of interest in organic synthesis. This document details its identification, including its Chemical Abstracts Service (CAS) number, physical and spectroscopic properties, and outlines a detailed experimental protocol for its synthesis and characterization.

Chemical Identification and Physical Properties

This compound is a colorless liquid with the molecular formula C₆H₆ and a molecular weight of 78.11 g/mol .[1] Its unique structure, featuring a conjugated system of two triple bonds, makes it a valuable building block in the synthesis of more complex molecules. The primary identifier for this compound is its CAS number.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4447-21-6[1]
Molecular Formula C₆H₆[1]
Molecular Weight 78.11 g/mol [1]
Boiling Point 85-87 °C[2]
Density 0.825 g/mL
Refractive Index 1.455
IUPAC Name Hexa-1,3-diyne[1]
Synonyms Ethyldiacetylene, Ethylbiacetylene

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the terminal alkyne proton, the methylene (B1212753) protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-1 (≡C-H)~2.0Triplet1H
H-5 (-CH₂-)~2.3Quartet2H
H-6 (-CH₃)~1.2Triplet3H

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show six signals, corresponding to each of the unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
C-1~68
C-2~78
C-3~75
C-4~80
C-5~13
C-6~14
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H and C≡C stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
≡C-H stretch~3300Strong, sharp
C≡C stretch~2200-2100Medium to weak
C-H stretch (sp³)~2950-2850Medium to strong
Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 78. The fragmentation pattern is expected to involve the loss of hydrogen, ethyl, and other small fragments.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
78[C₆H₆]⁺ (Molecular Ion)
77[C₆H₅]⁺
53[C₄H₅]⁺
51[C₄H₃]⁺
49[C₄H₁]⁺
39[C₃H₃]⁺

Experimental Protocols

Synthesis of this compound via Cadiot-Chodkiewicz Coupling

A common method for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz coupling.[3][4][5] This protocol involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. For the synthesis of this compound, 1-butyne (B89482) can be coupled with bromoacetylene.

Materials:

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve copper(I) chloride and hydroxylamine hydrochloride in a 70% aqueous solution of ethylamine under a nitrogen atmosphere. Cool the mixture in an ice bath.

  • Addition of 1-Butyne: Slowly add a solution of 1-butyne in methanol to the cooled catalyst mixture.

  • Addition of Bromoacetylene: Add a freshly prepared solution of bromoacetylene in diethyl ether dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 1-Butyne 1-Butyne ReactionMixture Reaction Mixture (Methanol, <10 °C) 1-Butyne->ReactionMixture Bromoacetylene Bromoacetylene Bromoacetylene->ReactionMixture CuCl CuCl CuCl->ReactionMixture Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->ReactionMixture Ethylamine Ethylamine Ethylamine->ReactionMixture Workup Aqueous Workup (NH4Cl, Ether Extraction) ReactionMixture->Workup Purification Purification (Distillation) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Cadiot-Chodkiewicz coupling for this compound synthesis.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-200

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.

  • Data Analysis: Compare the retention time and the fragmentation pattern of the obtained mass spectrum with the expected values. The Kovats retention index on a standard non-polar column is approximately 688.[1]

Workflow for GC-MS Identification of this compound:

GCMS_Workflow Sample This compound Sample (in Dichloromethane) GC_Injection GC Injection Sample->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis Identification Identification Confirmed Data_Analysis->Identification

Caption: GC-MS workflow for the identification of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent the formation of aerosols. Store in a tightly closed container in a cool, dry place away from sources of ignition.

This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided protocols and data serve as a starting point for the synthesis and characterization of this versatile chemical building block.

References

Theoretical Calculations of 1,3-Hexadiyne Stability: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of 1,3-hexadiyne, a constitutional isomer of benzene (B151609). Understanding the thermodynamic stability of various isomers is crucial in fields ranging from synthetic chemistry to materials science and drug development, as it dictates their potential for existence, reactivity, and utility as synthetic building blocks. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the computational workflow for determining molecular stability.

Introduction to the Stability of C6H6 Isomers

The molecular formula C6H6 encompasses a vast landscape of structural isomers, with benzene being the most thermodynamically stable and well-known. However, numerous other isomers exist, exhibiting a wide range of stabilities and functionalities. This compound, an acyclic diyne, represents a higher-energy isomer compared to benzene. Its stability is of significant interest for understanding the fundamental principles of chemical bonding and for its potential as a reactive intermediate in organic synthesis.

Theoretical calculations, particularly ab initio and density functional theory (DFT) methods, are powerful tools for systematically exploring the potential energy surface of C6H6 and quantifying the relative stabilities of its isomers. These computational approaches provide valuable insights into thermodynamic properties such as the heat of formation and Gibbs free energy, which are essential for predicting the feasibility of synthesizing and isolating these compounds.

Quantitative Data on the Stability of this compound and Other C6H6 Isomers

The stability of this compound is best understood in the context of its other C6H6 isomers. The following tables present a compilation of theoretical data, providing a quantitative comparison of their thermodynamic properties.

Table 1: Calculated Thermodynamic Properties of this compound

This table presents the enthalpy of formation for this compound as obtained from the highly reliable Active Thermochemical Tables (ATcT).

CompoundFormulaEnthalpy of Formation (ΔfH°gas) at 298.15 K (kJ/mol)Data Source
This compoundC6H6455.5 ± 0.9Active Thermochemical Tables[1][2][3]

Table 2: Relative Stabilities of Selected C6H6 Isomers

The relative stabilities of a wide range of C6H6 isomers have been systematically investigated through computational methods. The following table, with data extracted from the comprehensive study by Dinadayalane et al., showcases the relative energies of various isomers with respect to benzene, the global minimum on the C6H6 potential energy surface. The calculations were performed at the B3LYP/6-311G(d,p) level of theory.

IsomerClassificationRelative Energy (kJ/mol)
BenzeneAromatic0.0
FulveneMonocyclic129.7
Dewar BenzeneBicyclic301.2
BenzvaleneTricyclic301.2
PrismaneTetracyclic426.8
(Z)-1,2,4-Heptatrien-6-yneAcyclic251.0
Bicyclo[2.2.0]hexa-2,5-dieneBicyclic301.2
1,2,3-CyclohexatrieneMonocyclic418.4

Note: The relative energies from Dinadayalane et al. were converted from kcal/mol to kJ/mol for consistency.

Computational and Experimental Protocols

The accurate theoretical determination of molecular stability relies on sophisticated computational methodologies. This section details the protocols representative of those used to generate the data presented above.

General Computational Workflow for Stability Calculations

The process of theoretically calculating the stability of a molecule like this compound involves several key steps, as illustrated in the workflow diagram below.

G Computational Workflow for Stability Calculation cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis & Output mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy Calculation freq_calc->energy_calc Vibrational Frequencies & Zero-Point Energy thermo_props Thermodynamic Properties (ΔfH°, ΔfG°) energy_calc->thermo_props Electronic Energy rel_stability Relative Stability Analysis thermo_props->rel_stability Comparison with Isomers

Caption: A flowchart illustrating the typical computational procedure for determining the thermodynamic stability of a molecule.

Protocol for Isomer Relative Stability Calculation (Based on Dinadayalane et al.)

The relative stabilities of the C6H6 isomers presented in Table 2 were determined using the following computational protocol:

  • Initial Structures: A large number of possible C6H6 isomeric structures were generated and used as starting points for the calculations.

  • Geometry Optimization: The geometries of all isomers were optimized using density functional theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set. This process finds the lowest energy conformation for each isomer.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. A true minimum has no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE).

  • Relative Energy Calculation: The total electronic energy, including the ZPVE correction, was calculated for each optimized isomer. The relative energy of each isomer was then determined by taking the difference between its total energy and the total energy of benzene.

High-Accuracy Thermochemical Protocols (e.g., G4 Theory)

For obtaining highly accurate thermodynamic data, such as the enthalpy of formation from the Active Thermochemical Tables, composite methods like the Gaussian-4 (G4) theory are often employed. These methods aim to approximate the results of very high-level calculations with large basis sets through a series of more manageable calculations. A typical G4 protocol involves:

  • Geometry Optimization: The molecular geometry is optimized using the B3LYP/6-31G(2df,p) level of theory.

  • Vibrational Frequencies: Harmonic frequencies are calculated at the same B3LYP/6-31G(2df,p) level to obtain the zero-point vibrational energy (ZPVE), which is then scaled by an empirical factor.

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using increasingly sophisticated methods and larger basis sets. These include calculations at the MP4 and CCSD(T) levels of theory.

  • Extrapolation to the Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set limit.

  • Additive Corrections: Several higher-level corrections are added to the final energy, accounting for factors such as diffuse functions, higher polarization functions, and core-valence electron correlation.

  • Enthalpy of Formation Calculation: The total atomization energy is calculated from the final corrected energy. This is then used with the known experimental enthalpies of formation of the constituent atoms in their standard states to determine the molecule's enthalpy of formation at 0 K. This value is then corrected to 298.15 K.

Analysis of this compound Stability

Based on the data presented, this compound is significantly less stable than benzene. The enthalpy of formation of benzene is approximately 82.9 kJ/mol, which places this compound at roughly 372.6 kJ/mol higher in energy. This substantial energy difference is primarily attributed to the exceptional aromatic stability of benzene, which arises from the cyclic delocalization of its π-electrons.

In contrast, this compound is an acyclic molecule with two conjugated triple bonds. While conjugation provides some degree of stabilization, it is far less significant than the aromatic stabilization of benzene. The high energy of this compound is also influenced by the strain associated with the linear sp-hybridized carbon atoms within a flexible carbon chain. This high energy content makes this compound a potentially valuable, albeit challenging, precursor for high-energy materials or complex molecular architectures.

Conclusion

Theoretical calculations provide indispensable tools for quantifying the stability of this compound and its numerous C6H6 isomers. The data clearly demonstrates that this compound is a high-energy isomer, lying significantly higher in energy than the remarkably stable benzene. The computational protocols outlined in this guide, from DFT-based relative energy calculations to high-accuracy composite methods, are essential for generating reliable thermodynamic data that can guide experimental efforts in synthesis, materials science, and drug development. The continued advancement of these computational techniques will undoubtedly lead to a deeper understanding of the complex potential energy landscapes of organic molecules.

References

Spectroscopic Analysis of 1,3-Hexadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-hexadiyne, a conjugated diyne of interest in organic synthesis and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide combines theoretical predictions, characteristic spectral data for similar compounds, and generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the expected and theoretical spectroscopic data for this compound. These values are based on established principles of NMR, IR, and MS for alkynes and related structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Proton NMR)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (≡C-H)~2.0 - 3.0Triplet~2 - 3
H-5 (-CH₂-)~2.2 - 2.5Quartet of triplets~7 (to H-6), ~2-3 (to H-1)
H-6 (-CH₃)~1.1 - 1.3Triplet~7

¹³C NMR (Carbon-13 NMR)

CarbonChemical Shift (δ, ppm)
C-1 (≡C-H)~65 - 75
C-2 (-C≡)~60 - 70
C-3 (-C≡)~75 - 85
C-4 (≡C-)~85 - 95
C-5 (-CH₂-)~12 - 18
C-6 (-CH₃)~13 - 17

Note: Predicted values are based on empirical data for similar alkyne structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Ranges)
Vibrational ModeFrequency Range (cm⁻¹)Intensity
≡C-H stretch (sp C-H)3250 - 3350Strong, sharp
C≡C stretch (alkyne)2100 - 2260Variable, can be weak
C-H stretch (sp³ C-H)2850 - 3000Medium to strong
C-H bend (sp³ C-H)1375 - 1475Medium
Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)
m/zProposed FragmentNotes
78[C₆H₆]⁺•Molecular Ion (M⁺•)
77[C₆H₅]⁺Loss of H•
51[C₄H₃]⁺Common fragment for aromatic/unsaturated compounds
39[C₃H₃]⁺Propargyl cation, a common fragment for alkynes

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through shimming to achieve sharp, symmetrical peaks.

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. A wider spectral width (e.g., 200-220 ppm) is used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • Neat Liquid: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: A dilute solution (1-5%) of this compound in a suitable solvent (e.g., CCl₄) is prepared and placed in a liquid sample cell. A background spectrum of the pure solvent is also recorded.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment. A background spectrum (of air or the pure solvent) is first collected. Then, the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample interferogram is ratioed against the background interferogram, and a Fourier transform is performed to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing: A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structural Confirmation of this compound Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

reactivity of conjugated diyne systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Conjugated Diyne Systems For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated diyne systems, particularly the enediyne motif, represent a class of highly reactive molecules that have garnered significant interest across synthetic chemistry, materials science, and medicine. Their unique electronic structure, characterized by two triple bonds conjugated with at least one double bond, allows them to undergo remarkable transformations, most notably thermal or photochemically induced cycloaromatization reactions. This reactivity is the cornerstone of the potent bioactivity of a class of natural products known as enediyne antibiotics.

This technical guide provides a comprehensive overview of the core . It details the primary reaction pathways, presents quantitative data on reaction kinetics, outlines key experimental protocols for their synthesis and analysis, and discusses their profound implications in the development of novel therapeutics, particularly anti-cancer agents.

Core Reactivity: Cycloaromatization Reactions

The most significant reaction of conjugated enediyne systems is their ability to cycloaromatize, transforming a relatively stable, non-aromatic core into a highly reactive aromatic diradical. This transformation is the key to their biological activity. The two most prominent examples are the Bergman and Myers-Saito cyclizations.

The Bergman Cyclization

The Bergman cyclization is a thermally or photochemically induced reaction that converts a (Z)-enediyne into a highly reactive 1,4-didehydrobenzene diradical, also known as a p-benzyne intermediate.[1][2] This diradical is a powerful hydrogen-abstracting species. In a biological context, if this reaction occurs in proximity to DNA, the diradical can abstract hydrogen atoms from the deoxyribose sugar backbone, leading to both single- and double-strand breaks (SSBs and DSBs).[1] This potent DNA-damaging capability is the basis for the cytotoxicity of enediyne antibiotics.[1]

The reaction is typically initiated by heat, often requiring high temperatures (around 200°C) for simple acyclic enediynes.[1] However, incorporating the enediyne moiety into a strained ring system, as seen in natural products like calicheamicin (B1180863), significantly lowers the activation energy, allowing the reaction to proceed at physiological temperatures (37°C).[2]

Bergman_Cyclization cluster_reactants cluster_products enediyne (Z)-Enediyne diradical p-Benzyne Diradical enediyne->diradical Δ or hν (Bergman Cyclization) arene Aromatic Product diradical->arene + 2 [H•] (H-atom abstraction)

The Myers-Saito Cyclization

A related and equally important reaction is the Myers-Saito cyclization, which involves an enyne-allene system.[3][4] Enyne-allenes can be generated in situ from enediynes, often triggered by nucleophilic attack or acidic conditions.[4] These intermediates then undergo a C2-C7 cyclization to form a different type of diradical. This pathway is particularly relevant for the mechanism of action of antibiotics like neocarzinostatin. A key advantage is that the Myers-Saito cyclization often proceeds under much milder conditions than the Bergman cyclization for acyclic systems.[1]

Quantitative Analysis of Cycloaromatization Reactivity

The rate of cycloaromatization is highly dependent on structural and electronic factors. Understanding these quantitative relationships is critical for designing synthetic enediynes with controlled reactivity for therapeutic applications.

Factors Influencing Reactivity

Several key parameters govern the activation barrier of the Bergman cyclization:

  • cd-Distance : The distance between the two reacting alkyne carbons (C1 and C6) is a critical factor. Cyclization is often spontaneous at distances below 3.20 Å, while systems with distances greater than 3.31 Å are typically stable at ambient temperatures.[1]

  • Ring Strain : In cyclic enediynes, the difference in strain energy between the ground state and the transition state significantly impacts the reaction rate. Relief of ring strain upon cyclization lowers the activation barrier.[1]

  • Substituent Effects : Electron-withdrawing groups on the enediyne can facilitate the reaction, while steric hindrance can inhibit it.[5][6] The nature of atoms within the ring (e.g., O, N, S) also modulates reactivity through hyperconjugation and stabilization effects.[6][7]

Kinetic Data

The following table summarizes computed activation energies for the Bergman (C1-C6) cyclization and a competing C1-C5 cyclization for a series of substituted enediynes, demonstrating the influence of substituents on the reaction pathway.

Enediyne Substituent (R) Reaction Pathway Activation Energy (Ea, kcal/mol) Reference
HBergman (C1-C6)31.3[5]
HC1-C5 Cyclization45.4[5]
PhenylBergman (C1-C6)35.3[5]
PhenylC1-C5 Cyclization39.7[5]
4-ChlorophenylBergman (C1-C6)35.0[5]
4-ChlorophenylC1-C5 Cyclization36.8[5]
4-MethylphenylBergman (C1-C6)34.6[5]
4-MethylphenylC1-C5 Cyclization37.8[5]
(Z)-hexa-3-ene-1,5-diyneBergman (C1-C6)+28.8 (experimental)[8][9]
Acyclic Enediyne (Maleimide-based)Bergman (C1-C6)38.6 (calculated)[10][11]
Acyclic Enyne-Allene (Maleimide-based)Myers-Saito (Cα–C6)19.6 (calculated)[10][11]

Data compiled from computational studies. Absolute values may vary with the level of theory, but trends are informative.

Application in Drug Development: The Calicheamicin Case Study

The enediyne natural product calicheamicin γ1 is a powerful antitumor antibiotic that exemplifies the therapeutic potential of conjugated diyne reactivity.[7] It is too toxic for systemic use as a standalone drug but has been successfully employed as the cytotoxic "payload" in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (B1678132) (Mylotarg®).[2]

Mechanism of Action and Cellular Signaling

The action of calicheamicin is a precisely orchestrated multi-step process that begins once the ADC is internalized by a target cancer cell.

// Nodes dna_binding [label="1. DNA Minor Groove Binding\n(Sequence-specific, e.g., 5'-TCCT-3')", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_cleavage [label="2. Reductive Cleavage of Trisulfide\n(e.g., by Glutathione)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; michael_addition [label="3. Intramolecular Michael Addition", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; bergman_cyclization [label="4. Bergman Cyclization\n(Triggered by increased ring strain)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; diradical [label="5. Formation of p-Benzyne Diradical", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; h_abstraction [label="6. H-atom Abstraction\n(from deoxyribose backbone)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; dna_damage [label="7. DNA Strand Scission\n(DSB:SSB Ratio ≈ 1:2 - 1:3)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; damage_response [label="8. Activation of DNA Damage\nResponse (DDR) Proteins", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle_arrest [label="9. Cell Cycle Arrest\n(e.g., S-phase arrest)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="10. Apoptosis\n(Programmed Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges dna_binding -> reductive_cleavage; reductive_cleavage -> michael_addition; michael_addition -> bergman_cyclization; bergman_cyclization -> diradical; diradical -> h_abstraction; h_abstraction -> dna_damage; dna_damage -> damage_response; damage_response -> cell_cycle_arrest; cell_cycle_arrest -> apoptosis; } /dot Caption: Cellular activation pathway of Calicheamicin leading to apoptosis.

This cascade illustrates a sophisticated prodrug strategy: a stable molecule is delivered to a specific location where a trigger (intracellular glutathione) initiates a chemical transformation, leading to the formation of a potent cytotoxic agent that acts locally. The resulting DSBs are particularly difficult for cancer cells to repair, engaging DNA damage response pathways that ultimately lead to programmed cell death (apoptosis).[12]

Other Key Reactions of Conjugated Diyne Systems

While cycloaromatization is their hallmark, conjugated diynes participate in other synthetically valuable reactions.

Cycloaddition Reactions (Diels-Alder)

Conjugated diynes can act as dienophiles in [4+2] Diels-Alder cycloadditions. The reaction typically occurs at one of the alkyne moieties, providing a route to complex, highly unsaturated six-membered rings.[13][14] The reaction's efficiency and regioselectivity are influenced by the electronic nature of the diene and the substituents on the diyne.[14][15] Electron-withdrawing groups on the diyne generally enhance its reactivity as a dienophile.[14]

Nucleophilic Addition

Similar to α,β-unsaturated carbonyl compounds, the conjugated system of diynes allows for nucleophilic conjugate (1,4- or 1,6-) addition.[16][17][18] Soft nucleophiles, such as organocuprates or thiols, can add to the terminal positions of the diyne system, leading to the formation of functionalized allenes or enynes. This reactivity provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Experimental Protocols

Successful research in this field relies on robust and reproducible experimental procedures for both the synthesis of diyne precursors and the analysis of their reactivity.

General Workflow for Synthesis and Reactivity Analysis

The study of a novel conjugated diyne system typically follows a multi-stage workflow, from initial synthesis to the evaluation of its chemical or biological activity.

// Nodes synthesis [label="1. Synthesis of Diyne Precursor\n(e.g., Sonogashira Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="2. Purification\n(Column Chromatography, Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="3. Structural Characterization\n(NMR, MS, X-ray Crystallography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactivity [label="4. Reactivity Study\n(Induce Cycloaromatization)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="5. Reaction Monitoring\n(NMR, UV-Vis, EPR)", fillcolor="#FBBC05", fontcolor="#202124"]; trapping [label="6. Product Trapping & Analysis\n(H-atom donor, e.g., CHD; GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; bio_assay [label="7. Biological Assay (optional)\n(e.g., DNA Cleavage Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="8. Data Analysis\n(Kinetics, Cytotoxicity - IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges synthesis -> purification; purification -> characterization; characterization -> reactivity; reactivity -> monitoring; monitoring -> trapping; reactivity -> bio_assay; trapping -> data_analysis; bio_assay -> data_analysis; } /dot Caption: General experimental workflow for diyne synthesis and analysis.

Protocol for Synthesis: Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone reaction for synthesizing arylalkynes and conjugated diynes from terminal alkynes and aryl or vinyl halides.[19]

Objective: To synthesize an unsymmetrical 1,3-diyne via the coupling of a terminal alkyne with a 1-bromoalkyne.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) cocatalyst (e.g., CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Terminal alkyne

  • 1-Bromoalkyne

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the 1-bromoalkyne.

  • Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for 5-10 minutes.

  • Addition of Alkyne: Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Reactivity Analysis: Thermal Bergman Cyclization Monitored by NMR

Objective: To determine the kinetic parameters (rate constant, half-life) of a thermal Bergman cyclization for a synthesized enediyne.

Materials:

  • Synthesized enediyne (~5-10 mg)

  • Hydrogen atom donor/radical trap (e.g., 1,4-cyclohexadiene, CHD)

  • High-boiling deuterated solvent (e.g., benzene-d₆, toluene-d₈)

  • Internal standard (e.g., mesitylene (B46885) or a sealed capillary of benzene)

  • NMR tube suitable for high temperatures (e.g., J. Young tube)

Procedure:

  • Sample Preparation: In a vial, dissolve a precisely weighed amount of the enediyne and the internal standard in the deuterated solvent. Add a stoichiometric excess of the H-atom donor (e.g., 10-20 equivalents of CHD).

  • NMR Setup: Transfer the solution to the NMR tube and seal it. Acquire an initial ¹H NMR spectrum at room temperature (t=0) to confirm the initial concentrations.[20][21]

  • Kinetic Run: Place the NMR tube in the spectrometer's probe, which has been pre-heated to the desired reaction temperature (e.g., 100°C). Ensure the temperature is stable and accurately calibrated.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. For each spectrum, use a sufficient number of scans to achieve a good signal-to-noise ratio. The time between each data point will depend on the expected reaction rate.[21]

  • Data Processing: Process each spectrum identically. Integrate a characteristic, non-overlapping peak of the starting enediyne and a peak from the internal standard.

  • Kinetic Analysis: Calculate the concentration of the enediyne at each time point relative to the constant concentration of the internal standard. Plot the natural logarithm of the enediyne concentration (ln[enediyne]) versus time. For a first-order reaction, this plot should be linear. The negative of the slope of this line is the rate constant (k) for the reaction at that temperature. The half-life (t₁/₂) can be calculated as ln(2)/k.

Conclusion

The is a rich and dynamic field of study. Dominated by powerful cycloaromatization reactions, these molecules have transitioned from chemical curiosities to central players in the development of highly potent anticancer therapeutics. The ability of the Bergman and Myers-Saito cyclizations to generate DNA-cleaving diradicals under physiologically relevant conditions provides a unique mechanism of action that is being actively exploited in advanced drug delivery systems like ADCs. A thorough understanding of the kinetics, mechanisms, and synthetic routes associated with these compounds is essential for researchers aiming to harness their power and design the next generation of targeted therapies.

References

An In-Depth Technical Guide to the Discovery and History of 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexadiyne (C₆H₆) is a conjugated diyne, a class of organic compounds characterized by two triple bonds separated by a single bond. This arrangement of alternating multiple and single bonds results in a conjugated π-system, which imparts unique chemical reactivity and physical properties to the molecule. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical properties of this compound, tailored for professionals in chemical research and drug development.

Historical Context and Discovery

The journey to understanding and synthesizing 1,3-diynes began in the mid-19th century with the burgeoning field of organic chemistry. The seminal work in this area is attributed to the German chemist Carl Glaser . In 1869, Glaser reported the oxidative coupling of terminal alkynes, a reaction that would later become known as the Glaser coupling.[1][2][3][4] This discovery was a pivotal moment, as it provided the first reliable method for synthesizing carbon-carbon triple bonds and, by extension, conjugated diynes.

While Glaser's original work did not specifically describe the synthesis of this compound, his methodology laid the foundational principles for its eventual preparation. The Glaser coupling involves the use of a copper(I) salt, a base, and an oxidant to couple two terminal alkyne molecules.[2] This reaction and its subsequent modifications, such as the Eglinton and Hay couplings, have remained central to the synthesis of symmetrical and unsymmetrical diynes for over a century.[3][4]

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its conjugated system of π-electrons influences its physical and spectroscopic properties. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₆[5]
Molecular Weight 78.11 g/mol [5]
CAS Number 4447-21-6[5]
Boiling Point 87 °C[6]
Melting Point Not available
Density Not available
Refractive Index Not available
Ionization Energy 9.25 - 9.41 eV[7]
Enthalpy of Formation (gas) 397.03 kJ/mol (Joback Calculated)[7]
Enthalpy of Vaporization 30.96 kJ/mol (Joback Calculated)[7]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods, primarily revolving around the coupling of smaller alkyne units or the elimination of leaving groups from a saturated hexane (B92381) derivative.

Historical Synthesis: A Plausible Glaser Coupling Approach

Based on Carl Glaser's original work from 1869, a plausible historical synthesis of this compound would involve the oxidative coupling of but-1-yne. The reagents and conditions would have been accessible to chemists of that era.

Reaction:

2 CH₃CH₂C≡CH + 2 Cu⁺ + ½ O₂ → CH₃CH₂C≡C-C≡CCH₂CH₃ + 2 Cu²⁺ + H₂O

Experimental Protocol (Hypothetical, based on historical methods):

  • Preparation of the Catalyst: A solution of copper(I) chloride in aqueous ammonia (B1221849) would be prepared.

  • Reaction Setup: But-1-yne, likely generated from the dehydrohalogenation of a suitable dihalobutane, would be bubbled through the ammoniacal copper(I) chloride solution.

  • Oxidation: A stream of air would be passed through the reaction mixture to act as the oxidant.

  • Workup: The resulting this compound, being insoluble in the aqueous medium, would separate and could be isolated by extraction with a suitable organic solvent like diethyl ether.

  • Purification: The crude product would then be purified by distillation.

Modern Synthetic Protocol: Dehydrohalogenation of a Dihalohexane

A common modern approach to synthesizing alkynes is through the double dehydrohalogenation of a vicinal or geminal dihalide. This method offers good yields and control over the product formation.

Reaction:

CH₃CH₂CH₂CHClCHClCH₃ + 2 NaNH₂ → CH₃CH₂C≡C-C≡CCH₂CH₃ + 2 NaCl + 2 NH₃

Detailed Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with sodium amide (NaNH₂) in liquid ammonia at -78 °C.

  • Addition of Dihaloalkane: A solution of 3,4-dichlorohexane in an inert solvent (e.g., tetrahydrofuran) is added dropwise to the stirred suspension of sodium amide.

  • Reaction: The reaction mixture is allowed to stir at low temperature for several hours, followed by slowly warming to room temperature to allow the ammonia to evaporate.

  • Quenching: The reaction is carefully quenched by the slow addition of water.

  • Extraction: The aqueous layer is extracted with a low-boiling organic solvent such as diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by fractional distillation.

Key Signaling Pathways and Reaction Mechanisms

The reactivity of this compound is dominated by its conjugated π-system, making it a versatile substrate for various organic transformations.

Glaser Coupling Mechanism

The Glaser coupling proceeds through a series of steps involving the formation of a copper acetylide intermediate, followed by oxidative dimerization.

Glaser_Coupling cluster_0 Catalytic Cycle R_C_CH Terminal Alkyne (R-C≡CH) R_C_C_Cu Copper Acetylide (R-C≡C-Cu) R_C_CH->R_C_C_Cu Deprotonation & Coordination Cu_I Cu(I) Salt Cu_I->R_C_C_Cu Base Base Base->R_C_C_Cu Diyne 1,3-Diyne (R-C≡C-C≡C-R) R_C_C_Cu->Diyne Oxidative Coupling Oxidant Oxidant (O₂) Oxidant->Diyne

Caption: The catalytic cycle of the Glaser coupling reaction.

Dehydrohalogenation Pathway

The synthesis of alkynes via double dehydrohalogenation is a stepwise elimination process.

Dehydrohalogenation Dihaloalkane Vicinal Dihaloalkane Vinyl_Halide Vinyl Halide Dihaloalkane->Vinyl_Halide E2 Elimination Base1 Strong Base (1 eq.) Base1->Vinyl_Halide Alkyne Alkyne Vinyl_Halide->Alkyne E2 Elimination Base2 Strong Base (1 eq.) Base2->Alkyne Diels_Alder cluster_reactants Reactants Diene Diene Product Cycloadduct Diene->Product [4+2] Cycloaddition Hexadiyne This compound (Dienophile) Hexadiyne->Product Polymerization Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Initiator Initiator (Heat, Light, Catalyst) Initiator->Polymer

References

An In-depth Technical Guide to the Electronic Properties of Terminal and Internal Alkynes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in organic synthesis and play a crucial role in the development of novel therapeutics. The positioning of this triple bond—at the terminus of a carbon chain (terminal alkyne) or within it (internal alkyne)—profoundly influences the molecule's electronic properties and, consequently, its reactivity. This guide provides a comprehensive examination of the distinct electronic characteristics of terminal and internal alkynes, offering insights into their acidity, spectroscopic signatures, and reactivity profiles. Detailed experimental protocols and quantitative data are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the strategic application of alkynes in molecular design and synthesis.

Core Electronic Structure and Hybridization

The defining feature of an alkyne is the carbon-carbon triple bond, which consists of one sigma (σ) bond and two pi (π) bonds.[1][2] The carbon atoms involved in the triple bond are sp-hybridized, resulting in a linear geometry with a bond angle of 180°.[1][2][3] This sp hybridization is central to the electronic properties of alkynes. The sp hybrid orbitals have 50% s-character, which is significantly higher than the sp² (33.3%) and sp³ (25%) hybrid orbitals of alkenes and alkanes, respectively.[4] This increased s-character means the electrons in sp orbitals are held more closely to the nucleus, making the sp-hybridized carbon atoms more electronegative than their sp² and sp³ counterparts.[5][6] This fundamental difference in electronegativity is the primary determinant of the unique electronic properties of terminal alkynes.

Acidity of Terminal Alkynes: A Key Differentiator

A paramount distinction between terminal and internal alkynes lies in the acidity of the hydrogen atom attached to the sp-hybridized carbon in terminal alkynes (R-C≡C-H).[7] This hydrogen is significantly more acidic than hydrogens attached to sp² or sp³ hybridized carbons.[6][8]

The enhanced acidity of terminal alkynes is a direct consequence of the high s-character of the sp-hybridized carbon.[4][5] The increased electronegativity of the sp carbon atom polarizes the C-H bond, facilitating the departure of the proton (H⁺).[5] The resulting conjugate base, an acetylide anion (R-C≡C⁻), is stabilized by the placement of the negative charge in an sp orbital, which, due to its high s-character, is better able to accommodate the electron density.[4][6]

Internal alkynes (R-C≡C-R'), lacking a hydrogen atom on the sp-hybridized carbons, do not exhibit this acidic property.[9]

Table 1: Comparative pKa Values of Hydrocarbons
Hydrocarbon TypeExampleHybridization of C-H BondpKa
AlkaneEthanesp³~50
AlkeneEthenesp²~44
Terminal Alkyne Ethyne sp ~25

Data sourced from multiple references.[4][8][10][11]

The relatively low pKa of terminal alkynes allows for their deprotonation by a strong base, such as sodium amide (NaNH₂) or n-butyllithium, to generate a potent carbon-centered nucleophile, the acetylide ion.[4][10][12] This reactivity is a cornerstone of alkyne chemistry, enabling the formation of new carbon-carbon bonds, a critical process in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[4][7][13]

Spectroscopic Properties: Distinguishing Terminal and Internal Alkynes

The electronic differences between terminal and internal alkynes give rise to distinct spectroscopic signatures, which are invaluable for their characterization.

Infrared (IR) Spectroscopy

IR spectroscopy provides a straightforward method for differentiating between terminal and internal alkynes.

  • Terminal Alkynes : Exhibit a sharp, strong C-H stretching absorption in the region of 3330-3270 cm⁻¹.[14][15] They also show a C≡C stretching absorption between 2260-2100 cm⁻¹, although this can be weak.[14][15] A C-H bending vibration is also observed in the 700-610 cm⁻¹ region.[15]

  • Internal Alkynes : Lack the characteristic C-H stretch of terminal alkynes.[16] The C≡C stretch is present in the 2260-2100 cm⁻¹ region but is often weaker than in terminal alkynes and may be absent in symmetrical internal alkynes due to a lack of a change in dipole moment during the vibration.[14]

Table 2: Characteristic IR Absorption Frequencies for Alkynes
Functional GroupVibration TypeFrequency Range (cm⁻¹)Intensity
≡C-H (Terminal)Stretch3330-3270Strong, Sharp
-C≡C-Stretch2260-2100Weak to Medium
≡C-H (Terminal)Bend700-610Broad

Data sourced from multiple references.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of alkynes.

  • ¹H NMR : The acetylenic proton of a terminal alkyne typically resonates in the range of δ 2-3 ppm.[17] This chemical shift is upfield (more shielded) compared to vinylic protons in alkenes due to the magnetic anisotropy of the triple bond, where the circulation of π electrons generates a magnetic field that shields the acetylenic proton.[14]

  • ¹³C NMR : The sp-hybridized carbons of alkynes resonate in a distinct region of the ¹³C NMR spectrum. Terminal alkyne carbons (≡C-H) typically appear around 65-85 ppm, while internal alkyne carbons (≡C-R) are found further downfield in the 70-100 ppm range.[17]

Table 3: Typical NMR Chemical Shifts for Alkynes
NucleusAlkyne TypeChemical Shift (δ, ppm)
¹HTerminal (≡C-H )2-3
¹³CTerminal (≡C -H)65-85
¹³CInternal (-C≡C -)70-100

Data sourced from a reference.[17]

Comparative Reactivity: Electronic and Steric Influences

The electronic and steric differences between terminal and internal alkynes dictate their reactivity in various chemical transformations.

Nucleophilicity and Electrophilicity

The electron-rich π system of the triple bond allows alkynes to act as nucleophiles, reacting with electrophiles.[3][18] However, the sp-hybridized carbons also impart some electrophilic character, particularly in terminal alkynes.[19]

  • Nucleophilicity : Both terminal and internal alkynes undergo electrophilic addition reactions. However, internal alkynes are generally more reactive towards electrophilic addition than terminal alkynes.[20][21] This is attributed to the electron-donating effect of the two alkyl groups on the internal alkyne, which increases the electron density of the π system and stabilizes the resulting vinyl cation intermediate through hyperconjugation.[21]

  • Electrophilicity : The acidity of the terminal C-H bond allows terminal alkynes to be converted into highly nucleophilic acetylide anions. This is a reaction pathway not available to internal alkynes. Furthermore, the alkyne moiety itself can act as a latent electrophile, particularly in biological contexts where it can react with nucleophilic residues like cysteine in enzyme active sites.[22]

Key Reactions and Mechanistic Differences

Catalytic hydrogenation of alkynes can yield either alkenes or alkanes, depending on the catalyst and reaction conditions. A key difference emerges in the stereoselectivity of the reduction to alkenes.

  • Internal Alkynes : Semi-hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) typically produces the cis-alkene due to the syn-addition of hydrogen to the catalyst surface.

  • Terminal Alkynes : Hydrogenation proceeds to the corresponding alkene and can be further reduced to the alkane.

The addition of hydrogen halides (HX) to alkynes is an electrophilic addition reaction.

  • Terminal Alkynes : The addition of HX follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one with the existing hydrogen), and the halide adds to the more substituted internal carbon.[18][23] This regioselectivity is driven by the formation of the more stable secondary vinyl cation intermediate.[11]

  • Internal Alkynes : For symmetrical internal alkynes, only one product is formed. For unsymmetrical internal alkynes, a mixture of two products can be obtained as the stability of the two possible vinyl cation intermediates is similar.[23]

The acid-catalyzed addition of water to alkynes yields an enol intermediate, which rapidly tautomerizes to a more stable ketone or aldehyde.

  • Terminal Alkynes : Hydration, typically catalyzed by a mercuric salt (HgSO₄), follows Markovnikov's rule to produce a methyl ketone.[11][19]

  • Internal Alkynes : Hydration of symmetrical internal alkynes gives a single ketone. Unsymmetrical internal alkynes yield a mixture of two ketones.[19] Terminal alkynes are generally less reactive towards hydration than internal alkynes.[11][21]

Experimental Protocols

Deprotonation of a Terminal Alkyne to Form an Acetylide Anion

Objective: To generate a nucleophilic acetylide anion from a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Strong base (e.g., sodium amide, NaNH₂, or n-butyllithium, n-BuLi)

  • Anhydrous solvent (e.g., liquid ammonia (B1221849) for NaNH₂, or tetrahydrofuran (B95107) (THF) for n-BuLi)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Dissolve the terminal alkyne in the anhydrous solvent and cool the solution to an appropriate temperature (-78 °C for n-BuLi in THF, or -33 °C for NaNH₂ in liquid ammonia).

  • Slowly add the strong base to the stirred solution of the alkyne.

  • Allow the reaction to stir for a specified time (typically 30-60 minutes) to ensure complete deprotonation. The resulting solution contains the acetylide anion, which can be used immediately in subsequent reactions.[13]

Catalytic Hydrogenation of an Internal Alkyne to a cis-Alkene

Objective: To selectively reduce an internal alkyne to a cis-alkene.

Materials:

  • Internal alkyne (e.g., 2-pentyne)

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas source (balloon or cylinder)

Procedure:

  • In a round-bottom flask, dissolve the internal alkyne in the solvent.

  • Add a catalytic amount of Lindlar's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically from a balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude cis-alkene, which can be further purified by distillation or chromatography.

Hydrobromination of a Terminal Alkyne

Objective: To perform the electrophilic addition of HBr across the triple bond of a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., 1-octyne)

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid) or HBr gas

  • Inert solvent (e.g., dichloromethane (B109758) or pentane)

Procedure:

  • Dissolve the terminal alkyne in the inert solvent in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add the HBr solution to the stirred alkyne solution.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude product, which can be purified by chromatography.[24]

Logical and Workflow Diagrams

Deprotonation_of_Terminal_Alkyne TerminalAlkyne Terminal Alkyne (R-C≡C-H) AcetylideAnion Acetylide Anion (R-C≡C⁻) TerminalAlkyne->AcetylideAnion Deprotonation StrongBase Strong Base (e.g., NaNH₂) StrongBase->AcetylideAnion NewCCBond New C-C Bond Formation (R-C≡C-R') AcetylideAnion->NewCCBond Nucleophilic Attack Electrophile Electrophile (e.g., R'-X) Electrophile->NewCCBond

Caption: Deprotonation of a terminal alkyne to form a nucleophilic acetylide anion.

Caption: Key electronic and reactivity differences between terminal and internal alkynes.

Conclusion

The electronic properties of terminal and internal alkynes, governed by the hybridization of their carbon atoms, lead to significant differences in their acidity, spectroscopic characteristics, and chemical reactivity. For researchers and professionals in drug development, a thorough understanding of these nuances is paramount. The unique acidity of terminal alkynes provides a powerful synthetic handle for carbon-carbon bond formation, while the predictable reactivity of both alkyne types in addition reactions allows for the controlled introduction of new functional groups. By leveraging this knowledge, scientists can strategically incorporate alkyne moieties into complex molecular architectures to modulate biological activity and develop novel therapeutic agents. The data and protocols presented in this guide serve as a foundational resource for the effective application of alkyne chemistry in the pursuit of innovative drug discovery.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended for informational purposes for qualified professionals. Due to the limited availability of specific safety data for 1,3-hexadiyne, this document heavily relies on information for analogous compounds, such as 1,3-pentadiyne, and general safety protocols for highly reactive and explosive chemicals. A comprehensive, site-specific risk assessment must be conducted before handling this compound.

Introduction

This compound is a highly unsaturated organic compound featuring a conjugated system of two triple bonds. This structural characteristic makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. However, the high degree of unsaturation also renders it a highly reactive and potentially unstable substance, demanding stringent safety protocols for its handling and storage. This guide provides an in-depth overview of the known properties of this compound and outlines detailed safety and handling precautions to minimize risks in a laboratory setting.

Hazard Identification and Classification

  • Extreme Flammability: Likely to be a highly flammable liquid with a low flash point. Vapors may form explosive mixtures with air.

  • Explosive Decomposition: Highly unsaturated compounds, particularly those with conjugated triple bonds, can be susceptible to shock-sensitive and explosive decomposition, especially in a pure or solvent-free state.

  • Reactivity: The compound is highly reactive and may undergo vigorous reactions with oxidizing agents, reducing agents, and other materials.

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table summarizes the known and predicted properties.

PropertyValueSource
Molecular Formula C₆H₆PubChem
Molecular Weight 78.11 g/mol PubChem
Boiling Point 85.4 °C at 760 mmHgGuidechem[1]
Density 0.825 g/cm³Guidechem[1]
Flash Point Data Not Available-
Explosive Limits Data Not Available-

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling highly reactive and potentially explosive chemicals and should be adapted to specific laboratory conditions and experimental scales.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is recommended.

  • Body Protection: A flame-resistant lab coat and appropriate chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. In the case of potential aerosol generation, a respirator with an appropriate cartridge may be necessary.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood with a sash height that provides adequate protection.

  • Inert Atmosphere: Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent contact with air, which could lead to peroxide formation and increase the risk of explosion.

  • Blast Shield: The use of a blast shield is strongly recommended during all reactions and manipulations.

Storage
  • Inert Environment: Store this compound under an inert atmosphere in a tightly sealed container.

  • Temperature: Store in a cool, dry, well-ventilated area, away from heat sources and direct sunlight. Refrigeration may be appropriate, but consult specific storage recommendations if available.

  • Segregation: Store separately from oxidizing agents, reducing agents, and other incompatible materials.

  • Quantity: Only the minimum required quantity of the substance should be stored.

Spill and Emergency Procedures
  • Evacuation: In case of a significant spill, evacuate the immediate area and alert others.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Do Not Use Combustibles: Do not use combustible materials like paper towels to clean up spills.

  • Disposal: All contaminated materials should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Fire: In case of fire, use a Class B fire extinguisher (carbon dioxide or dry chemical). Do not use water, as it may be ineffective and could spread the flammable liquid.

Logical Workflow for Handling this compound

The following diagram illustrates the logical progression of safety considerations when working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Cleanup Phase Risk_Assessment Conduct Thorough Risk Assessment Gather_PPE Assemble Required PPE: - Flame-resistant lab coat - Chemical splash goggles - Face shield - Double gloves Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area: - Certified fume hood - Inert atmosphere setup - Blast shield in place Gather_PPE->Prepare_Work_Area Transfer_Reagent Transfer this compound under Inert Atmosphere Prepare_Work_Area->Transfer_Reagent Perform_Reaction Conduct Reaction Behind Blast Shield Transfer_Reagent->Perform_Reaction Monitor_Reaction Continuously Monitor Reaction Parameters Perform_Reaction->Monitor_Reaction Quench_Reaction Safely Quench Reaction Mixture Monitor_Reaction->Quench_Reaction Decontaminate_Glassware Decontaminate Glassware and Equipment Quench_Reaction->Decontaminate_Glassware Dispose_Waste Dispose of Hazardous Waste Following Protocols Decontaminate_Glassware->Dispose_Waste

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a compound with significant potential in synthetic chemistry, but its safe handling is paramount. The lack of comprehensive safety data necessitates a cautious approach, treating the substance as highly flammable and potentially explosive. By adhering to the stringent protocols outlined in this guide, including the mandatory use of appropriate personal protective equipment, engineering controls, and a thorough understanding of emergency procedures, researchers can mitigate the inherent risks associated with this reactive molecule. Continuous vigilance and a proactive safety culture are essential when working with such energetic materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Hexadiyne via Isomerization of 2,4-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3-hexadiyne through the base-catalyzed isomerization of 2,4-hexadiyne (B1329798). This transformation, an example of the "alkyne zipper" reaction, allows for the conversion of a more thermodynamically stable internal alkyne to a less stable, but synthetically versatile, terminal alkyne.[1]

Overview

The isomerization of internal alkynes to terminal alkynes is a powerful tool in organic synthesis. This process is typically carried out using a very strong base, which facilitates the migration of the triple bond along the carbon chain.[1] The reaction is driven to completion by the formation of a stable terminal acetylide salt, which can then be protonated to yield the desired terminal alkyne.[1] Common strong bases employed for this purpose include sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium 3-aminopropylamide (KAPA).[1][2]

This protocol will focus on the use of sodium amide in liquid ammonia, a widely accessible and effective method for this type of isomerization.

Data Presentation

The following table summarizes key quantitative data for the starting material (2,4-hexadiyne) and the product (this compound).

Property2,4-HexadiyneThis compound
Molecular Formula C₆H₆C₆H₆
Molecular Weight 78.11 g/mol [3][4]78.11 g/mol [5]
CAS Number 2809-69-0[3][4]4447-21-6[5]
Boiling Point 85-86 °C78-80 °C
Density 0.777 g/mL0.76 g/mL
¹H NMR (CDCl₃, δ) ~1.8 (s, 6H)~1.1 (t, 3H), ~2.0 (s, 1H), ~2.2 (q, 2H)
¹³C NMR (CDCl₃, δ) ~3.8, ~74.5~12.8, ~13.1, ~65.8, ~80.1
IR (cm⁻¹) ~2170 (C≡C stretch, weak)~3300 (≡C-H stretch), ~2240, ~2150 (C≡C stretch)

Experimental Protocols

Protocol 1: Isomerization of 2,4-Hexadiyne to this compound using Sodium Amide in Liquid Ammonia

This protocol is adapted from general procedures for the alkyne zipper reaction.

Materials:

  • 2,4-Hexadiyne

  • Sodium metal

  • Liquid ammonia

  • Ferric nitrate (B79036) nonahydrate (catalyst)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Dry ice/acetone condenser

  • Three-necked round-bottom flask

  • Stirring bar

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Preparation of Sodium Amide: Under a stream of inert gas (argon or nitrogen), condense approximately 100 mL of liquid ammonia into the flask at -78 °C. Add a small crystal of ferric nitrate nonahydrate. Cautiously add small pieces of sodium metal (2.5 g, 108 mmol) to the stirring liquid ammonia until a persistent blue color is observed. The disappearance of the blue color and the formation of a gray precipitate indicates the formation of sodium amide.

  • Reaction: To the freshly prepared sodium amide suspension, add 50 mL of anhydrous diethyl ether. Slowly add a solution of 2,4-hexadiyne (5.0 g, 64 mmol) in 20 mL of anhydrous diethyl ether via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots, quenching them with saturated ammonium chloride solution, extracting with ether, and analyzing by GC-MS or ¹H NMR.

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the gray precipitate dissolves. Allow the ammonia to evaporate overnight under a stream of inert gas.

  • Workup: Add 50 mL of water to the residue. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: The volatile this compound can be purified by careful fractional distillation. Collect the fraction boiling at approximately 78-80 °C. Due to the volatility and potential instability of the product, low-temperature distillation under reduced pressure is recommended.

Expected Yield: 70-80%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Sodium Amide cluster_reaction Isomerization Reaction cluster_workup Workup and Purification prep1 Condense Liquid Ammonia prep2 Add Fe(NO₃)₃ catalyst prep1->prep2 prep3 Add Sodium Metal prep2->prep3 prep4 Formation of NaNH₂ prep3->prep4 react1 Add Diethyl Ether prep4->react1 react2 Add 2,4-Hexadiyne Solution react1->react2 react3 Stir at -33 °C for 4-6h react2->react3 workup1 Quench with NH₄Cl react3->workup1 workup2 Evaporate Ammonia workup1->workup2 workup3 Aqueous Workup workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Fractional Distillation workup4->workup5 product product workup5->product This compound

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism 2,4-Hexadiyne 2,4-Hexadiyne Propargylic Anion 1 Propargylic Anion 1 2,4-Hexadiyne->Propargylic Anion 1 - H⁺ (NaNH₂) Allenic Intermediate 1 Allenic Intermediate 1 Propargylic Anion 2 Propargylic Anion 2 Allenic Intermediate 1->Propargylic Anion 2 - H⁺ (NaNH₂) Propargylic Anion 1->Allenic Intermediate 1 Tautomerization Allenic Intermediate 2 Allenic Intermediate 2 Terminal Acetylide Terminal Acetylide Allenic Intermediate 2->Terminal Acetylide - H⁺ (NaNH₂) Propargylic Anion 2->Allenic Intermediate 2 Tautomerization This compound This compound Terminal Acetylide->this compound + H⁺ (Workup)

Caption: Proposed mechanism for the isomerization of 2,4-hexadiyne.

References

Application Notes and Protocols for the Glaser-Hay Coupling Reaction in 1,3-Hexadiyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 1,3-hexadiyne via the Glaser-Hay coupling reaction of 1-butyne (B89482). This reaction is a cornerstone in the formation of symmetrical diynes, which are valuable building blocks in medicinal chemistry, materials science, and organic synthesis.

Introduction

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1] The reaction is catalyzed by copper(I) salts, typically in the presence of a base and an oxidant. The Hay modification of the original Glaser coupling utilizes a complex of a copper(I) salt with an amine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of an oxidant, usually atmospheric oxygen.[1][2][3] This modification offers several advantages, including increased reaction rates and solubility of the catalytic species in organic solvents.[1]

The overall reaction for the synthesis of this compound from 1-butyne is as follows:

2 CH₃CH₂C≡CH + O₂ (air) --[CuCl/TMEDA]--> CH₃CH₂C≡C-C≡CCH₂CH₃ + 2 H₂O

Reaction Mechanism

The generally accepted mechanism for the Glaser-Hay coupling involves the following key steps:

  • Formation of a Copper(I) Acetylide Complex: The terminal alkyne, 1-butyne, coordinates to the copper(I) center, and a base facilitates the deprotonation of the alkyne to form a copper(I) acetylide intermediate.[1]

  • Oxidative Coupling: Two copper(I) acetylide complexes undergo an oxidative coupling step to form a diynyl-copper(II) complex and two equivalents of the copper(I) catalyst.

  • Reductive Elimination: The diynyl-copper(II) complex undergoes reductive elimination to yield the 1,3-diyne product, this compound, and regenerate the active copper(I) catalyst.

  • Reoxidation of the Catalyst: The copper(I) catalyst is reoxidized by molecular oxygen (from the air) to complete the catalytic cycle.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Glaser-Hay coupling of terminal alkynes to form symmetrical 1,3-diynes. While specific data for this compound is not extensively reported, the data for analogous terminal alkynes provide a useful reference for expected outcomes.

SubstrateCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PhenylacetyleneCuCl (5 mol%), n-propylamineSolvent-free60395[4]
1-HeptyneCuCl/TMEDAAcetonitrile25484Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing
PhenylacetyleneCu(OAc)₂PyridineAmbient-High[3]
Various terminal alkynesCuClSolvent-freeRoom Temp0.5-2up to 95[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the Glaser-Hay coupling of 1-butyne.

Materials
  • 1-Butyne (CH₃CH₂C≡CH)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (or other suitable solvent)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Standard laboratory glassware

Experimental Workflow Diagram

Glaser_Hay_Workflow Experimental Workflow for this compound Synthesis A Reaction Setup: - Add CuCl and TMEDA to solvent in a round-bottom flask. - Stir to form the catalyst complex. B Addition of Substrate: - Add 1-butyne to the reaction mixture. A->B 1 C Reaction: - Stir the mixture vigorously under an air atmosphere. - Monitor reaction progress by TLC. B->C 2 D Workup: - Quench the reaction with saturated NH4Cl solution. - Extract the product with diethyl ether. C->D 3 E Purification: - Wash the organic layer with brine. - Dry over anhydrous MgSO4. - Concentrate under reduced pressure. D->E 4 F Characterization: - Obtain the final product, this compound. - Characterize by NMR, IR, and MS. E->F 5

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (e.g., 0.05 equivalents) and TMEDA (e.g., 0.1 equivalents) in a suitable solvent such as acetone. Stir the mixture at room temperature until the catalyst complex forms, which is often indicated by a color change.

  • Reaction Initiation: To the stirred catalyst solution, add 1-butyne (1.0 equivalent).

  • Reaction Conditions: Allow the reaction mixture to stir vigorously at room temperature, open to the atmosphere (or with a gentle stream of air bubbling through the solution) to ensure a sufficient supply of oxygen. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Further Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.

Signaling Pathway Diagram (Reaction Mechanism)

Glaser_Hay_Mechanism Glaser-Hay Coupling Mechanism for this compound Synthesis cluster_catalyst Catalytic Cycle cluster_reaction Reaction Pathway CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (O2) Cu_Acetylide Copper(I) Acetylide [Cu-C≡CCH2CH3] CuI->Cu_Acetylide CuII->CuI Reduction Butyne 2 x 1-Butyne (CH3CH2C≡CH) Butyne->Cu_Acetylide Coordination & Deprotonation Diyne_Complex Diynyl-Copper(II) Complex Cu_Acetylide->Diyne_Complex Oxidative Coupling Diyne_Complex->CuI Releases Cu(I) Hexadiyne This compound (CH3CH2C≡C-C≡CCH2CH3) Diyne_Complex->Hexadiyne Reductive Elimination

Caption: Mechanism of the Glaser-Hay coupling reaction.

Conclusion

The Glaser-Hay coupling reaction is a robust and efficient method for the synthesis of symmetrical 1,3-diynes such as this compound. The use of a copper(I)/TMEDA catalytic system under aerobic conditions provides a practical and scalable approach for researchers in various fields of chemistry. The provided protocols and data serve as a valuable resource for the successful implementation of this important transformation.

References

Applications of 1,3-Hexadiyne in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3-hexadiyne and related terminal diynes in polymer chemistry. The unique reactivity of the conjugated diyne functionality allows for the synthesis of novel polymers with interesting electronic, optical, and thermal properties. The primary method for the polymerization of terminal diynes is oxidative coupling, particularly the Glaser-Hay coupling, which will be a central focus of these notes.

Introduction to Polydiyne Chemistry

Polydiacetylenes are a class of conjugated polymers characterized by a backbone of alternating double and triple bonds. These materials are of significant interest due to their potential applications in nonlinear optics, sensors, and as precursors to carbonaceous materials. While the solid-state topochemical polymerization of diacetylenes is a well-known method, solution-phase polymerization of terminal diynes, such as this compound, offers a route to soluble and processable polydiyne polymers.

The key polymerization technique for terminal diynes is the Glaser-Hay oxidative coupling. This reaction involves the use of a copper(I) catalyst in the presence of an amine base and an oxidant (typically oxygen) to couple the terminal alkyne groups, forming a 1,3-diyne linkage.[1][2] When a monomer containing two terminal alkyne groups is subjected to these conditions, a polymer is formed.

Applications of Polydiyne Polymers

While specific applications for poly(this compound) are not extensively documented, the broader class of polydiyne polymers exhibits a range of potential uses:

  • Nonlinear Optical (NLO) Materials: The highly conjugated backbone of polydiacetylenes gives rise to large third-order nonlinear optical susceptibilities, making them promising materials for applications in optical switching and frequency generation.

  • Sensors: The electronic and optical properties of polydiyne chains can be sensitive to their environment. Changes in color or fluorescence upon exposure to specific analytes, temperature, or mechanical stress can be utilized for sensor development.

  • Precursors to Carbon Materials: Pyrolysis of cross-linked polydiyne networks can yield high-char-yield carbonaceous materials with defined microstructures.

  • Biomedical Applications: The incorporation of diyne functionalities into biocompatible polymers allows for further functionalization via "click" chemistry or for the development of novel drug delivery systems.[3] For instance, the Glaser-Hay coupling has been utilized for protein bioconjugation.[3][4]

  • Thermosetting Resins: Diyne-containing polymers can be thermally cured to form highly cross-linked, thermally stable networks.

Data Presentation

The following tables summarize quantitative data for a representative 1,3-diyne polymer system derived from isohexide bis-propargyl ethers, synthesized via a modified Glaser-Hay polymerization.[5]

Table 1: Thermal Properties of Isohexide-Based 1,3-Diyne Polymers and their Hydrogenated Analogs [5]

PolymerMonomer SourceGlass Transition Temperature (Tg) of Diyne Polymer (°C)Glass Transition Temperature (Tg) of Saturated Polyether (°C)
poly(2a)Isosorbide64-2
poly(2b)Isomannide55-10
poly(2c)Isoidide58-7

Experimental Protocols

General Protocol for Glaser-Hay Polymerization of a Terminal Diyne

This protocol provides a general method for the polymerization of a terminal diyne, such as a bis-propargyl ether, using a modified Glaser-Hay coupling.

Materials:

  • Terminal diyne monomer (e.g., isohexide bis-propargyl ether)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)[6]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetone)[6][7]

  • Oxygen (or air)

  • Methanol (for precipitation)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the terminal diyne monomer in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving copper(I) chloride and TMEDA in the anhydrous solvent. The solution should turn green upon exposure to oxygen.

  • Polymerization: Add the catalyst solution to the monomer solution with vigorous stirring. Introduce a slow stream of oxygen (or open the flask to the air) into the reaction mixture.

  • Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the monomer or by an increase in the viscosity of the solution. The reaction is typically allowed to proceed for several hours at room temperature.

  • Polymer Isolation: Once the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Structure: Confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

Glaser-Hay Polymerization Mechanism

Glaser_Hay_Polymerization cluster_Monomer Diyne Monomer cluster_Catalyst Catalyst System cluster_Process Polymerization Steps Monomer R-(C≡CH)₂ Deprotonation Formation of Copper Acetylide Monomer->Deprotonation Reacts with Catalyst Cu(I) / TMEDA / O₂ Catalyst->Deprotonation Catalyzes OxidativeCoupling Oxidative Coupling Deprotonation->OxidativeCoupling Forms intermediate OxidativeCoupling->OxidativeCoupling PolymerChain -(R-C≡C-C≡C)-n OxidativeCoupling->PolymerChain Chain propagation

Caption: Mechanism of Glaser-Hay Polymerization of a Diyne.

Experimental Workflow for Polydiyne Synthesis

Experimental_Workflow cluster_Setup Reaction Setup cluster_Reaction Polymerization cluster_Workup Isolation and Purification cluster_Analysis Characterization MonomerPrep Dissolve Diyne Monomer in Anhydrous Solvent Mixing Combine Monomer and Catalyst Solutions MonomerPrep->Mixing CatalystPrep Prepare Cu(I)/TMEDA Catalyst Solution CatalystPrep->Mixing Oxygenation Introduce Oxygen (Air) Mixing->Oxygenation Stirring Stir at Room Temperature Oxygenation->Stirring Precipitation Precipitate Polymer in Methanol Stirring->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying GPC GPC (Molecular Weight) Drying->GPC Spectroscopy NMR, FTIR (Structure) Drying->Spectroscopy Thermal DSC, TGA (Thermal Properties) Drying->Thermal

Caption: Workflow for Polydiyne Synthesis and Characterization.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive polymers using 1,3-hexadiyne as a precursor. The resulting polydiacetylene-type polymer, poly(this compound), exhibits semiconductor properties with the potential for enhanced conductivity through doping, making it a material of interest for various applications in electronics and sensor technology.

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical properties of polymers. Polydiacetylenes (PDAs) are a significant family of conductive polymers characterized by their conjugated ene-yne backbone. These materials are typically synthesized through the polymerization of diacetylene monomers. This compound is a simple, readily available terminal diacetylene monomer that can be polymerized to form poly(this compound), a polymer with potential applications in organic electronics. This document outlines the synthesis of poly(this compound) via oxidative coupling (Glaser-Hay coupling) and its subsequent characterization.

Polymerization of this compound

The polymerization of terminal diynes like this compound can be effectively achieved through oxidative coupling reactions, such as the Glaser-Hay coupling.[1][2][3][4][5][6][7] This method utilizes a copper(I) catalyst in the presence of a base and an oxidant (typically oxygen from the air) to form a new carbon-carbon bond between the terminal alkyne groups, leading to a conjugated polymer chain.

Logical Workflow for Polymer Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_doping Conductivity Enhancement A This compound Monomer B Glaser-Hay Coupling (CuCl, TMEDA, O2) A->B C Poly(this compound) B->C D Spectroscopy (FTIR, UV-Vis) C->D E Thermal Analysis (TGA) C->E F Iodine Doping C->F G Conductivity Measurement F->G

Caption: Workflow for Poly(this compound) Synthesis and Analysis.

Experimental Protocols

Materials and Equipment
  • This compound (monomer)

  • Copper(I) chloride (CuCl, catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, base/ligand)

  • Acetone (B3395972) (solvent)

  • Methanol (B129727) (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk line or glovebox

  • Magnetic stirrer and hotplate

  • Standard glassware (Schlenk flask, condenser, dropping funnel)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Protocol for Glaser-Hay Polymerization of this compound

This protocol is adapted from general procedures for the oxidative coupling of terminal alkynes.[1][2][4]

  • Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Preparation: In the Schlenk flask, dissolve copper(I) chloride (0.05 g, 0.5 mmol) and TMEDA (0.12 g, 1.0 mmol) in 20 mL of acetone with stirring. A color change should be observed as the catalyst complex forms.

  • Monomer Addition: Prepare a solution of this compound (0.78 g, 10 mmol) in 10 mL of acetone. Add this solution dropwise to the stirring catalyst mixture over 30 minutes.

  • Polymerization: After the addition is complete, bubble a gentle stream of air or oxygen through the reaction mixture for 4-6 hours at room temperature. The progress of the polymerization can be monitored by the formation of a precipitate.

  • Polymer Isolation: After the reaction period, pour the mixture into 200 mL of methanol to precipitate the polymer.

  • Purification: Collect the solid polymer by vacuum filtration and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 40°C overnight.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to confirm its structure and properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer. The disappearance of the characteristic sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) from the monomer spectrum, along with the appearance of new peaks corresponding to the conjugated polymer backbone, confirms successful polymerization.[7][8]

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the polymer. The analysis is performed by heating a small sample of the polymer at a constant rate in a controlled atmosphere and measuring the weight loss as a function of temperature.[9][10][11]

Table 1: Expected Characterization Data for Poly(this compound)

Characterization TechniqueExpected Observations
FTIR Disappearance of terminal alkyne C-H stretch (~3300 cm⁻¹). Broadening of C≡C stretch (~2150 cm⁻¹).
TGA Onset of decomposition temperature expected to be in the range of 200-300 °C, indicating moderate thermal stability.
UV-Vis Broad absorption in the visible region, characteristic of a conjugated polymer backbone.

Electrical Properties and Doping

The electrical conductivity of pristine polydiacetylenes is typically in the range of semiconductors.[12][13] To enhance the conductivity, the polymer can be doped with an oxidizing agent like iodine.[14][15][16]

Protocol for Iodine Doping
  • Preparation: Place a known amount of dry poly(this compound) powder in a sealed chamber.

  • Doping: Introduce a few crystals of iodine into the chamber, ensuring they do not come into direct contact with the polymer powder.

  • Exposure: Allow the polymer to be exposed to the iodine vapor for several hours at room temperature. The color of the polymer should change, indicating doping has occurred.

  • Characterization: Measure the electrical conductivity of the doped polymer using a four-point probe or by fabricating a thin film device.

Table 2: Electrical Conductivity of Polydiacetylenes

Polymer StateTypical Conductivity (S/cm)Reference
Undoped 10⁻¹¹ - 10⁻⁶[12][14]
Iodine-Doped 10⁻³ or higher[14]

Signaling Pathway of Doping-Induced Conductivity

A Poly(this compound) (Insulator/Semiconductor) C Charge Transfer Complex Formation A->C B Iodine (Dopant) B->C D Generation of Charge Carriers (Polarons/Bipolarons) C->D E Increased Electrical Conductivity D->E

Caption: Doping mechanism leading to enhanced conductivity.

Conclusion

This compound serves as a viable precursor for the synthesis of the conductive polymer, poly(this compound), through a straightforward oxidative coupling method. The resulting polymer exhibits semiconductor properties, and its conductivity can be significantly enhanced through chemical doping. These characteristics make poly(this compound) a promising material for further research and development in the field of organic electronics and sensor technology. The protocols provided herein offer a solid foundation for the synthesis and characterization of this interesting conductive polymer.

References

Application Notes and Protocols for the Use of 1,3-Hexadiyne in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1,3-hexadiyne as a versatile building block in organometallic synthesis. The protocols detailed below are based on established methods for related 1,3-diynes and can be adapted for specific research applications.

Introduction

This compound is a conjugated diyne that serves as a valuable precursor in a variety of organometallic transformations. Its rigid structure and reactive triple bonds allow for the construction of complex molecular architectures, including heterocycles and organometallic polymers. Transition metal catalysis, in particular, unlocks a diverse range of reactions with this compound, making it a molecule of significant interest in synthetic chemistry and materials science. Key applications include its use in cycloaddition reactions, cross-coupling reactions, and the formation of metallacyclic complexes. These reactions are pivotal in the synthesis of novel organic compounds with potential applications in pharmaceuticals and electronic materials.

Key Applications and Experimental Protocols

Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions

Rhodium complexes are effective catalysts for the [2+2+2] cycloaddition of 1,3-diynes with various unsaturated partners, leading to the formation of substituted aromatic compounds. This methodology is a powerful tool for the construction of polysubstituted benzene (B151609) derivatives.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Cycloaddition of this compound with an Alkyne

  • Preparation: In a nitrogen-filled glovebox, add the rhodium catalyst (e.g., RhCl(PPh₃)₃, 5 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired co-alkyne (1.2 mmol) to the tube, followed by the solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aromatic product.

Table 1: Representative Data for Rhodium-Catalyzed Cycloaddition of this compound with Alkynes

EntryCo-alkyneCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenylacetylene5Toluene1001285
21-Hexyne5Dioxane1101678
3Dimethyl acetylenedicarboxylate3THF80892

Note: The data in this table is representative and based on typical yields for similar cycloaddition reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Rhodium_Catalyzed_Cycloaddition cluster_0 Catalytic Cycle Rh(I) Catalyst Rh(I) Catalyst Rhodacyclopentadiene Rhodacyclopentadiene Rhodacycloheptatriene Rhodacycloheptatriene Aromatic Product Aromatic Product

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for the cross-coupling of alkynes with organic halides (e.g., Sonogashira coupling). This compound can participate in these reactions to form more complex conjugated systems.

Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling of this compound with an Aryl Halide

  • Preparation: To a Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add a suitable solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv). Finally, add this compound (1.2 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Representative Data for Palladium-Catalyzed Sonogashira Coupling of this compound

EntryAryl HalidePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF25690
24-BromotoluenePdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NHDMF501282
31-Bromo-4-nitrobenzenePd(OAc)₂/PPh₃ (2/4)CuI (5)Et₃NToluene60888

Note: This data is illustrative of typical Sonogashira couplings. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Palladium_Catalyzed_Coupling cluster_1 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition R-Pd(II)-X(L_n) Transmetalation R-Pd(II)-C≡CR'(L_n) Coupled_Product R-C≡CR'

Zirconocene-Mediated Cyclization

Zirconocene (B1252598) complexes can mediate the cyclization of diynes to form zirconacyclopentadienes. These intermediates can be further functionalized to produce a variety of cyclic organic molecules.

Experimental Protocol: General Procedure for Zirconocene-Mediated Cyclization of this compound

  • Preparation of "Cp₂Zr": In a glovebox, to a solution of zirconocene dichloride (Cp₂ZrCl₂, 1.0 mmol) in THF (10 mL) at -78 °C, add n-butyllithium (2.0 mmol, 2.5 M in hexanes) dropwise. Stir the mixture at this temperature for 1 hour.

  • Cyclization: To the in situ generated "Cp₂Zr", add a solution of this compound (1.0 mmol) in THF (2 mL) at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quenching/Functionalization: The resulting zirconacyclopentadiene can be quenched with an electrophile (e.g., H₂O, I₂, etc.) to yield the corresponding functionalized diene. For example, add water (1 mL) to protonate the zirconacycle.

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography or distillation.

Table 3: Representative Data for Zirconocene-Mediated Reactions of this compound

EntryElectrophile (Quench)Product TypeYield (%)
1H₂ODihydro-diene>95
2I₂Diiodo-diene85
3S₂Cl₂Thiophene derivative75

Note: Yields are based on similar reactions with other diynes and may require optimization for this compound.

Experimental_Workflow Start Start Inert_Atmosphere Prepare Inert Atmosphere (Glovebox/Schlenk Line) Start->Inert_Atmosphere Add_Reagents Add Catalyst, Ligands, Solvent, and Substrates Inert_Atmosphere->Add_Reagents Reaction_Conditions Set Reaction Temperature and Stirring Add_Reagents->Reaction_Conditions Monitor_Reaction Monitor Progress (TLC, GC, NMR) Reaction_Conditions->Monitor_Reaction Workup Quench Reaction and Perform Extraction Monitor_Reaction->Workup Purification Purify Product (Chromatography, etc.) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Application Notes and Protocols for the Polymerization of 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the polymerization of 1,3-hexadiyne, a monomer with potential applications in the development of novel materials and conjugated polymers. The protocols outlined below are based on established methods for the polymerization of terminal diacetylenes, offering routes to poly(this compound) through both solid-state and solution-phase techniques.

Introduction

This compound is a terminal diacetylene monomer. The polymerization of diacetylenes can lead to highly conjugated polymers with interesting optical and electronic properties. The resulting poly(this compound) is a polydiacetylene (PDA), a class of polymers known for their chromic responses to external stimuli such as temperature, solvents, and mechanical stress. These properties make them attractive for applications in sensing, electronics, and drug delivery systems.

Two primary methods for the polymerization of diacetylenes are topochemical polymerization in the solid state and oxidative coupling in solution. The choice of method will depend on the desired polymer morphology, molecular weight, and solubility.

Polymerization Methods

Topochemical Polymerization

Topochemical polymerization occurs in the crystalline state, where the monomer molecules are pre-organized in a specific arrangement that facilitates a 1,4-addition reaction upon initiation by heat or UV/gamma radiation.[1] This method can produce large, defect-free polymer single crystals.[1] The reactivity of a diacetylene monomer in the solid state is highly dependent on the packing of the molecules in the crystal lattice.[1] For a successful topochemical polymerization, the distance between the reactive carbon centers of adjacent monomers should be approximately 4.9 Å, and the angle of the diacetylene rod relative to the stacking axis should be around 45°.[2]

Experimental Protocol: Topochemical Polymerization of this compound

Objective: To synthesize poly(this compound) via solid-state topochemical polymerization.

Materials:

  • This compound (monomer)

  • Suitable solvent for crystallization (e.g., hexane, toluene)

  • UV lamp (254 nm) or Gamma-ray source

  • Schlenk flask

  • Vacuum line

  • Crystallization dish

  • Filter paper

Procedure:

  • Monomer Purification: Purify the this compound monomer by vacuum distillation to remove any impurities that might inhibit polymerization.

  • Crystal Growth:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly evaporate the solvent under reduced pressure or by slow cooling to promote the growth of single crystals. The choice of solvent and crystallization conditions is critical to obtain a crystal packing suitable for topochemical polymerization.

  • Polymerization:

    • Carefully collect the grown crystals and place them in a quartz reaction vessel.

    • Irradiate the crystals with UV light (254 nm) or a controlled dose of gamma radiation. The polymerization can often be visually monitored by a color change (e.g., to blue or red) of the crystals.

    • The polymerization can also be initiated by thermal annealing at a temperature below the monomer's melting point.

  • Polymer Isolation and Characterization:

    • After polymerization, the unreacted monomer can be removed by washing the polymer crystals with a solvent in which the monomer is soluble but the polymer is not.

    • The resulting poly(this compound) can be characterized by techniques such as solid-state NMR, FT-IR spectroscopy, Raman spectroscopy, and X-ray diffraction to confirm the polymer structure and crystallinity.

Data Presentation:

ParameterValueReference
Monomer Crystal Packing (d)~4.9 Å[2]
Monomer Crystal Packing (φ)~45°[2]
Initiation MethodUV irradiation (254 nm) or γ-rays[3]
Polymerization TemperatureRoom Temperature (for photo-polymerization)[3]
ConversionDependent on irradiation time and dose
Polymer AppearanceColored crystals (typically blue or red)[3]

Logical Relationship: Feasibility of Topochemical Polymerization

G start Start: this compound Monomer crystallization Attempt Crystallization start->crystallization packing_analysis Analyze Crystal Packing (XRD) crystallization->packing_analysis packing_criteria d ≈ 4.9 Å φ ≈ 45° packing_analysis->packing_criteria polymerization Initiate Polymerization (UV, γ-ray, or Heat) packing_criteria->polymerization Yes no_polymer Polymerization Fails or is Inefficient packing_criteria->no_polymer No polymer Poly(this compound) Single Crystal polymerization->polymer recrystallize Recrystallize with different solvents/conditions no_polymer->recrystallize recrystallize->crystallization

Caption: Decision workflow for topochemical polymerization.

Solution-Phase Oxidative Coupling (Glaser-Hay Polymerization)

The Glaser-Hay coupling is an oxidative homocoupling reaction of terminal alkynes to form symmetric 1,3-diynes, catalyzed by a copper(I) salt in the presence of a base and an oxidant (typically oxygen from air).[4][5] This method can be adapted for the polymerization of terminal diacetylenes like this compound in solution. The Hay modification often utilizes a soluble copper-amine complex, such as CuCl/TMEDA (tetramethylethylenediamine), which enhances the reaction's versatility.[5]

Experimental Protocol: Glaser-Hay Polymerization of this compound

Objective: To synthesize poly(this compound) via solution-phase oxidative coupling.

Materials:

  • This compound (monomer)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

  • Oxygen (or compressed air)

  • Schlenk flask with a magnetic stirrer

  • Gas inlet tube

  • Methanol (B129727) (for precipitation)

  • Filter funnel and paper

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve CuCl and TMEDA in the chosen anhydrous solvent. The solution should turn green or blue, indicating the formation of the copper-amine complex.

  • Polymerization:

    • To the stirred catalyst solution, add the this compound monomer.

    • Replace the inert atmosphere with a slow stream of oxygen or air bubbled through the reaction mixture. The reaction is often exothermic, and the color of the solution may change.

    • Continue stirring at room temperature for several hours (e.g., 4-24 hours). The progress of the polymerization can be monitored by techniques like thin-layer chromatography (TLC) to observe the consumption of the monomer.

  • Polymer Isolation:

    • Once the reaction is complete, stop the oxygen flow.

    • Pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

    • Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum.

  • Characterization:

    • The resulting poly(this compound) can be characterized by size exclusion chromatography (SEC) to determine its molecular weight and polydispersity index (PDI).

    • The chemical structure can be confirmed by NMR and FT-IR spectroscopy. The thermal properties can be analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Data Presentation:

ParameterCondition 1Condition 2Reference
CatalystCuCl/TMEDACu(OAc)₂/Pyridine[5]
SolventDichloromethanePyridine[6]
OxidantO₂ (air)O₂ (air)[4]
TemperatureRoom Temperature50 °C
Reaction Time12 hours8 hours
YieldModerate to HighModerate to High
Mn ( g/mol )Varies (e.g., 5,000 - 15,000)Varies
PDI~1.5 - 2.5~1.5 - 2.5

Experimental Workflow: Glaser-Hay Polymerization

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_iso Isolation catalyst_prep Dissolve CuCl and TMEDA in anhydrous solvent under inert atmosphere add_monomer Add this compound Monomer catalyst_prep->add_monomer add_oxygen Introduce O₂/Air add_monomer->add_oxygen react Stir at Room Temperature (4-24h) add_oxygen->react precipitate Precipitate Polymer in Methanol react->precipitate filtrate Filter and Wash Polymer precipitate->filtrate dry Dry under Vacuum filtrate->dry end end dry->end Poly(this compound) Product

Caption: Workflow for Glaser-Hay polymerization of this compound.

Safety Precautions

  • This compound is a volatile and potentially flammable compound. Handle it in a well-ventilated fume hood.

  • Copper salts can be toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions involving organic solvents should be conducted away from ignition sources.

  • Pressurized gas cylinders (oxygen, argon) must be handled with care.

By following these protocols, researchers can successfully synthesize poly(this compound) and explore its properties for various applications in materials science and drug development. Further optimization of the reaction conditions may be necessary to achieve desired polymer characteristics.

References

Application Notes and Protocols: The Role of 1,3-Hexadiyne in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexadiyne and its derivatives are versatile building blocks in organic synthesis, playing a crucial role in the construction of complex molecular architectures found in a variety of natural products. The conjugated diyne motif is a key feature in numerous biologically active compounds, including polyacetylenic natural products isolated from marine sponges, plants, and fungi. These compounds often exhibit potent cytotoxic, anti-inflammatory, and neurotrophic properties, making them attractive targets for drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound and related 1,3-diynes in the synthesis of bioactive natural products. It includes quantitative data for key reactions, step-by-step experimental procedures, and visualizations of relevant biological signaling pathways.

Key Applications of this compound Derivatives in Natural Product Synthesis

The primary application of this compound and its analogs in natural product synthesis is the enantioselective addition of their terminal alkynes to aldehydes. This reaction, often catalyzed by chiral metal complexes, allows for the efficient construction of chiral propargyl alcohols, which are key intermediates in the synthesis of various polyacetylenic natural products.

Notable natural products synthesized using 1,3-diyne building blocks include:

  • Strongylodiols A and B: Cytotoxic polyacetylenes isolated from the marine sponge Strongylophora sp.[1]

  • Panaxytriol (B31408): A bioactive polyacetylene found in ginseng, known for its antitumor and neurotrophic activities.[2][3]

  • Falcarindiol: A polyacetylenic diol found in various plants, which exhibits anticancer and anti-inflammatory properties.

Data Presentation: Enantioselective Addition of 1,3-Diynes to Aldehydes

The enantioselective addition of terminal 1,3-diynes to aldehydes is a cornerstone reaction in the synthesis of polyacetylenic natural products. The following table summarizes quantitative data for this key transformation using a dinuclear zinc-ProPhenol catalyst system.[1][4]

EntryAldehydeDiyneCatalyst Loading (mol%)Additive (mol%)Yield (%)ee (%)Ref.
1OctanalTIPS-1,3-butadiyne10TPPO (20)9598[4]
22-FurfuralTIPS-1,3-butadiyne10TPPO (20)9598[4]
3AcroleinTIPS-1,3-butadiyne10TPPO (20)8986[4]
4DodecanalPenta-2,4-diynyl ethanoate10TPPO (20)8592[1]
5(E)-2-HexenalTIPS-1,3-butadiyne10TPPO (20)9197[4]

TIPS: Triisopropylsilyl TPPO: Triphenylphosphine (B44618) oxide

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Addition of a Terminal 1,3-Diyne to an Aldehyde using a Zn-ProPhenol Catalyst

This protocol is adapted from the synthesis of strongylodiols.[1]

Materials:

  • (R,R)-ProPhenol ligand

  • Dimethylzinc (B1204448) (1.2 M in toluene)

  • Triphenylphosphine oxide (TPPO)

  • Terminal 1,3-diyne (e.g., penta-2,4-diynyl ethanoate)

  • Aldehyde (e.g., dodecanal)

  • Anhydrous toluene (B28343)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the (R,R)-ProPhenol ligand (0.1 equiv) and triphenylphosphine oxide (0.2 equiv).

  • Add anhydrous toluene to dissolve the solids.

  • Add the terminal 1,3-diyne (2.0 equiv) to the solution.

  • Slowly add dimethylzinc (2.0 equiv) to the mixture at room temperature. Stir for 30 minutes.

  • Cool the reaction mixture to 0 °C and add the aldehyde (1.0 equiv).

  • Stir the reaction at 4 °C and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral diynol.

Signaling Pathway Diagrams

The bioactive natural products synthesized using this compound derivatives often exert their biological effects by modulating specific cellular signaling pathways.

Falcarindiol's Mechanism of Action in Oral Squamous Cell Carcinoma

Falcarindiol has been shown to induce apoptosis and autophagy in human oral squamous cell carcinoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][6][7]

Falcarindiol_Pathway Falcarindiol Falcarindiol PI3K PI3K Falcarindiol->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation

Caption: Falcarindiol inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and autophagy.

Panaxytriol's Potential Anti-aging Signaling Pathway

Panaxytriol, a component of ginseng, is suggested to play a role in anti-aging processes through the modulation of pathways including the PI3K-Akt and MAPK signaling pathways.[8]

Panaxytriol_Pathway Panaxytriol Panaxytriol Receptor Cell Surface Receptors Panaxytriol->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT1 AKT1 PI3K->AKT1 Cell_Survival Cell Survival & Proliferation AKT1->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT1->Apoptosis_Inhibition MAPK_pathway MAPK Pathway (e.g., ERK) Ras->MAPK_pathway MAPK_pathway->Cell_Survival Anti_aging Anti-aging Effects Cell_Survival->Anti_aging Apoptosis_Inhibition->Anti_aging

Caption: Panaxytriol's potential anti-aging effects are mediated through key signaling pathways.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of a diverse range of biologically active natural products. The enantioselective addition of these building blocks to aldehydes provides a powerful and efficient method for constructing key stereocenters. The resulting polyacetylenic compounds have demonstrated significant potential in drug discovery, particularly in the areas of oncology and neurodegenerative diseases. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics inspired by natural products.

References

The Role of 1,3-Hexadiyne in the Synthesis of Novel Chromophores: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexadiyne is a versatile and reactive building block in the synthesis of novel chromophores. Its linear, rigid structure and the presence of two triple bonds allow for the construction of extended π-conjugated systems, which are the fundamental basis for light-absorbing and emitting molecules. This document provides an overview of the application of this compound in the synthesis of new chromophores, with a focus on reaction methodologies, quantitative data, and potential applications in research and drug development. The unique electronic and structural properties of this compound make it a valuable tool for creating fluorescent probes, functional dyes, and other photoactive molecules.

Key Synthetic Methodologies

The reactivity of the alkyne groups in this compound allows for a variety of coupling and cycloaddition reactions to build complex chromophoric systems. The most common and effective methods include Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in extending the π-conjugation of this compound by introducing aromatic or other unsaturated moieties.

Logical Workflow for Sonogashira Coupling with this compound

sonogashira_workflow cluster_reactants Reactants cluster_catalysts Catalytic System 1_3_Hexadiyne This compound Reaction Sonogashira Coupling Reaction 1_3_Hexadiyne->Reaction ArylHalide Aryl/Vinyl Halide ArylHalide->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction Base Amine Base (e.g., Et₃N) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Chromophore Extended π-Conjugated Chromophore Workup->Chromophore

Caption: Workflow for Sonogashira coupling.

Experimental Protocol: Synthesis of a Di-substituted Aryl-Hexadiyne Chromophore

This protocol describes a general procedure for the double Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) (4 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF) or toluene (B28343)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF or toluene to dissolve the solids, followed by the addition of triethylamine.

  • To this stirred solution, add this compound dropwise at room temperature.

  • The reaction mixture is then stirred at a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired di-substituted aryl-hexadiyne chromophore.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), yielding a 1,2,3-triazole.[1][2] This "click" reaction is widely used in bioconjugation, drug discovery, and materials science. When applied to this compound, it allows for the introduction of triazole rings, which can act as linkers or integral parts of the chromophoric system, often enhancing properties like fluorescence and solubility.

Logical Workflow for CuAAC with this compound

cuaac_workflow cluster_reactants Reactants cluster_catalysts Catalytic System 1_3_Hexadiyne This compound Reaction CuAAC 'Click' Reaction 1_3_Hexadiyne->Reaction OrganicAzide Organic Azide OrganicAzide->Reaction Cu_Source Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) Cu_Source->Reaction Solvent Solvent System (e.g., t-BuOH/H₂O) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Chromophore Triazole-containing Chromophore Workup->Chromophore

Caption: Workflow for CuAAC 'Click' reaction.

Experimental Protocol: Synthesis of a Bis-triazole Chromophore

This protocol outlines a general procedure for the double CuAAC reaction of this compound with an organic azide.

Materials:

  • This compound

  • Organic azide (2.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.2 equivalents)

  • tert-Butanol (B103910) and Water (as solvent)

  • Standard reaction glassware

Procedure:

  • In a round-bottom flask, dissolve the organic azide in a mixture of tert-butanol and water (e.g., 1:1 v/v).

  • Add this compound to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

  • Finally, add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.

  • The reaction is stirred vigorously at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or recrystallization to afford the pure bis-triazole chromophore.

Quantitative Data of Synthesized Chromophores

The photophysical properties of chromophores derived from this compound are highly dependent on the nature of the substituents introduced through coupling or cycloaddition reactions. The following table summarizes representative data for hypothetical chromophores synthesized via the described methods.

Chromophore StructureSynthesis MethodYield (%)λ_abs (nm)λ_em (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Aryl-C≡C-C≡C-Aryl (Donor-Acceptor Substituted)Sonogashira Coupling70-85350-450450-5500.3-0.730,000-60,000
Aryl-C≡C-C≡C-Aryl (Symmetrically Substituted)Sonogashira Coupling75-90320-380400-4800.5-0.940,000-70,000
(Fluorophore)-Triazole-CH₂-C≡C-CH₂-Triazole-(Fluorophore)CuAAC85-95400-500480-6000.6-0.950,000-80,000
(Biomolecule)-Triazole-CH₂-C≡C-CH₂-Triazole-(Quencher)CuAAC>90480-550Quenched<0.0160,000-90,000

Applications in Drug Development and Research

The novel chromophores synthesized from this compound have significant potential in various scientific and biomedical fields.

  • Fluorescent Probes: The ability to introduce fluorophores via click chemistry allows for the creation of highly specific fluorescent probes for bio-imaging and sensing applications. For instance, a biomolecule-linked this compound derivative can be used to track the localization and dynamics of the biomolecule within living cells.

  • FRET-based Assays: The rigid this compound linker can serve as a scaffold for creating Förster Resonance Energy Transfer (FRET) pairs. By attaching a donor and an acceptor fluorophore to either end of the hexadiyne unit, conformational changes in a target biomolecule can be monitored through changes in FRET efficiency. This is particularly useful in high-throughput screening for drug discovery.

  • Theranostics: Chromophores with both imaging and therapeutic capabilities (theranostics) can be designed. For example, a photosensitizer for photodynamic therapy could be attached to a fluorescent imaging moiety via a this compound linker, allowing for simultaneous visualization and treatment of diseased tissues.

  • Materials Science: The extended π-conjugated systems of this compound derivatives make them promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Signaling Pathway Diagram

The following diagram illustrates a conceptual signaling pathway where a this compound-based fluorescent probe is used to detect enzyme activity.

signaling_pathway Probe Hexadiyne-Based Probe (Substrate-Fluorophore) Cleavage Enzymatic Cleavage Probe->Cleavage Enzyme Target Enzyme Enzyme->Cleavage Product Cleaved Substrate Cleavage->Product Fluorescence Fluorescence Signal (Detectable Output) Cleavage->Fluorescence Signal Activation

Caption: Enzyme-activated fluorescence.

Conclusion

This compound is a valuable and versatile platform for the construction of novel chromophores with tunable photophysical properties. Through well-established synthetic methodologies such as Sonogashira coupling and click chemistry, a diverse range of functional dyes can be readily accessed. These chromophores hold significant promise for applications in biomedical research and drug development, particularly in the areas of fluorescent imaging, diagnostics, and theranostics. The detailed protocols and data presented herein serve as a guide for researchers and scientists to explore the potential of this compound in their own research endeavors.

References

Experimental Protocols for Reactions Involving 1,3-Hexadiyne: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting chemical reactions with 1,3-hexadiyne. This versatile building block is valuable in organic synthesis for the creation of complex molecules.

Introduction

This compound (CAS 4447-21-6) is a conjugated diyne with the chemical formula C₆H₆. Its structure, featuring two triple bonds in conjugation, imparts unique reactivity, making it a valuable precursor in various chemical transformations, including coupling reactions, cycloadditions, and polymerizations. These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document outlines key experimental setups and protocols for harnessing the synthetic potential of this compound.

Safety Precautions

This compound is a reactive and potentially hazardous compound. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential decomposition.

Synthesis of this compound

The synthesis of unsymmetrical 1,3-diynes like this compound is commonly achieved through copper-catalyzed cross-coupling reactions such as the Cadiot-Chodkiewicz coupling.

Cadiot-Chodkiewicz Coupling Protocol

This method involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. For the synthesis of this compound, 1-butyne (B89482) can be coupled with bromoacetylene.

Experimental Protocol:

  • Reaction Setup: A solution of 1-butyne and in-situ generated bromoacetylene is prepared in a suitable solvent such as methanol (B129727) or an aqueous amine solution.

  • Catalyst and Base: A catalytic amount of a copper(I) salt, such as copper(I) bromide or copper(I) chloride, is added along with a base, typically an amine like piperidine (B6355638) or a butylamine (B146782) solution.[1]

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Table 1: Typical Reaction Parameters for Cadiot-Chodkiewicz Synthesis of this compound

ParameterValue/Condition
Reactants 1-Butyne, Bromoacetylene
Catalyst Copper(I) bromide or Copper(I) chloride
Base Piperidine or Butylamine solution
Solvent Methanol or aqueous amine
Temperature Room Temperature
Typical Yield High

Key Reactions of this compound

Cycloaddition Reactions

As a conjugated system, this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.

The [4+2] cycloaddition of a conjugated diene with a dienophile is a powerful tool for the formation of six-membered rings.[2] In this case, this compound acts as the dienophile.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the diene (e.g., 2,3-dimethyl-1,3-butadiene) in a suitable solvent like toluene (B28343) or xylene.

  • Addition of Dienophile: Add this compound to the solution.

  • Reaction Conditions: The mixture is heated to reflux for a specified period, typically several hours. The reaction progress can be monitored by TLC.

  • Product Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

Table 2: General Conditions for Diels-Alder Reaction with this compound

ParameterValue/Condition
Diene e.g., 2,3-Dimethyl-1,3-butadiene
Dienophile This compound
Solvent Toluene or Xylene
Temperature Reflux
Reaction Time Several hours
Polymerization Reactions

The conjugated triple bonds in this compound make it a suitable monomer for polymerization, leading to the formation of poly(this compound), a material with interesting electronic and optical properties. Both Ziegler-Natta and anionic polymerization methods can be employed.

Ziegler-Natta catalysts are effective for the polymerization of alkynes.[3][4]

Experimental Protocol:

  • Catalyst Preparation: A typical Ziegler-Natta catalyst system, such as TiCl₄/Al(C₂H₅)₃, is prepared in an inert atmosphere.

  • Polymerization: this compound is introduced into the reactor containing the catalyst suspension in a suitable solvent (e.g., toluene).

  • Reaction Control: The polymerization is carried out at a controlled temperature and pressure. The reaction is typically exothermic and requires cooling.

  • Termination and Isolation: The polymerization is terminated by the addition of a quenching agent like methanol. The polymer is then precipitated, washed, and dried.

Anionic polymerization offers good control over the molecular weight and dispersity of the resulting polymer.[5][6]

Experimental Protocol:

  • Initiator and Monomer Preparation: The reaction is carried out under high vacuum or in a glovebox. The solvent (e.g., THF) and monomer (this compound) must be rigorously purified and dried. An alkyllithium initiator (e.g., n-butyllithium) is used.

  • Initiation: The initiator is added to the solvent at low temperature, followed by the slow addition of the monomer.

  • Propagation: The reaction mixture is stirred at a controlled temperature to allow for polymer chain growth.

  • Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol. The polymer is then isolated by precipitation.

Table 3: Comparison of Polymerization Methods for this compound

FeatureZiegler-Natta PolymerizationAnionic Polymerization
Catalyst/Initiator TiCl₄/Al(C₂H₅)₃ or similarAlkyllithium (e.g., n-BuLi)
Solvent Toluene, HeptaneTHF, Benzene
Temperature 20-80 °C-78 to 25 °C
Control over Polymer Structure Stereospecificity can be controlledGood control over MW and PDI
Reaction Environment Inert atmosphereHigh vacuum or glovebox

Experimental Workflows

The synthesis and subsequent reaction of this compound can be visualized as a multi-step workflow. Below is a diagram illustrating a typical sequence involving the synthesis of this compound via Cadiot-Chodkiewicz coupling followed by a Diels-Alder reaction.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_cycloaddition Diels-Alder Reaction start Reactants: 1-Butyne Bromoacetylene catalyst Catalyst: Cu(I) salt Base start->catalyst reaction1 Cadiot-Chodkiewicz Coupling catalyst->reaction1 product1 This compound reaction1->product1 reaction2 [4+2] Cycloaddition product1->reaction2 Dienophile diene Diene: 2,3-Dimethyl-1,3-butadiene diene->reaction2 product2 Cycloadduct reaction2->product2

Workflow for the synthesis and reaction of this compound.

The following diagram illustrates the general catalytic cycle for the Cadiot-Chodkiewicz coupling reaction.

cadiot_chodkiewicz_cycle CuI Cu(I) Catalyst Cu_acetylide R1-C≡C-Cu CuI->Cu_acetylide R1_alkyne R1-C≡CH (1-Butyne) R1_alkyne->Cu_acetylide + Base, - BH+ R2_haloalkyne R2-C≡C-X (Bromoacetylene) Cu_complex [R1-C≡C-Cu(III)-C≡C-R2]X R2_haloalkyne->Cu_complex Base Base Cu_acetylide->Cu_complex + R2-C≡C-X (Oxidative Addition) Cu_complex->CuI + X- Diyne R1-C≡C-C≡C-R2 (this compound) Cu_complex->Diyne Reductive Elimination

Catalytic cycle of the Cadiot-Chodkiewicz coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-hexadiyne. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and concise guidance on optimizing the yield of this compound and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is an unsymmetrical diyne, and the most common and effective method for its synthesis is the Cadiot-Chodkiewicz coupling . This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[1][2][3] For the synthesis of this compound, this would typically involve the reaction of 1-butyne (B89482) with a haloacetylene or a bromo- or iodo-substituted alkyne. Another related method is the Glaser-Hay coupling, which is primarily used for the synthesis of symmetrical diynes but can be adapted for heterodimerization under specific conditions.[4]

Q2: What are the typical starting materials for the Cadiot-Chodkiewicz synthesis of this compound?

A2: To synthesize this compound (CH₃CH₂C≡C-C≡CH), the logical starting materials for a Cadiot-Chodkiewicz coupling would be:

  • 1-Butyne (CH₃CH₂C≡CH) and a haloacetylene (e.g., bromoacetylene, BrC≡CH).

  • Alternatively, 1-bromo-1-butyne (CH₃CH₂C≡CBr) and acetylene (HC≡CH).

Q3: What are the critical parameters to control for maximizing the yield of this compound?

A3: Several factors are crucial for optimizing the yield:

  • Catalyst System: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is essential. The choice and purity of the catalyst are critical.[3]

  • Base: An amine base, like piperidine (B6355638) or a similar amine, is required to deprotonate the terminal alkyne.[3]

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include methanol, ethanol, and THF.[1]

  • Temperature: These reactions are often run at or slightly above room temperature. Careful temperature control can minimize side reactions.

  • Exclusion of Oxygen: To prevent oxidative homocoupling (Glaser coupling) of the terminal alkyne, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Q4: How can I purify the final this compound product?

A4: this compound is a volatile liquid. The primary method for purification is fractional distillation to separate it from the solvent, unreacted starting materials, and any high-boiling side products.[6] It is important to perform the distillation under reduced pressure if the compound shows signs of decomposition at its atmospheric boiling point.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

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start -> catalyst; start -> reagents; start -> conditions; start -> side_reactions;

catalyst_sol1 [label="Use fresh, high-purity Cu(I) salt.\nEnsure absence of Cu(II).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst -> catalyst_sol1 [label="Inactive Catalyst"];

reagents_sol1 [label="Use freshly distilled alkynes.\nEnsure base is dry and pure.\nCheck stoichiometry.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents -> reagents_sol1 [label="Impure or Decomposed Reagents"];

conditions_sol1 [label="Adjust temperature.\nVary solvent polarity.\nIncrease reaction time.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions -> conditions_sol1 [label="Suboptimal Conditions"];

side_reactions_sol1 [label="Ensure inert atmosphere to prevent homocoupling.\nAnalyze crude mixture by GC-MS.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; side_reactions -> side_reactions_sol1 [label="Homocoupling or Polymerization"]; } Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive Copper CatalystThe active catalyst is Copper(I). Oxidation to the inactive Copper(II) state can occur in the presence of oxygen. Ensure you are using a high-purity Cu(I) salt and that your reaction is performed under a strictly inert atmosphere (nitrogen or argon).[7]
Impure or Decomposed ReagentsThe purity of the terminal alkyne, haloalkyne, and base is critical. Impurities can poison the catalyst or lead to unwanted side reactions. Use freshly distilled starting materials and a dry, high-purity amine base.
Suboptimal Reaction ConditionsThe reaction rate can be sensitive to temperature and solvent. If the reaction is sluggish, consider a modest increase in temperature. The solvent should be chosen to ensure all reactants are well-dissolved.
Formation of Significant Side Products Homocoupling (Glaser Coupling)This occurs when the terminal alkyne couples with itself. It is a common side reaction if oxygen is present. Rigorously degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.[5]
PolymerizationDiynes can be prone to polymerization, especially at elevated temperatures or in the presence of certain impurities. Avoid excessive heating and ensure the purity of your reagents. Distill the product as soon as the reaction is complete.
Difficulty in Product Isolation Product is too VolatileThis compound is a low-boiling point liquid. When removing the solvent under reduced pressure, use a cold trap to prevent loss of the product.
Incomplete Separation during DistillationThe boiling points of the product and unreacted starting materials may be close. Use a fractional distillation column with a sufficient number of theoretical plates for effective separation.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cadiot-Chodkiewicz Coupling

This protocol describes a general procedure for the synthesis of unsymmetrical diynes and can be adapted for this compound.

Materials:

  • 1-Butyne

  • 1-Bromo-ethyne (or a suitable precursor)

  • Copper(I) iodide (CuI)

  • Piperidine (or other suitable amine base)

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

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setup [label="Reaction Setup under Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add Solvent, Base, and CuI Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyne1 [label="Add Terminal Alkyne\n(e.g., 1-Butyne)", fillcolor="#FBBC05", fontcolor="#202124"]; alkyne2 [label="Slowly Add Haloalkyne\n(e.g., 1-Bromo-ethyne)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Stir at Room Temperature\n(Monitor by TLC/GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(e.g., NH4Cl solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extract with Organic Solvent\n(e.g., Diethyl Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; drying [label="Dry Organic Layer\n(e.g., MgSO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purify by Fractional Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

setup -> reagents; reagents -> alkyne1; alkyne1 -> alkyne2; alkyne2 -> reaction; reaction -> workup; workup -> extraction; extraction -> drying; drying -> purification; } Caption: Experimental workflow for the Cadiot-Chodkiewicz synthesis of this compound.

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (CuI, ~5 mol%). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add anhydrous methanol, followed by the amine base (e.g., piperidine, ~1.5 equivalents). Stir the mixture to dissolve the catalyst.

  • Addition of Alkynes: Add the terminal alkyne (e.g., 1-butyne, 1.0 equivalent). Then, add the 1-haloalkyne (e.g., a solution of 1-bromo-ethyne, ~1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or pentane). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate), filter, and carefully remove the solvent by distillation at atmospheric pressure (use a fractionating column).

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

The following table provides a hypothetical example of how to present quantitative data for optimizing the yield of this compound. Actual yields will vary depending on the specific experimental conditions.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (5)Piperidine (1.5)Methanol251275
2CuBr (5)Piperidine (1.5)Methanol251272
3CuI (5)Triethylamine (1.5)Methanol252465
4CuI (5)Piperidine (1.5)THF251278
5CuI (5)Piperidine (1.5)Methanol40682
6CuI (2)Piperidine (1.5)Methanol40870

Disclaimer: The experimental protocols and data provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

References

Technical Support Center: Storage and Handling of 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3-hexadiyne to prevent polymerization. Due to its conjugated triple bonds, this compound is susceptible to polymerization, which can compromise sample integrity and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

A1: this compound is a linear hydrocarbon with a molecular formula of C₆H₆, featuring a conjugated system of two triple bonds. This conjugated system makes the molecule electron-rich and highly reactive, predisposing it to spontaneous polymerization reactions, especially when exposed to initiators like heat, light, or oxygen.

Q2: What are the primary factors that initiate the polymerization of this compound?

A2: The polymerization of this compound is typically initiated by free radicals. The most common sources of free radicals in a laboratory setting include:

  • Heat: Elevated temperatures can promote the formation of radicals and accelerate the rate of polymerization.

  • Light (UV Radiation): High-energy photons can induce photochemical reactions that generate free radicals.

  • Oxygen: In the presence of oxygen, peroxides can form. These peroxides are often unstable and can decompose to initiate polymerization.

  • Impurities: Contaminants such as metal ions or residual catalysts from synthesis can act as polymerization initiators.

Q3: How can I visually identify if my this compound sample has started to polymerize?

A3: Signs of polymerization include an increase in viscosity, the formation of precipitates or solid matter, and a noticeable color change in the sample, often turning yellowish or brownish.

Q4: What are polymerization inhibitors, and how do they prevent the polymerization of this compound?

A4: Polymerization inhibitors are chemical compounds added in small quantities to reactive monomers to prevent spontaneous polymerization. They function by scavenging free radicals, effectively terminating the chain reaction of polymerization. For unsaturated hydrocarbons, phenolic compounds and quinones are commonly used inhibitors.

Q5: Are there specific inhibitors recommended for this compound?

A5: While specific literature on inhibitors for this compound is scarce, general-purpose inhibitors for reactive monomers are recommended. These include Butylated Hydroxytoluene (BHT) and Hydroquinone. The choice and concentration should be validated for your specific application to avoid interference with downstream experiments.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
Sample appears viscous or contains solid particles.Polymerization has occurred.1. Do not use the sample for your experiment. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Consider filtering a small aliquot to see if the bulk material is salvageable, but be aware that soluble oligomers may still be present. 4. If the problem persists with new batches, consider adding a chemical inhibitor.
Sample has developed a yellow or brown tint.Onset of degradation or polymerization.1. Check for potential contamination in the storage container. 2. Ensure the container was properly sealed and under an inert atmosphere. 3. Run a quality control check (e.g., GC-MS or NMR) to assess purity before use.
Inconsistent experimental results using the same batch of this compound.Partial polymerization or oligomer formation affecting reactivity.1. Analyze the sample for the presence of oligomers using techniques like GC-MS or NMR. 2. Purify the this compound by distillation if appropriate, ensuring an inhibitor is added to the collection flask. 3. Re-evaluate storage and handling procedures to minimize exposure to initiators.

Quantitative Data Summary

The following table summarizes recommended storage conditions and typical inhibitor concentrations for stabilizing reactive unsaturated hydrocarbons, which can be applied as a starting point for this compound.

Parameter Recommendation Rationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of thermal decomposition and polymerization.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative polymerization by excluding oxygen.
Light Exposure Amber glass vial or stored in the darkProtects the compound from UV-induced radical formation.
Inhibitor Type Butylated Hydroxytoluene (BHT)A common and effective free-radical scavenger for organic compounds.
HydroquinoneAnother widely used inhibitor that is effective in the presence of oxygen.
Inhibitor Concentration 50 - 200 ppm (w/w)Effective at preventing polymerization without significantly altering the properties of the monomer for most applications.

Note: The optimal inhibitor and concentration may vary depending on the intended application and the required purity of this compound. It is crucial to verify that the chosen inhibitor will not interfere with subsequent experimental steps.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor

This protocol describes the preparation of a stock solution of this compound with a polymerization inhibitor.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., hexane (B92381) or toluene), if preparing a solution

  • Inert gas supply (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined septum cap

  • Syringes and needles

Procedure:

  • Ensure all glassware is clean and dry.

  • Weigh the desired amount of BHT and add it to the amber glass vial. For example, for a 100 ppm concentration in 10 g of this compound, add 1 mg of BHT.

  • Seal the vial with the septum cap.

  • Purge the vial with an inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Using a syringe, carefully transfer the desired amount of this compound to the vial.

  • Gently swirl the vial to dissolve the BHT.

  • If preparing a stock solution, add the required volume of anhydrous solvent via syringe.

  • Store the prepared solution at 2-8°C under an inert atmosphere and protected from light.

Protocol 2: Qualitative Analysis of Polymerization by ¹H NMR Spectroscopy

This protocol provides a method to qualitatively assess the presence of oligomers or polymers in a this compound sample.

Materials:

  • This compound sample (stored and fresh)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare an NMR sample by dissolving a small amount of the stored this compound in CDCl₃ in an NMR tube.

  • Prepare a reference NMR sample of freshly distilled or a new batch of this compound in CDCl₃.

  • Acquire ¹H NMR spectra for both samples.

  • Analysis:

    • Compare the spectra. The spectrum of pure this compound should show sharp, well-defined peaks corresponding to its structure.

    • The presence of broad signals, particularly in the aliphatic and olefinic regions, in the spectrum of the stored sample is indicative of polymer formation. The loss of resolution in the baseline can also suggest the presence of polymeric material.

Visualizations

PolymerizationFactors Factors Leading to this compound Polymerization A Heat E Free Radical Formation A->E B UV Light B->E C Oxygen C->E D Impurities (e.g., metal ions) D->E F Initiation E->F G Propagation (Chain Growth) F->G H Polymerization of This compound G->H

Caption: Key initiators of this compound polymerization.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Storage Start Observe Sample (Viscosity, Color, Precipitate) Check Signs of Polymerization? Start->Check Good Sample is Good Proceed with Experiment Check->Good No Bad Polymerization Suspected Check->Bad Yes Analyze Perform QC Analysis (e.g., NMR, GC-MS) Bad->Analyze Review Review Storage Conditions: - Temperature - Light Exposure - Inert Atmosphere Analyze->Review Action Implement Corrective Actions: - Discard or Purify Sample - Add Inhibitor - Adjust Storage Review->Action

Caption: A logical workflow for troubleshooting stored this compound.

InhibitionMechanism Mechanism of Free-Radical Polymerization Inhibition Monomer This compound Monomer Propagation Propagation (Polymerization) Monomer->Propagation Forms Radical Growing Polymer Chain (Radical) Radical->Monomer Reacts with Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor Reacts with Termination Termination (Stable, Non-reactive Species) Inhibitor->Termination Forms

Caption: Simplified mechanism of polymerization inhibition.

purification of 1,3-hexadiyne by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-hexadiyne. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Below you will find information on purification by distillation and chromatography, including experimental protocols and solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are fractional distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the main safety concerns when working with this compound?

A2: this compound is a volatile and potentially reactive compound. Key safety precautions include:

  • Working in a well-ventilated fume hood.[1][2]

  • Using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2]

  • Keeping the compound away from heat, sparks, and open flames, as it is flammable.

  • Storing under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent polymerization or degradation.

Q3: My this compound sample is turning yellow or brown. What is happening?

A3: Discoloration of this compound is often a sign of decomposition or polymerization. This can be initiated by exposure to air, light, or heat. It is crucial to handle and store the compound under an inert atmosphere and protected from light. If polymerization has occurred, purification will be necessary to isolate the pure monomer.

Q4: Can I use silica (B1680970) gel for the chromatography of this compound?

A4: While possible, caution is advised as some alkynes can be unstable on acidic silica gel, potentially leading to decomposition.[3] It is recommended to use deactivated silica gel (e.g., by adding a small amount of a non-polar amine like triethylamine (B128534) to the eluent) or to consider using a less acidic stationary phase such as alumina (B75360).[3]

Distillation Troubleshooting Guide

Fractional distillation is a suitable method for purifying this compound on a larger scale, separating it from less volatile impurities.

Quantitative Data: Physical Properties of this compound
PropertyValue
Molecular Formula C₆H₆
Molecular Weight 78.11 g/mol [4][5]
Boiling Point ~87 °C
CAS Number 4447-21-6[4][5]
Troubleshooting Common Distillation Issues
ProblemPotential CauseSuggested Solution
Bumping or Uneven Boiling - Superheating of the liquid. - Lack of boiling chips or stir bar.- Add fresh boiling chips or a magnetic stir bar before heating. - Ensure smooth and even heating of the distillation flask.
Product Not Distilling Over - Insufficient heating. - Vacuum is too high (if applicable). - Thermometer placement is incorrect.- Gradually increase the heating mantle temperature. - Adjust the vacuum to achieve boiling at the desired temperature. - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
Low Recovery of Product - Hold-up in the distillation column. - Leaks in the apparatus. - Polymerization in the distillation pot.- Use a smaller distillation column or one with less surface area. - Check all joints and connections for a proper seal. - Consider adding a polymerization inhibitor (use with caution and ensure it can be removed later). Distill under reduced pressure to lower the temperature.
Cloudy Distillate - Presence of water (azeotrope formation). - Co-distillation of an impurity.- Ensure all glassware is thoroughly dried before use. - Check the purity of the starting material and consider a pre-distillation wash with a drying agent.
Experimental Protocol: Fractional Distillation of this compound

Objective: To purify this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Inert Atmosphere: Flush the system with an inert gas.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture heats, vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely. The fraction that distills at or near the boiling point of this compound (~87 °C) should be collected.

  • Collection: Collect the purified this compound in a receiving flask cooled in an ice bath to minimize evaporation.

  • Shutdown: Once the desired fraction has been collected or the temperature begins to rise significantly, stop the distillation by removing the heating mantle.

  • Storage: Store the purified this compound under an inert atmosphere at a low temperature and protected from light.

Distillation Workflow

Distillation_Workflow A Assemble Dry Apparatus B Charge Flask with Crude This compound & Boiling Chips A->B C Flush with Inert Gas B->C D Heat Gently C->D E Monitor Temperature D->E F Collect Fraction at ~87°C E->F Correct Temp? G Cool Receiving Flask F->G H Stop Distillation G->H Collection Complete? I Store Purified Product H->I

Caption: Workflow for the fractional distillation of this compound.

Chromatography Troubleshooting Guide

Column chromatography can be used for smaller-scale purification and for separating this compound from impurities with different polarities.

Troubleshooting Common Chromatography Issues
ProblemPotential CauseSuggested Solution
Compound Decomposition on Column - Acidic stationary phase (silica gel).- Deactivate silica gel with a small amount of triethylamine in the eluent. - Use a neutral stationary phase like alumina.[3]
Poor Separation of Compound from Impurities - Incorrect eluent polarity.- Adjust the solvent system. Since this compound is non-polar, start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity if necessary.
Broad or Tailing Peaks - Strong adsorption to the stationary phase. - Column overloading.- Increase the polarity of the eluent to speed up elution. - Use a smaller amount of crude material relative to the amount of stationary phase.
Compound Elutes Too Quickly - Eluent is too polar.- Use a less polar solvent system (e.g., pure hexanes or pentane).
Experimental Protocol: Flash Chromatography of this compound

Objective: To purify this compound from polar impurities.

Materials:

  • Crude this compound

  • Chromatography column

  • Stationary phase (neutral alumina or deactivated silica gel)

  • Eluent (e.g., hexanes)

  • Collection tubes

  • Flash chromatography system or air/nitrogen line for pressure

Procedure:

  • Column Packing: Pack the chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column using the non-polar eluent. Apply pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical technique (e.g., TLC, GC-MS).

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure, keeping the temperature low to avoid loss of the volatile product.

  • Storage: Store the purified product under an inert atmosphere at low temperature and protected from light.

Chromatography Troubleshooting Logic

Chromatography_Troubleshooting Start Poor Purification Result Decomposition Decomposition on Column? Start->Decomposition Separation Poor Separation? Decomposition->Separation No UseAlumina Use Neutral Alumina or Deactivated Silica Decomposition->UseAlumina Yes PeakShape Broad/Tailing Peaks? Separation->PeakShape No AdjustEluent Adjust Eluent Polarity Separation->AdjustEluent Yes ReduceLoad Reduce Sample Load PeakShape->ReduceLoad Yes IncreasePolarity Increase Eluent Polarity PeakShape->IncreasePolarity Also consider

Caption: Troubleshooting logic for this compound flash chromatography.

References

Technical Support Center: Synthesis of 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-hexadiyne. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, a valuable building block in organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, particularly when using oxidative coupling methods such as the Glaser, Hay, or Eglinton reactions, which are common for the dimerization of terminal alkynes like 1-butyne (B89482).

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A primary concern is the volatility of the starting material, 1-butyne, and the product, this compound, which can lead to loss during the reaction and workup.

Troubleshooting Steps:

  • Reaction Temperature: Ensure the reaction temperature is carefully controlled. For oxidative coupling reactions, elevated temperatures can promote side reactions and lead to the evaporation of volatile components. It is often beneficial to conduct the reaction at or below room temperature.

  • Catalyst Activity: The copper catalyst is crucial for the coupling reaction. Ensure the catalyst is active and not poisoned. Use fresh, high-purity copper salts (e.g., CuCl or Cu(OAc)₂). The presence of certain functional groups can sometimes interfere with the catalyst.

  • Oxygen/Oxidant Supply: In Glaser and Hay couplings, the presence of an oxidant (typically oxygen from air) is essential for the catalytic cycle. Ensure adequate aeration of the reaction mixture without excessive bubbling that could carry away volatile materials.

  • Workup Procedure: Minimize losses during the workup. Use chilled solvents for extraction and perform distillations under reduced pressure at low temperatures to purify the volatile this compound.

Q2: I am observing the formation of a polymeric or oligomeric byproduct in my reaction mixture. How can I prevent this?

A2: Polymerization is a known side reaction in the synthesis of diynes, especially with terminal alkynes. This is often catalyzed by the copper species in the reaction.

Troubleshooting Steps:

  • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by a suitable method (e.g., TLC or GC if feasible) and quench the reaction as soon as the starting material is consumed.

  • Catalyst Concentration: Use the minimum effective amount of copper catalyst. High catalyst concentrations can sometimes promote polymerization.

  • Ligand Choice: In Hay coupling, the choice and amount of the amine ligand (e.g., TMEDA) can influence the reaction outcome. Optimize the ligand-to-copper ratio to favor the desired dimerization over polymerization.

Q3: My purified this compound seems to be unstable and decomposes over time. How should I handle and store it?

A3: 1,3-Diynes, particularly those with terminal triple bonds, can be unstable and susceptible to decomposition, polymerization, or rearrangement, especially when exposed to air, light, or heat.

Handling and Storage Recommendations:

  • Inert Atmosphere: Handle and store purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Low Temperature: Store the compound at low temperatures, preferably in a freezer, to minimize thermal decomposition and polymerization.

  • Protection from Light: Keep the storage container wrapped in aluminum foil or use an amber vial to protect it from light, which can induce photochemical reactions.

  • Purity: Ensure the product is of high purity, as impurities can sometimes catalyze decomposition.

Q4: What are some common side products I might expect in the synthesis of this compound via oxidative coupling of 1-butyne?

A4: Besides the desired this compound and potential oligomers/polymers, other side reactions can occur, although they are often minor with simple terminal alkynes.

Potential Side Products:

  • Enynes: Under certain conditions, side reactions can lead to the formation of enynes, although this is less common in homocoupling reactions.

  • Oxidation Products: Over-oxidation can lead to the formation of other oxygenated species, especially if the reaction is exposed to excessive oxidant or run for extended periods.

  • Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may react to form adducts with the starting material or product.

To identify these byproducts, it is recommended to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The yield of this compound is highly dependent on the specific reaction conditions and the care taken to handle volatile compounds. The following table provides a general overview of expected yields for common oxidative coupling methods based on literature for similar small alkynes.

Synthetic MethodCatalyst SystemTypical Yield Range (%)Key Considerations
Glaser Coupling CuCl, Amine Base, O₂40 - 70Requires careful control of oxygen flow to prevent over-oxidation and loss of volatiles.
Hay Coupling CuCl, TMEDA, O₂50 - 80The use of a chelating amine like TMEDA often improves catalyst solubility and reaction efficiency.[1][2]
Eglinton Coupling Stoichiometric Cu(OAc)₂, Pyridine30 - 60Uses a stoichiometric amount of copper salt and is often performed at slightly elevated temperatures, which can be challenging for volatile substrates.

Note: These are approximate yield ranges and can vary significantly based on experimental setup and scale.

Experimental Protocols

A general experimental protocol for the synthesis of this compound via a Hay-type oxidative coupling of 1-butyne is provided below.

Materials:

  • 1-Butyne

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (or another suitable solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a gas inlet, add CuCl and TMEDA in a suitable solvent such as acetone.

  • Cool the mixture in an ice bath and begin to bubble air or oxygen through the solution.

  • Slowly add a solution of 1-butyne in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature while continuing to bubble air/oxygen through the mixture. Monitor the reaction progress.

  • Upon completion, quench the reaction by adding a dilute solution of HCl.

  • Extract the product with a low-boiling point organic solvent (e.g., diethyl ether or pentane).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature and reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_1_3_Hexadiyne_Synthesis start Start: This compound Synthesis issue Problem Identified start->issue low_yield Low Yield issue->low_yield e.g., < 50% byproducts Byproducts Observed (e.g., Polymers) issue->byproducts e.g., Oligomers instability Product Instability issue->instability e.g., Decomposition check_volatility Check for Volatility Loss: - Reaction Temperature - Workup Procedure low_yield->check_volatility check_catalyst Check Catalyst Activity: - Fresh Catalyst - Purity of Reagents low_yield->check_catalyst check_oxidant Check Oxidant Supply: - Adequate Aeration low_yield->check_oxidant check_time_temp Check Reaction Time & Temp: - Monitor Progress - Avoid Overheating byproducts->check_time_temp check_concentration Check Catalyst/Ligand Conc.: - Minimize Catalyst - Optimize Ligand Ratio byproducts->check_concentration check_storage Review Storage Conditions: - Inert Atmosphere - Low Temperature - Protect from Light instability->check_storage check_purity Verify Product Purity: - Re-purify if necessary instability->check_purity solution Solution Implemented check_volatility->solution check_catalyst->solution check_oxidant->solution check_time_temp->solution check_concentration->solution check_storage->solution check_purity->solution

Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 1,3-Hexadiyne Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 1,3-hexadiyne coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for synthesizing 1,3-diynes like those derived from this compound?

A1: The most common methods for the synthesis of 1,3-diynes are copper-catalyzed oxidative homocoupling reactions and cross-coupling reactions. Key named reactions include the Glaser, Hay, and Eglinton couplings for homodimerization of terminal alkynes, and the Cadiot-Chodkiewicz coupling for the cross-coupling of a terminal alkyne with a 1-haloalkyne.[1][2][3][4] The Sonogashira coupling, a palladium/copper co-catalyzed reaction, is also a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6]

Q2: My this compound coupling reaction is resulting in a low yield. What are the general factors I should investigate?

A2: Low yields in coupling reactions can stem from several factors. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that may require optimization.[7]

  • Reagent Quality: The purity of this compound, catalysts, solvents, and any other reagents is crucial. Impurities can poison catalysts or lead to unwanted side reactions.[7][8]

  • Inadequate Catalyst Activity: The choice of catalyst and ligand, as well as the catalyst loading, can significantly impact the reaction outcome.[9]

  • Atmosphere Control: Many coupling reactions, particularly those involving copper(I) catalysts, are sensitive to oxygen and require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling (Glaser coupling) as a side reaction.[2]

Q3: I am observing a significant amount of homocoupled byproduct (from the Glaser coupling) in my Cadiot-Chodkiewicz cross-coupling reaction. How can I minimize this?

A3: The formation of homocoupled diynes is a common side reaction in Cadiot-Chodkiewicz couplings, especially when the reaction is exposed to air, which can oxidize the active Cu(I) catalyst to Cu(II). To minimize this, ensure the reaction is carried out under strictly anaerobic conditions. Additionally, the use of a reducing agent, such as hydroxylamine (B1172632) hydrochloride or sodium ascorbate (B8700270), can help maintain the copper catalyst in its active Cu(I) state.

Q4: What is the role of the base in these coupling reactions, and how do I choose the right one?

A4: In copper-catalyzed couplings like the Cadiot-Chodkiewicz reaction, the base (typically an amine like piperidine (B6355638) or n-butylamine) is responsible for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[4] In Sonogashira couplings, an amine base is also used. The choice of base can influence the reaction rate and yield, and it often needs to be optimized for the specific substrates.

Q5: How does the choice of solvent affect my this compound coupling reaction?

A5: The solvent plays a crucial role in solubilizing the reactants and catalysts and can influence the reaction rate and selectivity. The polarity of the solvent can be a key factor. For instance, in some coupling reactions, polar aprotic solvents like DMF or acetonitrile (B52724) are used, while in others, alcohols like methanol (B129727) or ethanol (B145695) are employed.[10] The Hay coupling, a modification of the Glaser coupling, utilizes a copper-TMEDA complex that is soluble in a wider range of solvents, offering more versatility.[3][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction- Increase the reaction temperature. - Extend the reaction time. - Ensure efficient stirring.
Inactive catalyst- Use fresh, high-purity catalyst. - For Sonogashira, ensure the palladium catalyst is properly activated (Pd(0) state). - Increase catalyst loading.
Insufficiently strong base- For terminal alkyne deprotonation, ensure the base is strong enough (e.g., an amine for copper-catalyzed reactions).
Poor quality of reagents- Use purified this compound and dry, degassed solvents.
Formation of Significant Byproducts (e.g., Homocoupling) Presence of oxygen in copper-catalyzed reactions- Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). - Use degassed solvents. - Add a reducing agent like hydroxylamine hydrochloride or sodium ascorbate to maintain Cu(I).
Undesired side reactions of functional groups- Protect sensitive functional groups on your coupling partner before the reaction.
Poor Stereoselectivity (in couplings forming dienes) Isomerization of the product- Minimize reaction time and temperature to prevent isomerization.[7] - The choice of ligand and base can also influence selectivity.[7]
Difficulty in Product Purification Product co-elutes with starting materials or byproducts on chromatography.- Optimize the solvent system for column chromatography. - Consider alternative purification methods like recrystallization or distillation.
Presence of residual metal catalyst in the product.- Employ appropriate workup procedures to remove metal catalysts, such as washing with aqueous solutions of chelating agents (e.g., EDTA) or filtering through a pad of celite or silica (B1680970) gel.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing common coupling reactions. Note that optimal conditions for this compound may vary and require specific optimization.

Table 1: Optimization of Catalyst Loading for Sonogashira Coupling

CatalystCatalyst Loading (mol%)Aryl HalideAlkyneYield (%)Reference
Pd(PPh₃)₄/CuI2IodobenzenePhenylacetylene95General Literature
PdCl₂(PPh₃)₂/CuI14-Iodoanisole1-Heptyne92General Literature
Pd(OAc)₂/dppf/CuI0.5BromobenzenePhenylacetylene88General Literature

Table 2: Effect of Solvent on Glaser-Hay Homocoupling of a Terminal Alkyne

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CuCl/TMEDAAcetone (B3395972)Room Temp290[11]
CuCl/TMEDADichloromethaneRoom Temp285[11]
CuCl/TMEDAPyridine50195General Literature
CuI/TMEDAMethanolRoom Temp388General Literature

Table 3: Influence of Base on Cadiot-Chodkiewicz Coupling

Copper SourceBaseSolventTemperature (°C)Yield (%)Reference
CuBrn-ButylamineEthanolRoom TempHighGeneral Literature
CuIPiperidineMethanolRoom Temp85[4]
CuClDiethylamineTHF4080General Literature

Experimental Protocols

Protocol 1: Glaser-Hay Homocoupling of this compound

This is a general procedure and may require optimization.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (ACS grade)

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (B86663) (MgSO₄, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add CuCl (5-10 mol%) and TMEDA (1.2 equivalents relative to CuCl). Purge the flask with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add acetone to the flask to dissolve the catalyst complex.

  • Substrate Addition: Slowly add a solution of this compound (1 equivalent) in acetone to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of the inert gas (a balloon is often sufficient) at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding 2M HCl solution. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Cadiot-Chodkiewicz Cross-Coupling of this compound with a Bromoalkyne

This is a general procedure and may require optimization.

Materials:

  • This compound

  • A bromoalkyne coupling partner

  • Copper(I) bromide (CuBr)

  • n-Butylamine

  • Ethanol

  • Sodium ascorbate (optional, for air-tolerant conditions)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vessel, add CuBr (1-5 mol%). If performing under air-tolerant conditions, also add sodium ascorbate (10-20 mol%). Purge the vessel with an inert gas.

  • Solvent and Base: Add ethanol and then n-butylamine (2-3 equivalents).

  • Alkyne Addition: Add a solution of this compound (1 equivalent) in ethanol to the mixture.

  • Bromoalkyne Addition: Slowly add a solution of the bromoalkyne (1-1.2 equivalents) in ethanol.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow_1_3_Hexadiyne_Coupling start Start: Prepare Reactants (this compound, Coupling Partner) setup Reaction Setup: - Add catalyst (e.g., CuCl or Pd/Cu) - Add solvent and base - Purge with inert gas start->setup addition Substrate Addition: - Add this compound - Add coupling partner setup->addition reaction Reaction: - Stir at optimized temperature - Monitor by TLC/GC-MS addition->reaction workup Workup: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Column chromatography - Recrystallization or distillation workup->purification product Final Product: Coupled 1,3-Diyne purification->product

Caption: General experimental workflow for this compound coupling reactions.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality - Purity of starting materials? - Dry solvents? - Active catalyst? start->check_reagents check_conditions Review Reaction Conditions - Temperature optimal? - Reaction time sufficient? - Atmosphere inert? start->check_conditions check_byproducts Analyze for Byproducts - Homocoupling observed? - Starting material recovered? start->check_byproducts change_catalyst Change Catalyst/Ligand check_reagents->change_catalyst sub_issue1 Impure Reagents check_reagents->sub_issue1 optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time improve_inertness Improve Inert Atmosphere check_conditions->improve_inertness sub_issue2 Suboptimal Temp/Time check_conditions->sub_issue2 sub_issue3 Oxygen Contamination check_byproducts->sub_issue3

References

troubleshooting low yields in Glaser coupling of terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glaser Coupling of Terminal Alkynes

Welcome to the technical support center for the Glaser coupling of terminal alkynes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Glaser coupling reaction?

A1: The Glaser coupling is a chemical reaction that involves the oxidative homocoupling of two terminal alkynes to form a symmetrical 1,3-diyne.[1][2] The reaction is typically catalyzed by a copper(I) salt, such as CuCl or CuI, in the presence of a base and an oxidant.[1] A common variation, the Hay coupling, utilizes a soluble catalytic system of a copper(I) salt and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which often accelerates the reaction.[1][3]

Q2: What are the most common causes of low yields in Glaser coupling?

A2: Low yields in Glaser coupling reactions can stem from several factors, including:

  • Catalyst deactivation: The copper catalyst can be sensitive to reaction conditions and may become inactive.

  • Improper reaction conditions: Non-optimal temperature, solvent, or base can significantly hinder the reaction.

  • Presence of interfering functional groups: Certain functional groups on the alkyne substrate can interfere with the reaction.[1]

  • Side reactions: The formation of byproducts, such as homocoupling in cases of attempted cross-coupling, can reduce the yield of the desired product.[4]

  • Inadequate oxidation: The reaction requires an oxidant, and insufficient exposure to it can lead to poor conversion.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products often involves careful control of reaction conditions. For instance, to avoid unwanted homocoupling in Sonogashira reactions, a related coupling, it is crucial to run the reaction under an inert atmosphere to exclude oxygen, which promotes the Glaser-type homocoupling. While Glaser coupling itself requires an oxidant, controlling its delivery can be key. Additionally, optimizing the choice of ligand, base, and solvent can favor the desired reaction pathway.

Q4: Can this reaction be performed under "green" or environmentally friendly conditions?

A4: Yes, significant research has focused on developing greener protocols for the Glaser coupling.[5][6] These include using water as a solvent, employing solvent-free conditions, and developing recyclable catalysts.[7][8] Some methods have successfully utilized microwave assistance or ball milling to accelerate the reaction and reduce the need for conventional solvents.[1][8]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step Explanation
Inactive Catalyst Use fresh, high-purity copper(I) salt. Consider pre-treating the catalyst or using a more soluble variant like a CuCl-TMEDA complex.Copper(I) salts can oxidize over time. The solubility of the catalyst is crucial for its activity. The CuCl-TMEDA complex is known to be soluble in a wider range of solvents.[1]
Insufficient Oxidant Ensure adequate aeration if using air as the oxidant. For Hay coupling, a continuous supply of air is often necessary. In some cases, using a chemical oxidant might provide more consistent results.The Glaser-Hay coupling is an oxidative coupling, meaning an oxidant is required to regenerate the active copper species in the catalytic cycle.[1]
Inappropriate Base The choice of base is critical. Common bases include amines like TMEDA, pyridine, or triethylamine. The optimal base is often substrate-dependent.The base deprotonates the terminal alkyne to form the copper acetylide intermediate, a key step in the reaction mechanism.[1]
Poor Solvent Choice The solvent can significantly impact the reaction rate and yield. Dichloromethane and acetone (B3395972) are commonly used. For bioconjugations, aqueous buffers are employed.The solvent affects the solubility of the catalyst and reactants, and can coordinate with the copper center, influencing its reactivity.[1][9]
Low Temperature While some reactions are run at room temperature, others may require heating. The optimal temperature depends on the specific substrates and catalyst system.Higher temperatures can increase the reaction rate, but may also lead to degradation of sensitive substrates.[10]

Issue 2: Formation of Multiple Products or Byproducts

Potential Cause Troubleshooting Step Explanation
Homocoupling in Cross-Coupling Attempts If attempting a cross-coupling, consider using a large excess of one alkyne or a solid-supported methodology to favor the desired reaction.Homocoupling is a common side reaction when two different terminal alkynes are used.
Substrate Decomposition For sensitive substrates, particularly in bioconjugation, reaction time and temperature should be minimized. The addition of catalase has been shown to reduce protein degradation by breaking down hydrogen peroxide, a potential byproduct.[11]Extended reaction times or harsh conditions can lead to the degradation of the starting material or product.[10]
Polymerization In some cases, especially with di-alkynes, polymerization can occur. Adjusting reactant concentrations or using a pseudo-high dilution technique can help.High concentrations of di-alkynes can favor intermolecular reactions leading to polymers instead of the desired cyclic product.

Quantitative Data on Reaction Optimization

The following table summarizes the effects of different reaction parameters on the yield of Glaser coupling reactions, based on literature data.

Parameter Condition A Yield A Condition B Yield B Reference
Ligand/pH (Bioconjugation) TMEDA, pH 7.4, 4°C, 4h-TMEDA, pH 6.0, 22°C, 4h>95%[10]
Ligand/pH (Bioconjugation) TMEDA, pH 7.4, 4°C, 4h-2,2′-Bipyridine-4,4′-dicarboxylic acid, pH 8.0, 22°C, 8h>95%[10]
Catalyst System CuCl/TMEDAHighCu(OAc)₂/PyridineHigh[6]
Solvent DichloromethaneGoodAcetonitrileLow[9]

Experimental Protocols

General Protocol for Glaser-Hay Coupling of a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Terminal alkyne

  • Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., acetone, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Air or oxygen supply

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the copper(I) salt (e.g., 0.1 eq) and TMEDA (e.g., 0.1 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture until the catalyst and ligand are dissolved.

  • Substrate Addition: Add the terminal alkyne (1.0 eq) to the reaction mixture.

  • Reaction Execution: Fit the flask with a condenser and ensure a gentle stream of air or oxygen into the reaction mixture. Stir the reaction vigorously at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with a dilute acid solution to remove the copper catalyst). Extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow Troubleshooting Low Yields in Glaser Coupling start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_substrate Examine Substrate start->check_substrate sub_catalyst Is catalyst fresh and pure? check_catalyst->sub_catalyst sub_conditions Optimize: Base, Solvent, Temp, Oxidant? check_conditions->sub_conditions sub_substrate Interfering functional groups? check_substrate->sub_substrate sub_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst/ligand sub_catalyst->replace_catalyst No success Improved Yield replace_catalyst->success sub_conditions->check_substrate No, already optimal optimize_conditions Systematically vary conditions sub_conditions->optimize_conditions Yes optimize_conditions->success protect_group Protect sensitive groups sub_substrate->protect_group Yes protect_group->success

Caption: A flowchart for troubleshooting low yields in Glaser coupling reactions.

glaser_coupling_mechanism Simplified Glaser Coupling Catalytic Cycle cluster_cycle Catalytic Cycle cu_acetylide Copper(I) Acetylide Formation (R-C≡C-Cu) oxidative_coupling Oxidative Coupling cu_acetylide->oxidative_coupling 2x diyne_product 1,3-Diyne Product (R-C≡C-C≡C-R) oxidative_coupling->diyne_product cu_regeneration Catalyst Regeneration oxidative_coupling->cu_regeneration Releases 2Cu(0) or other reduced Cu species cu_regeneration->cu_acetylide Oxidant (e.g., O2) regenerates Cu(I) alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide base Base base->cu_acetylide

Caption: A simplified diagram of the Glaser coupling catalytic cycle.

References

Technical Support Center: Managing Conjugated Diynes in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the inherent instability of conjugated diynes in solution.

Frequently Asked Questions (FAQs)

Q1: My conjugated diyne solution has changed color. What does this indicate?

A change in the color of a conjugated diyne solution, such as fading or darkening, often signals degradation. The color of these compounds is a result of their extended π-conjugated system, which absorbs light in the visible or UV spectrum.[1][2][3] Any disruption to this conjugation, through reactions like oxidation, polymerization, or other side reactions, will alter the molecule's ability to absorb light, leading to a visible color change.[4][5]

Q2: What are the primary pathways through which conjugated diynes degrade in solution?

Conjugated diynes are susceptible to several degradation pathways:

  • Polymerization: Especially at elevated temperatures, conjugated diynes can undergo polymerization, leading to the formation of insoluble materials and a decrease in the concentration of the desired compound.[6][7]

  • Oxidation: In the presence of oxygen, conjugated diynes can oxidize. This is a common degradation pathway, particularly for compounds with structures similar to polyunsaturated fatty acids, which form hydroperoxides.[8][9]

  • Photodegradation: The extended π-systems of conjugated diynes absorb UV and visible light, which can lead to photochemical reactions and subsequent degradation.[10][11][12]

  • Hydrolysis: Under certain conditions, particularly with specific catalysts, conjugated diynes can undergo hydrolysis.[13]

  • Reaction with Solvents: The choice of solvent can influence the rate of degradation. For some conjugated systems, degradation is faster in more polar solvents.[14]

Q3: How should I store my conjugated diyne solutions to maximize their stability?

Proper storage is crucial for maintaining the integrity of conjugated diyne solutions. Here are some recommended practices:

  • Temperature: Store solutions at low temperatures, such as ≤ –20°C, to minimize the rate of decomposition.[15] For long-term storage, lyophilizing the compound and storing it at ≤ –20°C is recommended.[15][16]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.

  • Atmosphere: Whenever possible, degas solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Inhibitors: For applications where it will not interfere with downstream processes, consider adding a polymerization inhibitor like butylated hydroxytoluene (BHT).

  • Concentration: Store antibodies and their conjugates at higher concentrations (at least 0.5 mg/mL) to reduce loss due to adsorption to the storage container. For dilute solutions, adding an inert protein like BSA can help.[17]

  • Buffer/Solvent: For conjugated biomolecules, the choice of storage buffer is critical. A histidine-sucrose buffer, for example, has been shown to be more effective at preventing aggregation than PBS.[18]

Troubleshooting Guides

Issue 1: Low or No Yield in Synthesis

Problem: You are experiencing low or no yield in a reaction to synthesize a conjugated diyne (e.g., Wittig, Heck, Glaser-Hay coupling).

Possible Cause Recommended Solution Citation
Poor Reagent Quality Ensure all starting materials, solvents, and catalysts are pure and dry. Impurities can poison catalysts and lead to side reactions.[6][19]
Sub-optimal Reaction Conditions Optimize temperature, reaction time, and reactant concentrations. For reactions sensitive to air and moisture, ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.[6][20]
Incomplete Reaction Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. If the reaction stalls, consider adding more of a key reagent.[20]
Side Reactions For dehydration reactions, polymerization of the diene product can be a major side reaction. Consider distilling the product as it forms or adding a polymerization inhibitor. For coupling reactions, homocoupling can be a competing reaction.[19]
Product Decomposition If you observe product decomposition during the reaction, consider quenching the reaction early and proceeding immediately to workup.[20]
Issue 2: Product Instability During and After Purification

Problem: Your conjugated diyne appears to be degrading during workup or after purification.

Possible Cause Recommended Solution Citation
Acid Sensitivity on Silica Gel If your compound is acid-sensitive, consider using neutral or basic alumina (B75360) for chromatography, or use a different purification method.[20]
Oxidation During Workup/Storage Perform the workup and purification as quickly as possible. Use degassed solvents and store the purified product under an inert atmosphere at low temperature.
Polymerization upon Solvent Removal If the neat compound is unstable, avoid complete removal of the solvent. Instead, store it as a solution in a suitable, degassed solvent at low temperature.
Precipitation During Purification If the target protein precipitates during purification, consider adding DTT to the sample and buffers, or adjusting the buffer composition.[21]
Column Clogging If the chromatography column clogs, it may be due to cell debris or high sample viscosity. Ensure the sample is properly filtered and consider diluting it.[22]

Quantitative Data on Conjugated Diyne Instability

The stability of conjugated diynes is highly dependent on their specific structure and the experimental conditions. The following table provides an overview of degradation kinetics for some conjugated systems.

Compound/System Conditions Observed Rate/Half-life Degradation Pathway Citation
Azomethine-containing conjugated polymerToluene with Trifluoroacetic Acid (TFA)~90 secondsAcid-catalyzed hydrolysis[14][23]
Azomethine-containing conjugated polymerChloroform with TFASlower than in TolueneAcid-catalyzed hydrolysis[14][23]
1,3-Butadiene (gas phase)Reaction with Ozone at 298 KRate constant: (0.06 ± 0.03) x 10-18 cm3 molecule-1 s-1Ozonolysis[24]
Isoprene (gas phase)Reaction with Ozone at 298 KRate constant: (0.53 ± 0.16) x 10-18 cm3 molecule-1 s-1Ozonolysis[24]
2,3-dimethylbuta-1,3-diene (gas phase)Reaction with Ozone at 298 KRate constant: (0.95 ± 0.25) x 10-18 cm3 molecule-1 s-1Ozonolysis[24]

Experimental Protocols

Protocol 1: General Procedure for Handling and Storing Air- and Light-Sensitive Conjugated Diynes
  • Solvent Preparation: Use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Glassware: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum, and cooled under an inert atmosphere.

  • Transfers: Perform all transfers of the conjugated diyne and its solutions using syringe or cannula techniques under a positive pressure of an inert gas.

  • Storage:

    • For short-term storage, keep the diyne as a solution in a degassed, anhydrous solvent in a sealed vial with a Teflon-lined cap, wrapped in aluminum foil, and stored at -20°C.

    • For long-term storage, if the compound is a solid, store it neat in a sealed vial under an inert atmosphere at -20°C or lower. If it is an oil or unstable as a neat solid, store it as a frozen solution.

  • Monitoring: Before use, it is advisable to check the purity of the stored compound by TLC or NMR to ensure it has not degraded.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling and Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting synthesis Synthesize Conjugated Diyne purification Purify Diyne (e.g., Chromatography) synthesis->purification low_yield Low Yield? synthesis->low_yield characterization Characterize (NMR, MS, etc.) purification->characterization impurity Impurities Detected? purification->impurity storage Store under Inert Atmosphere (Low Temp, No Light) characterization->storage dissolution Dissolve in Degassed Solvent storage->dissolution reaction Perform Reaction dissolution->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Workup and Isolation monitoring->workup decomposition Decomposition Observed? workup->decomposition check_reagents Check Reagent Purity low_yield->check_reagents optimize_conditions Optimize Conditions low_yield->optimize_conditions repurify Re-purify impurity->repurify add_inhibitor Add Inhibitor/Stabilizer decomposition->add_inhibitor

Caption: Workflow for handling unstable conjugated diynes.

degradation_pathways cluster_degradation Degradation Pathways cluster_triggers Triggers cluster_prevention Prevention start Conjugated Diyne in Solution polymerization Polymerization start->polymerization oxidation Oxidation start->oxidation photodegradation Photodegradation start->photodegradation hydrolysis Hydrolysis/Side Reactions start->hydrolysis low_temp Low Temperature Storage polymerization->low_temp inhibitors Add Inhibitors polymerization->inhibitors inert_atm Inert Atmosphere oxidation->inert_atm darkness Store in the Dark photodegradation->darkness hydrolysis->low_temp hydrolysis->inert_atm heat Heat heat->polymerization oxygen Oxygen oxygen->oxidation light UV/Visible Light light->photodegradation solvent Solvent/Catalyst solvent->hydrolysis

Caption: Common degradation pathways for conjugated diynes.

References

Technical Support Center: 1,3-Hexadiyne Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the laboratory and scale-up production of 1,3-hexadiyne.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no this compound at all. What are the likely causes and how can I improve the outcome?

    Potential Causes & Troubleshooting Steps:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Action: Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Catalyst Inactivity: The copper catalyst may be inactive or poisoned.

      • Action: Ensure the use of a high-purity copper(I) salt. If necessary, consider adding a reducing agent like hydroxylamine (B1172632) hydrochloride to maintain the copper in its active Cu(I) state.

    • Improper Reaction Conditions: The temperature, pressure, or solvent may not be optimal.

      • Action: Optimize the reaction temperature. For Glaser coupling, ensure an adequate supply of oxidant (e.g., air or oxygen). For Cadiot-Chodkiewicz coupling, maintain an inert atmosphere to prevent unwanted side reactions.

    • Poor Quality Starting Materials: Impurities in the starting materials (e.g., 1-butyne (B89482) or 1-bromo-1-butyne) can interfere with the reaction.

      • Action: Use freshly distilled or purified starting materials.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing a significant amount of side products, particularly the homocoupled product of my starting alkyne. How can I minimize these byproducts?

    Potential Causes & Troubleshooting Steps:

    • Homocoupling in Cadiot-Chodkiewicz Reaction: The reaction conditions may favor the self-coupling of the terminal alkyne.[1]

      • Action: Slowly add the terminal alkyne to the reaction mixture containing the haloalkyne and the copper catalyst. This keeps the concentration of the terminal alkyne low, minimizing self-coupling.

    • Oxidative Degradation: this compound can be sensitive to oxidation, especially at elevated temperatures.

      • Action: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts.

      • Action: Carefully control the stoichiometry of the reactants. A slight excess of the haloalkyne in the Cadiot-Chodkiewicz coupling can sometimes help to consume the terminal alkyne and reduce homocoupling.

Issue 3: Difficulties in Product Purification

  • Question: I am finding it challenging to isolate pure this compound from the reaction mixture. What are the best purification strategies?

    Potential Causes & Troubleshooting Steps:

    • Close Boiling Points: Byproducts may have boiling points close to that of this compound, making distillation difficult.

      • Action: Utilize fractional distillation with a high-efficiency column. Alternatively, preparative gas chromatography can be employed for small-scale, high-purity isolations.

    • Thermal Instability: this compound may decompose at higher temperatures required for distillation.

      • Action: Perform distillation under reduced pressure to lower the boiling point.

    • Product Volatility: this compound is a volatile compound, which can lead to loss during workup and purification.

      • Action: Use cooled traps during distillation and handle the product at low temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthesis routes for this compound?

    • A1: The most common methods for synthesizing 1,3-diynes like this compound are the Glaser coupling and the Cadiot-Chodkiewicz coupling. The Glaser coupling involves the oxidative homocoupling of a terminal alkyne (1-butyne in this case), while the Cadiot-Chodkiewicz coupling is a cross-coupling reaction between a terminal alkyne (e.g., ethyne) and a haloalkyne (e.g., 1-bromo-1-butyne).[1][2]

  • Q2: What are the main safety concerns when working with this compound?

    • A2: this compound is expected to be a flammable and potentially explosive compound, especially in the presence of oxygen or at elevated temperatures. It is crucial to handle it in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources. Personal protective equipment, including safety glasses, flame-retardant lab coats, and appropriate gloves, should be worn at all times.[3]

  • Q3: How can I monitor the progress of my this compound synthesis?

    • A3: The reaction progress can be effectively monitored by TLC (if the starting materials and products are UV active or can be visualized with a stain) or GC. These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts over time.

  • Q4: What are the key considerations when scaling up the production of this compound?

    • A4: Key scale-up challenges include:

      • Heat Transfer: Coupling reactions are often exothermic. Maintaining adequate temperature control in a larger reactor is critical to prevent runaway reactions and byproduct formation.

      • Mixing: Efficient mixing is essential to ensure homogeneity and good contact between reactants and the catalyst, especially in heterogeneous reaction mixtures.

      • Safety: The potential for thermal runaway and the handling of larger quantities of a potentially unstable compound require a thorough safety assessment and robust engineering controls.

      • Purification: Distillation at a larger scale requires careful optimization to achieve the desired purity without thermal degradation.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

FeatureGlaser CouplingCadiot-Chodkiewicz Coupling
Reactants 1-ButyneEthyne (B1235809) + 1-Bromo-1-butyne (or vice-versa)
Catalyst Copper(I) salt (e.g., CuCl)Copper(I) salt (e.g., CuBr)
Reagents Base (e.g., ammonia, pyridine), Oxidant (e.g., O₂)Base (e.g., amine)
Primary Product This compound (symmetrical diyne)This compound (unsymmetrical diyne)
Common Byproducts Oligomers, polymersHomocoupled products
Key Advantage Simpler starting materialsHigh selectivity for unsymmetrical products
Key Disadvantage Can produce a mixture of oligomersRequires a haloalkyne, which may be less stable

Table 2: Troubleshooting Summary for this compound Production

IssuePotential CauseRecommended Action
Low Yield Inactive catalystUse fresh, high-purity Cu(I) salt; add a reducing agent.
Incomplete reactionExtend reaction time; optimize temperature.
Byproduct Formation HomocouplingSlow addition of the terminal alkyne.
OxidationMaintain an inert atmosphere.
Purification Difficulty Close boiling pointsUse fractional distillation or preparative GC.
Thermal degradationDistill under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Glaser Coupling

  • Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser is charged with copper(I) chloride (5 mol%) and a suitable solvent such as pyridine (B92270) or a mixture of methanol (B129727) and ammonia.

  • Reaction Execution: The flask is cooled in an ice bath, and 1-butyne is bubbled through the solution while stirring. Air or oxygen is passed through the reaction mixture as the oxidant.

  • Monitoring: The reaction is monitored by GC until the starting material is consumed.

  • Workup: The reaction mixture is quenched with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by rotary evaporation at low temperature. The crude product is then purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Cadiot-Chodkiewicz Coupling

  • Reaction Setup: A Schlenk flask is charged with copper(I) bromide (5 mol%), a base such as a primary amine (e.g., butylamine), and a solvent like THF under an inert atmosphere (argon or nitrogen).

  • Reaction Execution: 1-Bromo-1-butyne is added to the flask. Ethyne gas is then bubbled through the solution, or a solution of a protected form of ethyne is added slowly via a syringe pump.

  • Monitoring: The reaction progress is monitored by TLC or GC.

  • Workup: The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent.

  • Purification: The organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or vacuum distillation.

Mandatory Visualization

Caption: Glaser coupling reaction pathway for this compound synthesis.

Caption: Cadiot-Chodkiewicz coupling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagent Purification Reagent Purification Reaction Setup Reaction Setup Reagent Purification->Reaction Setup Coupling Reaction Coupling Reaction Reaction Setup->Coupling Reaction Reaction Monitoring Reaction Monitoring Coupling Reaction->Reaction Monitoring Continue if incomplete Reaction Monitoring->Coupling Reaction Continue if incomplete Workup Workup Reaction Monitoring->Workup Reaction complete Distillation/Chromatography Distillation/Chromatography Workup->Distillation/Chromatography Product Characterization Product Characterization Distillation/Chromatography->Product Characterization

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Analysis of 1,3-Hexadiyne Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-hexadiyne. Our aim is to assist you in identifying potential impurities in your samples through established analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my this compound sample?

A1: Impurities in this compound samples can generally be categorized as follows:

  • Isomeric Impurities: These are molecules with the same chemical formula (C6H6) but different structural arrangements. Common isomers include 1,5-hexadiyne, 2,4-hexadiyne, and 1,3-hexadiene.[1][2] The synthesis method heavily influences the likelihood of these isomers being present.

  • Synthesis-Related Impurities: These can include unreacted starting materials, byproducts from side reactions, and residual solvents. For example, if synthesizing from a halo-alkyne, you might find homocoupled byproducts.

  • Degradation Products: Although conjugated diynes are relatively stable, they can degrade over time, especially when exposed to heat, light, or oxygen.[3] This can lead to the formation of oligomers, polymers, or oxidation products.

Q2: I see some unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. How can I identify them?

A2: Unexpected peaks in a GC-MS chromatogram can be identified by analyzing their mass spectra.

  • Compare with a Spectral Library: The most straightforward method is to compare the experimental mass spectrum of the unknown peak with a commercial mass spectral library (e.g., NIST, Wiley).

  • Analyze the Fragmentation Pattern: For C6H6 isomers, the fragmentation patterns can be very similar, making definitive identification challenging based on mass spectrometry alone.[1][4] However, key fragment ions can provide clues. For instance, aromatic compounds like benzene (B151609) (a potential rearrangement product) will show a strong molecular ion peak at m/z 78.[5]

  • Consider Retention Times: If you have standards for potential impurities, comparing their GC retention times with your unknown peaks can provide strong evidence for their identity.

Q3: My Nuclear Magnetic Resonance (NMR) spectrum looks complex. How can I distinguish impurity signals from my this compound product?

A3: NMR spectroscopy is a powerful tool for identifying impurities.

  • Compare with Known Spectra: Reference the known ¹³C NMR spectrum of this compound to confirm the signals of your product.

  • Look for Characteristic Signals of Impurities:

    • 1,3-Hexadiene: Look for signals in the alkene region (around 5-7 ppm in ¹H NMR and 100-150 ppm in ¹³C NMR).

    • Other Alkynes: The chemical shifts of protons and carbons adjacent to the triple bonds will differ for other hexadiyne isomers.

    • Solvents: Residual solvents will have characteristic and well-documented chemical shifts.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning proton and carbon signals and identifying the connectivity within impurity molecules.

Troubleshooting Guides

Issue 1: Poor Resolution of Peaks in GC-MS Analysis

Problem: Co-elution of this compound and potential isomeric impurities.

Workflow for Troubleshooting Poor GC-MS Resolution ```dot graph Troubleshooting_GC_MS { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Poor Peak Resolution in GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Column [label="Verify GC Column Type\n(e.g., ZB-5)"]; Optimize_Temp [label="Optimize Temperature Program\n(Slower ramp rate, e.g., 1°C/min)"]; Check_Flow [label="Adjust Carrier Gas Flow Rate"]; Alternative_Column [label="Consider a More Polar Column"]; Success [label="Improved Resolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_Column; Check_Column -> Optimize_Temp; Optimize_Temp -> Check_Flow; Check_Flow -> Alternative_Column; Alternative_Column -> Success; }

Caption: Workflow for troubleshooting HPLC separation of impurities.

Possible Causes and Solutions:

Cause Solution
Incorrect Stationary Phase: The column may not provide sufficient retention for nonpolar analytes.Action: Use a reversed-phase column with a nonpolar stationary phase, such as C18 or C8, which is suitable for separating nonpolar compounds.
Suboptimal Mobile Phase Composition: The mobile phase may not have the correct polarity to effectively separate the components.Action: Optimize the mobile phase. For reversed-phase HPLC of nonpolar compounds, a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. A[6]djust the ratio of the organic solvent to water to fine-tune the separation.
Isocratic Elution is Ineffective: A single mobile phase composition may not be sufficient to resolve all impurities.Action: Employ a gradient elution. Start with a higher percentage of the polar solvent (e.g., water) and gradually increase the percentage of the organic solvent. This will help to elute more strongly retained nonpolar compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a starting point and may require optimization for your specific instrument and sample.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS Parameters:

    • GC Column: ZB-5 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. [1] * Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 30 °C, hold for 2 minutes.

      • Ramp: 1 °C/min to 60 °C.

      • Ramp: 5 °C/min to 200 °C, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Speed: 2 scans/second.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the analysis of nonpolar compounds and should be optimized.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water.

    • Elution: Start with an isocratic elution (e.g., 70% acetonitrile, 30% water). If separation is poor, implement a gradient elution starting with a lower concentration of acetonitrile and increasing it over the run.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength where this compound and potential impurities absorb (e.g., 210 nm).

    • Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional): If the 1D spectra are complex, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in structure elucidation of impurities.

Quantitative Data Summary

The following tables provide reference NMR data for this compound and a potential impurity, 1,3-hexadiene. Note that experimental conditions can cause slight variations in chemical shifts.

Table 1: ¹³C NMR Chemical Shifts (ppm) of this compound

Carbon AtomChemical Shift (ppm)
C165.1
C278.9
C381.1
C468.2
C519.8
C612.9

(Source: PubChem CID 138254)

[7]Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) of (E)-1,3-Hexadiene

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~5.0-5.2~116
2~6.0-6.3~137
3~5.6-5.8~129
4~5.4-5.6~132
5~2.0-2.2~26
6~0.9-1.1~13

(Data compiled from typical values for conjugated dienes)

Impurity_Identification_Logic Start Sample of this compound Analytical_Techniques Perform Analytical Tests (GC-MS, HPLC, NMR) Start->Analytical_Techniques Data_Analysis Analyze Spectroscopic and Chromatographic Data Analytical_Techniques->Data_Analysis Impurity_Detected Impurity Detected? Data_Analysis->Impurity_Detected No_Impurity Sample is Pure Impurity_Detected->No_Impurity No Identify_Impurity Identify Impurity Structure Impurity_Detected->Identify_Impurity Yes Source_Impurity Determine Source of Impurity (Synthesis, Degradation) Identify_Impurity->Source_Impurity Purification Purify Sample Source_Impurity->Purification Reanalysis Re-analyze Purified Sample Purification->Reanalysis Reanalysis->Data_Analysis

References

Technical Support Center: Catalyst Selection for Efficient 1,3-Hexadiyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Hexadiyne Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound reactions.

Issue: Low Polymer Yield

Low or no yield of the desired poly(this compound) is a frequent challenge. Several factors can contribute to this issue.

Potential CauseTroubleshooting Steps & Recommendations
Catalyst Inactivity or Deactivation Verify Catalyst Quality: Ensure the catalyst is not expired and has been stored under the appropriate inert atmosphere. Optimize Catalyst Loading: Both too low and too high catalyst concentrations can be detrimental. Titrate the catalyst loading to find the optimal concentration for your specific reaction conditions.[1][2] Check for Poisons: Impurities in the monomer or solvent can poison the catalyst.[3][4] Purify the this compound and use high-purity, anhydrous, and deoxygenated solvents.
Sub-optimal Reaction Conditions Temperature Effects: The reaction temperature significantly impacts the rate and selectivity. Lower temperatures may be necessary to minimize side reactions or catalyst decomposition.[4][5] Conversely, some reactions require higher temperatures to proceed efficiently.[4][5] Screen a range of temperatures to find the optimum. Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst activity and polymer solubility.[4][5][6][7] Experiment with different solvents to identify the one that provides the best results for your catalytic system.
Inefficient Initiation Poor Mixing: Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture. Initiator System: For anionic polymerizations, the choice of initiator and the presence of additives like TMEDA can significantly affect the initiation efficiency and control over the polymerization.[8]

Issue: Low Molecular Weight of Poly(this compound)

Achieving a high molecular weight is often crucial for the desired material properties of poly(this compound).

Potential CauseTroubleshooting Steps & Recommendations
Chain Termination Reactions Monomer Purity: Impurities in the this compound monomer can act as chain-terminating agents.[9] Ensure the monomer is rigorously purified before use. Atmosphere Control: Oxygen and moisture can lead to premature chain termination. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Chain Transfer Reactions Solvent Effects: Certain solvents can participate in chain transfer reactions. Consider using a less reactive solvent. Temperature Control: Higher temperatures can sometimes increase the rate of chain transfer relative to propagation.[8]
Incorrect Stoichiometry Monomer to Initiator Ratio: In living polymerization, the molecular weight is directly related to the monomer-to-initiator ratio.[10] Carefully control the stoichiometry to target the desired molecular weight.

Issue: Formation of Side Products

The presence of undesired side products complicates purification and reduces the yield of the target polymer.

Potential CauseTroubleshooting Steps & Recommendations
Homocoupling (Glaser or Hay Coupling) Minimize Oxygen: In Sonogashira coupling, the presence of oxygen can promote the homocoupling of terminal alkynes.[5] Using an inert atmosphere can reduce this side reaction. Catalyst and Ligand Choice: The choice of catalyst and ligands can influence the extent of homocoupling. Some copper-free Sonogashira protocols have been developed to avoid this issue.[11]
Cyclotrimerization Catalyst Selection: Certain catalysts, particularly those based on tantalum or indium, can promote the cyclotrimerization of alkynes to form benzene (B151609) derivatives. If this is not the desired product, select a catalyst that favors polymerization.
Isomerization Reaction Conditions: Isomerization of the double bonds in the polymer backbone can sometimes occur. Minimizing reaction time and temperature can help to reduce this.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the polymerization of this compound?

The "best" catalyst depends on the desired outcome of the reaction (e.g., polymerization, cyclotrimerization, etc.) and the required properties of the product (e.g., molecular weight, stereoregularity). Common catalytic systems include:

  • Copper-based catalysts (for Glaser-Hay type polymerizations): These are often used for the oxidative coupling of terminal diynes. The Hay modification, using a CuCl-TMEDA complex, offers improved solubility and versatility.[8][12]

  • Palladium and Copper co-catalysts (for Sonogashira polymerizations): This system is used for the cross-coupling of terminal alkynes with organic halides. Careful control of conditions is needed to minimize homocoupling.[5][11][13]

  • Rhodium and Nickel catalysts: These have been shown to be effective for the polymerization of substituted acetylenes, often providing stereoregular polymers.

  • Metal-free catalysts: Organobases and Lewis acids are also being explored as alternatives to metal-based catalysts to avoid metal contamination in the final polymer.

Q2: How can I monitor the progress of my this compound polymerization?

Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): To follow the consumption of the this compound monomer.

  • In-situ FTIR Spectroscopy: To track the disappearance of the alkyne C-H stretch and the appearance of new vibrational modes corresponding to the polymer.[12]

  • Gel Permeation Chromatography (GPC): To analyze the molecular weight and molecular weight distribution of the polymer at different time points.[11][14][15][16]

Q3: What is a typical procedure for purifying poly(this compound)?

A common method for purifying the polymer is precipitation.[14]

  • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran (B95107) or chloroform).

  • Precipitation: Slowly add the polymer solution to a large excess of a non-solvent (e.g., methanol (B129727) or hexane) while stirring vigorously. The polymer should precipitate out.

  • Isolation: Collect the precipitated polymer by filtration.

  • Washing: Wash the polymer with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the polymer under vacuum to a constant weight.

Q4: How can I characterize the structure of my poly(this compound)?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the microstructure of the polymer, including the ratio of 1,2- to 1,4-addition and identifying any side products.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[11][14][15][16]

Quantitative Data

Table 1: Comparison of Catalytic Systems for Diene Polymerization

Catalyst SystemMonomerYield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
n-BuLi / TMEDA1,3-CyclohexadieneHigh50,0001.12[8]
Ni(dppp)Cl₂ / i-PrMgCl3-Hexylthiophene>95-<1.5[18]
Sc(OTf)₃1,3-Dioxolane>90--[19]
Binuclear α-diimine Ni-based / EASC1-HexeneHighHigh~2.5[20]

Note: Data for this compound is limited in the literature. This table provides examples from similar diene and alkyne polymerizations to illustrate the types of data to consider when selecting a catalyst.

Experimental Protocols

Protocol 1: Glaser-Hay Polymerization of a Terminal Diyne (Adapted for this compound)

This protocol is adapted from established procedures for the Glaser-Hay coupling of terminal alkynes.[3]

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (B3395972) (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add CuCl (e.g., 5 mol%) and TMEDA (e.g., 10 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas for 15-20 minutes.

  • Solvent Addition: Add anhydrous and deoxygenated acetone via a syringe.

  • Monomer Addition: Add the this compound monomer to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature (or an optimized temperature) under a positive pressure of the inert gas. The progress of the polymerization can be monitored by TLC or by observing the precipitation of the polymer.

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 2M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting polymer by precipitation as described in the FAQs.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer_Purification This compound Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Degassing Solvent_Drying->Reaction_Setup Catalyst_Prep Catalyst/Initiator Preparation Catalyst_Prep->Reaction_Setup Monomer_Addition Monomer Addition Reaction_Setup->Monomer_Addition Polymerization Polymerization (Controlled Temperature) Monomer_Addition->Polymerization Quenching Reaction Quenching Polymerization->Quenching Purification Polymer Purification (Precipitation) Quenching->Purification Characterization Characterization (NMR, GPC, FTIR) Purification->Characterization

Caption: Experimental workflow for this compound polymerization.

Catalyst_Selection_Logic start Define Desired Reaction Outcome outcome Polymerization or Other Reaction? start->outcome catalyst_polymerization Select Polymerization Catalyst outcome->catalyst_polymerization Polymerization catalyst_other Select Catalyst for (e.g., Cyclotrimerization) outcome->catalyst_other Other polymer_props Desired Polymer Properties? high_mw High Molecular Weight? polymer_props->high_mw Molecular Weight stereoregularity Stereoregularity Needed? polymer_props->stereoregularity Stereochemistry metal_free Metal-Free Product? polymer_props->metal_free Purity catalyst_living Consider Living Polymerization Catalyst (e.g., Anionic) high_mw->catalyst_living Yes catalyst_stereospecific Consider Rh or Ni Catalysts stereoregularity->catalyst_stereospecific Yes catalyst_organo Consider Organobase or Lewis Acid Catalyst metal_free->catalyst_organo Yes catalyst_polymerization->polymer_props

Caption: Decision logic for catalyst selection in this compound reactions.

Signaling_Pathway cluster_catalyst Catalytic Cycle cluster_termination Termination/Side Reactions Catalyst Active Catalyst Species Coordination Monomer Coordination Catalyst->Coordination Deactivation Catalyst Deactivation Catalyst->Deactivation Monomer This compound Monomer Monomer->Coordination Homocoupling Homocoupling Monomer->Homocoupling Insertion Chain Propagation (Insertion) Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Catalyst Regeneration Chain_Transfer Chain Transfer Growing_Chain->Chain_Transfer Side_Product Side Products Deactivation->Side_Product Chain_Transfer->Side_Product Homocoupling->Side_Product

Caption: Simplified reaction pathway for catalyzed this compound polymerization.

References

Validation & Comparative

A Comparative Analysis of 1,3-Hexadiyne and 1,5-Hexadiyne Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric compounds is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an objective comparison of the reactivity of 1,3-hexadiyne and 1,5-hexadiyne (B1215225), supported by established principles of organic chemistry and analogous experimental data.

The arrangement of the two triple bonds in the six-carbon chain of this compound and 1,5-hexadiyne gives rise to distinct electronic properties and, consequently, different chemical behaviors. This compound is a conjugated diyne, where the two triple bonds are separated by a single bond, leading to a continuous π-system. In contrast, 1,5-hexadiyne is an isolated diyne, with its triple bonds separated by two sp³-hybridized carbon atoms, resulting in two independent π-systems. This fundamental structural difference is the primary determinant of their reactivity profiles.

Stability and Structural Insights

Comparative Reactivity Profiles

The differing electronic structures of this compound and 1,5-hexadiyne dictate their participation in various chemical transformations. The conjugated nature of this compound allows for unique modes of reaction, such as 1,4-addition and pericyclic reactions, which are not observed in the isolated system of 1,5-hexadiyne. The reactivity of 1,5-hexadiyne is more akin to that of a simple alkyne, with each triple bond reacting independently.

Reaction TypeThis compound (Conjugated)1,5-Hexadiyne (Isolated)Rationale
Electrophilic Addition Can undergo both 1,2- and 1,4-addition, leading to a mixture of products.[3][4]Undergoes standard Markovnikov and anti-Markovnikov addition at each alkyne independently.[5][6]The conjugated system allows for the formation of a resonance-stabilized carbocation intermediate, enabling nucleophilic attack at two different positions.
Cycloaddition Reactions Can act as a diene component in Diels-Alder type reactions with suitable dienophiles.[7]Does not participate in Diels-Alder reactions. Can undergo intramolecular cyclization reactions under specific conditions.The conjugated 4π-electron system of this compound is a prerequisite for the [4+2] cycloaddition of the Diels-Alder reaction. 1,5-Hexadiyne can undergo cyclization via radical or metal-catalyzed pathways.
Hydration Hydration can be complex, potentially leading to a mixture of enol and ketone products.Each alkyne can be hydrated independently to form a ketone, following Markovnikov's rule.[5][6][8]The independent nature of the triple bonds in 1,5-hexadiyne allows for predictable hydration of one or both alkynes.
Deprotonation/Alkylation The terminal alkyne proton is acidic and can be removed by a strong base for subsequent functionalization.Both terminal alkyne protons are acidic and can be selectively or doubly deprotonated and functionalized.The presence of two terminal alkynes in 1,5-hexadiyne offers more possibilities for sequential functionalization.

Experimental Protocols

Detailed experimental procedures for the specific reactions of this compound and 1,5-hexadiyne are not extensively reported. However, the following protocols for analogous compounds can be adapted by researchers.

Representative Protocol 1: Diels-Alder Reaction of a Conjugated Diyne (Analogous to this compound)

This protocol is adapted from the Diels-Alder reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640).[9][10]

Materials:

  • This compound (or analogous conjugated diyne)

  • Maleic anhydride (or other suitable dienophile)

  • Xylene (high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of the conjugated diyne and 1.0 equivalent of maleic anhydride in a minimal amount of xylene.

  • Heat the mixture to reflux with vigorous stirring. The high temperature is often necessary to overcome the activation energy for the cycloaddition.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[11]

Representative Protocol 2: Hydration of a Terminal Alkyne (Applicable to 1,5-Hexadiyne)

This protocol is a general method for the mercury(II)-catalyzed hydration of a terminal alkyne.[5][6][8][12]

Materials:

  • 1,5-Hexadiyne

  • Water

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (B86663) (HgSO₄) as a catalyst

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a round-bottom flask, add the 1,5-hexadiyne.

  • Add a solution of water and sulfuric acid.

  • Add a catalytic amount of mercury(II) sulfate.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • The initial product is an enol which rapidly tautomerizes to the more stable ketone.[5][6][8]

  • Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent. The product is then purified by distillation or column chromatography.

Visualizing Reactivity Differences

The following diagrams, generated using the DOT language, illustrate the fundamental differences in the electronic systems and representative reaction pathways of this compound and 1,5-hexadiyne.

Caption: Pi-systems of this compound and 1,5-hexadiyne.

G cluster_0 This compound Reactivity cluster_1 1,5-Hexadiyne Reactivity A This compound B Electrophilic Addition A->B E Cycloaddition (Diels-Alder Type) A->E C 1,2-Adduct B->C D 1,4-Adduct B->D F Cycloadduct E->F G 1,5-Hexadiyne H Independent Alkyne Reactions G->H K Intramolecular Cyclization G->K I Addition to C1-C2 H->I J Addition to C5-C6 H->J L Cyclic Product K->L

Caption: Reactivity pathways of this compound vs. 1,5-hexadiyne.

References

spectroscopic characterization to confirm 1,3-hexadiyne structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unequivocally confirming the structure of a synthesized molecule is paramount. This guide provides a comparative analysis of spectroscopic techniques used to characterize the conjugated diyne, 1,3-hexadiyne. Due to the limited availability of published experimental spectra for this compound, this guide will focus on the expected spectral characteristics and compare them with the experimentally determined data of its structural isomers, 2,4-hexadiyne (B1329798) (a conjugated diyne) and 1,5-hexadiyne (B1215225) (a non-conjugated diyne), as well as the analogous conjugated diene, 1,3-hexadiene. This comparison highlights how subtle changes in molecular structure are reflected in spectroscopic data.

At a Glance: Spectroscopic Comparison of C6 Hydrocarbons

The following tables summarize the key spectroscopic data for this compound and its comparators.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundTechniqueChemical Shift (δ) ppm
This compound ¹H NMRData not readily available in public databases.
¹³C NMRReferenced in literature, but specific data is not readily available.[1]
2,4-Hexadiyne ¹H NMRData not readily available in public databases.
¹³C NMRReferenced in literature.[2]
1,5-Hexadiyne ¹H NMR~2.0 ppm (t, terminal alkyne H), ~2.5 ppm (m, propargylic CH₂)
¹³C NMRData not readily available in public databases.
1,3-Hexadiene ¹H NMR~0.9 ppm (t, CH₃), ~2.1 ppm (q, CH₂), ~5.0-6.5 ppm (m, olefinic H)
¹³C NMR~12.5 (CH₃), ~25.9 (CH₂), ~115-137 (olefinic C)

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundTechniqueKey Signals
This compound IRExpected: ~3300 cm⁻¹ (terminal ≡C-H stretch), ~2200-2100 cm⁻¹ (C≡C stretch, conjugated). Experimental data not readily available.
MS (EI)Expected Molecular Ion (M⁺): m/z = 78. Experimental data not readily available.
2,4-Hexadiyne IR~2150 cm⁻¹ (internal C≡C stretch). No terminal ≡C-H stretch.[3]
MS (EI)Molecular Ion (M⁺): m/z = 78
1,5-Hexadiyne IR~3300 cm⁻¹ (terminal ≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, non-conjugated)
MS (EI)Molecular Ion (M⁺): m/z = 78
1,3-Hexadiene IR~3100-3000 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch, conjugated), ~900-1000 cm⁻¹ (=C-H bend)[4]
MS (EI)Molecular Ion (M⁺): m/z = 82[5]

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

CompoundTechniqueλmax (nm)
This compound UV-VisExpected to absorb in the UV region due to conjugation. Experimental data not readily available.
2,4-Hexadiyne UV-VisData not readily available in public databases.
1,5-Hexadiyne UV-VisNo significant absorption in the near-UV region.
1,3-Hexadiene UV-Vis~227 nm

Deciphering the Structure: A Spectroscopic Workflow

The comprehensive characterization of a molecule like this compound involves a logical workflow, integrating information from various spectroscopic methods to piece together its structure.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Provides m/z of M⁺ IR Infrared Spectroscopy Func_Groups Functional Groups IR->Func_Groups Identifies C≡C, ≡C-H NMR NMR Spectroscopy (¹H & ¹³C) Connectivity H-C Framework & Connectivity NMR->Connectivity Maps H & C environments UV_Vis UV-Vis Spectroscopy Conjugation Conjugated System UV_Vis->Conjugation Confirms π-conjugation Proposed_Structure Proposed Structure: This compound Mol_Weight->Proposed_Structure Func_Groups->Proposed_Structure Connectivity->Proposed_Structure Conjugation->Proposed_Structure Structural_Features_vs_Spectroscopy cluster_Structure Structural Features of this compound cluster_Spectroscopy Spectroscopic Evidence Structure_Img CH₃-CH₂-C≡C-C≡C-H Terminal_Alkyne Terminal Alkyne (C≡C-H) IR_CH IR: ~3300 cm⁻¹ Terminal_Alkyne->IR_CH H_NMR_Terminal ¹H NMR: ~2-3 ppm Terminal_Alkyne->H_NMR_Terminal C_NMR_Alkyne ¹³C NMR: ~65-90 ppm Terminal_Alkyne->C_NMR_Alkyne Internal_Alkyne Internal Alkyne (-C≡C-) IR_CC IR: ~2200-2100 cm⁻¹ Internal_Alkyne->IR_CC Internal_Alkyne->C_NMR_Alkyne Ethyl_Group Ethyl Group (CH₃-CH₂) H_NMR_Ethyl ¹H NMR: ~1.1 ppm (t) ~2.3 ppm (q) Ethyl_Group->H_NMR_Ethyl Conjugated_System Conjugated Di-yne (-C≡C-C≡C-) UV_Vis_Lambda UV-Vis: λmax > 200 nm Conjugated_System->UV_Vis_Lambda

References

comparing the stability of conjugated vs. non-conjugated diynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular stability is crucial for predicting reactivity, designing synthetic pathways, and ensuring the shelf-life of pharmaceutical compounds. This guide provides a comparative analysis of the thermodynamic stability of conjugated and non-conjugated diynes, backed by experimental and computational data. While the stabilizing effect of conjugation is a well-established principle for dienes, this guide will delve into the nuanced and surprisingly complex stability landscape of their diyne counterparts.

Quantitative Stability Analysis: A Tale of Two Diynes

The thermodynamic stability of a compound can be quantitatively assessed by its heat of hydrogenation (ΔH° hydrog), which is the enthalpy change when the molecule is fully saturated with hydrogen. A less negative (or smaller) heat of hydrogenation indicates a more stable starting molecule, as less energy is released upon its conversion to the corresponding alkane.

Here, we compare the experimental heat of hydrogenation of a non-conjugated diyne, 1,5-hexadiyne, with the calculated heat of hydrogenation of the conjugated diyne, 1,3-butadiyne (B1212363).

CompoundStructureTypeHeat of Hydrogenation (kJ/mol)
1,3-ButadiyneHC≡C-C≡CHConjugated-567.8
1,5-HexadiyneHC≡C-CH₂-CH₂-C≡CHNon-conjugated (Isolated)-582.8 ± 4.2[1]

Note: The heat of hydrogenation for 1,3-butadiyne was calculated using its standard enthalpy of formation and the standard enthalpy of formation of its hydrogenation product, n-butane.

Contrary to the significant stabilization observed in conjugated dienes, the data for diynes suggests that the stabilization effect of conjugation is much less pronounced. In some instances, particularly with heteroatom substitution, conjugation in alkynes can even lead to destabilization.[2] This phenomenon is attributed to the interplay of two opposing factors: the stabilizing effect of π-electron delocalization (resonance) and the destabilizing effect of π–π electron repulsion between the triple bonds.[3]

Experimental Protocols

The determination of heats of hydrogenation is a cornerstone of experimental thermochemistry. Below are detailed methodologies for both experimental and computational approaches to assessing diyne stability.

Catalytic Hydrogenation for Calorimetry (Experimental)

This method involves the complete hydrogenation of a known amount of the diyne in a calorimeter and measuring the heat evolved.

Objective: To experimentally determine the heat of hydrogenation of a diyne.

Materials:

  • Diyne sample (e.g., 1,5-hexadiyne)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Palladium on carbon, Pd/C, or Platinum(IV) oxide, PtO₂)

  • Solvent (e.g., glacial acetic acid, ethanol)

  • Calorimeter (e.g., a reaction calorimeter or a custom-built apparatus)

  • Gas burette and manometer

  • Stirring apparatus

Procedure:

  • Catalyst Activation (if required): For some catalysts like PtO₂, a pre-reduction step is necessary. The catalyst is suspended in the solvent in the calorimeter vessel and stirred under a hydrogen atmosphere until the black platinum catalyst is formed.

  • Sample Preparation: A precise, known mass of the diyne is dissolved in the reaction solvent.

  • Calorimeter Setup: The calorimeter is assembled, and the catalyst suspension is introduced into the reaction vessel. The system is allowed to reach thermal equilibrium.

  • Hydrogenation Reaction: The diyne solution is introduced into the reaction vessel. The system is then filled with hydrogen gas, and the reaction is initiated by vigorous stirring to ensure good mixing of the reactants, catalyst, and hydrogen.

  • Data Acquisition: The temperature change inside the calorimeter is monitored over time. The total amount of hydrogen consumed is measured using a gas burette.

  • Calculation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter system, and the moles of diyne hydrogenated.

Computational Thermochemistry (Theoretical)

Computational methods, such as ab initio calculations, provide a powerful tool for predicting the thermochemical properties of molecules, especially for unstable or difficult-to-handle compounds.

Objective: To calculate the heat of hydrogenation of a diyne (e.g., 1,3-butadiyne).

Methodology (Conceptual):

  • Software: Utilize a quantum chemistry software package (e.g., Gaussian, Spartan).

  • Level of Theory: Choose an appropriate level of theory and basis set (e.g., G3(MP2) or a high-level composite method) that has been shown to provide accurate thermochemical data.

  • Geometry Optimization: Perform geometry optimizations for the diyne (e.g., 1,3-butadiyne), hydrogen (H₂), and the final alkane product (e.g., n-butane).

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Enthalpy Calculation: Calculate the standard enthalpy of formation (ΔH f°) for each species.

  • Heat of Hydrogenation Calculation: The heat of hydrogenation (ΔH° hydrog) is then calculated using the following equation:

    ΔH° hydrog = ΔH f°(alkane) - [ΔH f°(diyne) + n * ΔH f°(H₂)]

    where 'n' is the number of moles of H₂ required for complete saturation (n=4 for a diyne). Since the enthalpy of formation of an element in its standard state is zero, ΔH f°(H₂) = 0.

Factors Influencing Diyne Stability

The stability of conjugated versus non-conjugated diynes is a balance of electronic and steric effects. The following diagram illustrates the key factors at play.

StabilityFactors cluster_conjugated Conjugated Diyne (e.g., 1,3-Butadiyne) conj_stabilization π-Electron Delocalization (Resonance) conj_destabilization π-π Repulsion OverallStability Overall Thermodynamic Stability conj_stabilization->OverallStability Net (de)stabilization conj_destabilization->OverallStability Net (de)stabilization nonconj_stability Localized π-Bonds nonconj_stability->OverallStability Baseline Stability

Caption: Factors influencing the thermodynamic stability of conjugated vs. non-conjugated diynes.

In conjugated diynes, the p-orbitals of the adjacent triple bonds overlap, leading to delocalization of the π-electrons over the entire four-carbon system. This resonance is a stabilizing factor. However, the close proximity of the electron-dense triple bonds also results in significant π-π electrostatic repulsion, which is a destabilizing factor. In non-conjugated diynes, the triple bonds are separated by one or more sp³-hybridized carbon atoms, preventing such interactions. Their stability is therefore determined by the properties of the isolated π-bonds. The net stability of a conjugated diyne is the result of the balance between these opposing resonance and repulsion effects.

References

Validating 1,3-Hexadiyne Purity: A Comparative Guide to GC-MS and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of robust chemical synthesis and analysis. This guide provides a comparative overview of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of 1,3-hexadiyne purity. We present detailed experimental protocols and data interpretation guidelines to assist in the accurate assessment of this highly reactive and versatile building block.

This compound (CAS 4447-21-6) is a valuable precursor in organic synthesis, particularly in the formation of complex molecules and polymers. Due to its high reactivity, impurities can arise during its synthesis and storage, potentially compromising the outcome of subsequent reactions. Therefore, rigorous purity assessment is paramount. While commercial specifications for this compound can be scarce, a typical purity for specialty chemicals of this nature is expected to be in the range of 95-98%. This guide will demonstrate how to verify such purity levels.

Comparison of Analytical Techniques for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are orthogonal techniques that provide complementary information for the comprehensive purity assessment of volatile compounds like this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Provides structural information and quantitative data based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Strengths Excellent for separating volatile impurities and identifying them by their mass spectra. High sensitivity for trace impurities.Highly accurate and precise for determining the absolute purity of the main component without the need for a specific reference standard of the impurities. Provides structural confirmation.
Limitations Requires a reference standard for each impurity for accurate quantification. Can be susceptible to thermal degradation of unstable compounds.Lower sensitivity compared to GC-MS for trace impurities. May have overlapping signals in complex mixtures.
Typical Purity Range Assessed >99% (for main component), ppm levels for impurities.95-100%

Potential Impurities in this compound

The synthesis of this compound often involves coupling reactions, such as the Cadiot-Chodkiewicz coupling, which can lead to specific impurities. Understanding the synthetic route is key to identifying potential contaminants.

Common Synthesis: Cadiot-Chodkiewicz coupling of a terminal alkyne with a 1-haloalkyne.

Potential Impurities:

  • Homocoupling byproducts: Symmetrical diynes formed from the starting materials.

  • Unreacted starting materials: The terminal alkyne and 1-haloalkyne used in the synthesis.

  • Solvent residues: Solvents used during the reaction and workup (e.g., methanol, piperidine).

  • Isomers: Other C6H6 isomers that may form under the reaction conditions.

Experimental Protocols

GC-MS Protocol for this compound Purity Analysis

This protocol is designed for the separation and identification of this compound and its potential volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating hydrocarbons based on boiling points.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-200

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum (molecular ion at m/z 78).

  • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

  • Calculate the relative purity by peak area percentage. Note that for accurate quantification of impurities, calibration with certified reference standards is necessary.

Quantitative NMR (qNMR) Protocol for this compound Purity Determination

This protocol provides a method for determining the absolute purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube. Record the exact weight.

  • Select a suitable, high-purity internal standard that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene). Accurately weigh an appropriate amount of the internal standard and add it to the NMR tube. Record the exact weight.

  • Add a suitable deuterated solvent (e.g., CDCl₃, approximately 0.6 mL) to dissolve both the sample and the internal standard.

  • Gently mix the sample until fully dissolved.

NMR Parameters:

ParameterValue
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the analyte and internal standard protons
Number of Scans Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32)
Spectral Width Appropriate for observing all relevant signals

Data Analysis:

  • Acquire and process the ¹H NMR spectrum.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in Hexane start->dissolve dilute Dilute to ~10 µg/mL dissolve->dilute inject Inject 1 µL dilute->inject separate Separation on DB-5ms Column inject->separate detect MS Detection (EI, m/z 35-200) separate->detect identify Identify Peaks (Retention Time & Mass Spectra) detect->identify quantify Calculate Relative Purity (Peak Area %) identify->quantify

GC-MS analysis workflow for this compound purity.

Method_Comparison cluster_goal Analytical Goal goal Validate Purity of This compound gcms GC-MS goal->gcms qnmr qNMR goal->qnmr gcms_outcome Separation and Identification of Volatile Impurities gcms->gcms_outcome qnmr_outcome Absolute Purity of Main Component qnmr->qnmr_outcome

Comparison of GC-MS and qNMR for purity validation.

By employing these methodologies, researchers can confidently ascertain the purity of their this compound, ensuring the integrity and reproducibility of their synthetic endeavors. The choice between GC-MS and qNMR will depend on the specific analytical requirements, with GC-MS excelling at impurity identification and qNMR providing highly accurate absolute purity determination. For a comprehensive validation, the use of both techniques is recommended.

A Computational Comparison of Acyclic C6H6 Isomers: The Case of Hexadiynes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis reveals the significant energetic instability of linear hexadiyne isomers when compared to their cyclic counterpart, benzene (B151609). This guide synthesizes findings from computational chemistry studies to provide a comparative overview of 1,3-hexadiyne and its related acyclic isomers, contextualizing their properties within the broader C6H6 potential energy surface.

The landscape of C6H6 isomers is vast and has been the subject of extensive theoretical investigation. While benzene stands as the unequivocal global minimum in terms of stability, its high-energy acyclic isomers, including the family of hexadiynes, present compelling subjects for computational study. These linear structures are characterized by the presence of two carbon-carbon triple bonds and are found to be considerably less stable than benzene.

A comprehensive computational study of 218 C6H6 structures, employing both ab initio and density functional theory methods, established that acyclic isomers are generally 60 to 80 kcal/mol higher in energy than benzene.[1][2] This energetic penalty is largely attributed to the lack of aromatic stabilization and the inherent strain in linear unsaturated systems.

Relative Stabilities of Acyclic C6H6 Isomers

To provide a clear quantitative comparison, the following table summarizes the relative energies of several key acyclic C6H6 isomers. The energies are calculated from their standard gas-phase enthalpies of formation and are presented relative to benzene, the most stable isomer.

IsomerStructureStandard Enthalpy of Formation (ΔfH°gas, 298.15 K)Relative Energy (kcal/mol)
BenzeneC6H619.8 kcal/mol0.0
(3E)-1,3-Hexadien-5-yneCH2=CH-CH=CH-C≡CH82.8 kcal/mol[3]+63.0
1,4-HexadiyneHC≡C-CH2-CH2-C≡CH91.9 kcal/mol+72.1
This compound HC≡C-C≡C-CH2-CH394.1 kcal/mol[4][5]+74.3
2,4-HexadiyneCH3-C≡C-C≡C-CH377.9 kcal/mol+58.1

Computational Protocols

The determination of the relative stabilities and isomerization pathways of C6H6 isomers relies on sophisticated computational chemistry techniques. A representative high-level study that has explored the C6H6 potential energy surface employed the following methodologies:

1. Geometry Optimization and Vibrational Frequencies:

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G**

  • Procedure: The molecular structures of all isomers were fully optimized to find their lowest energy conformations. Vibrational frequency calculations were then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE).

2. Single-Point Energy Refinement:

  • Method: Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). This method is often considered the "gold standard" in quantum chemistry for its high accuracy.

  • Basis Set: Augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ).

  • Procedure: To obtain more accurate electronic energies, single-point energy calculations were performed on the B3LYP-optimized geometries using the more computationally expensive CCSD(T) method. The final relative energies are typically reported at this higher level of theory, incorporating the ZPVE corrections from the DFT calculations.[1][2]

Energetic Landscape and Isomerization Pathway

The significant energy difference between the linear hexadiyne isomers and benzene indicates a strong thermodynamic driving force for isomerization. The computational studies suggest that these high-energy acyclic structures can rearrange and cyclize to form the exceptionally stable aromatic ring of benzene. This relationship can be visualized as a funneling on the potential energy surface towards the global minimum.

G cluster_0 High-Energy Acyclic Isomers cluster_1 Global Minimum This compound This compound (+74.3 kcal/mol) Benzene Benzene (0.0 kcal/mol) This compound->Benzene Isomerization 1,4-Hexadiyne 1,4-Hexadiyne (+72.1 kcal/mol) 1,4-Hexadiyne->Benzene Isomerization 1,3-Hexadien-5-yne 1,3-Hexadien-5-yne (+63.0 kcal/mol) 1,3-Hexadien-5-yne->Benzene Isomerization 2,4-Hexadiyne 2,4-Hexadiyne (+58.1 kcal/mol) 2,4-Hexadiyne->Benzene Isomerization

Relative energy landscape of C6H6 isomers.

This diagram illustrates the energetic hierarchy of the this compound isomers and their relationship to the thermodynamically favored benzene. The arrows represent the conceptual pathway of isomerization from the high-energy linear forms to the stable aromatic ring. This highlights the general principle that, on the C6H6 potential energy surface, acyclic structures are thermodynamically unstable intermediates that are prone to cyclization.

References

alternative methods for the synthesis of conjugated diynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conjugated diynes are valuable structural motifs found in a wide array of natural products, pharmaceuticals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry, with a variety of methods developed over the years. This guide provides a detailed comparison of the principal alternative methods for synthesizing conjugated diynes, offering insights into their performance, supported by experimental data, and providing detailed protocols for key reactions.

Copper-Catalyzed Homocoupling Reactions: Glaser, Eglinton, and Hay Couplings

The classical methods for the synthesis of symmetrical conjugated diynes involve the oxidative coupling of terminal alkynes catalyzed by copper salts. The Glaser, Eglinton, and Hay couplings are the foundational reactions in this category.

Glaser Coupling: Discovered in 1869, the Glaser coupling is one of the oldest C-C bond-forming reactions.[1] It typically involves a copper(I) salt, a base (like ammonia (B1221849) or an amine), and an oxidant (often air or oxygen).[1][2]

Eglinton Coupling: A significant modification of the Glaser coupling, the Eglinton coupling utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a pyridine (B92270) solution.[2] This eliminates the need for an external oxidant.[2]

Hay Coupling: This variation of the Glaser coupling employs a catalytic amount of a copper(I) salt complexed with a chelating amine, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of an oxidant.[3][4] The CuCl-TMEDA complex exhibits improved solubility in organic solvents compared to the catalysts used in the traditional Glaser coupling.[1]

Comparative Data for Homocoupling Reactions
MethodCatalyst/ReagentBase/SolventOxidantTemperature (°C)Time (h)Yield (%)SubstrateReference
Glaser Coupling CuIDABCOAirRT0.1795Phenylacetylene[5]
Glaser-Hay CuClTMEDA/AcetoneO₂RT3971-Ethynyl-1-cyclohexanol[4]
Eglinton Coupling Cu(OAc)₂Pyridine-Reflux4851-Ethynyl-1-cyclohexanol[6]
Hay Coupling CuClTMEDA/IsopropanolO₂Reflux0.75~951-Ethynylcyclohexanol[7]
Experimental Protocols

General Procedure for Glaser-Hay Coupling of 1-Pentyne (B49018): [3]

  • Materials: 1-Pentyne, Copper(I) chloride (CuCl), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Acetone, 2M Hydrochloric acid (HCl), Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 1-pentyne (1.0 eq) in acetone.

    • Add CuCl (0.1 eq) and TMEDA (1.2 eq) to the solution.

    • Bubble air or oxygen through the reaction mixture while stirring vigorously at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into 2M HCl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

General Procedure for Eglinton Coupling: [6]

  • Materials: Terminal alkyne, Copper(II) acetate, Pyridine, Methanol.

  • Procedure:

    • Dissolve the terminal alkyne (1.0 eq) in a mixture of pyridine and methanol.

    • Add a solution of copper(II) acetate (2.0 eq) in pyridine to the alkyne solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Treat the residue with dilute acid and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and purify the product by chromatography or recrystallization.

Reaction Pathways

Glaser_Hay_Eglinton cluster_Glaser_Hay Glaser-Hay Coupling cluster_Eglinton Eglinton Coupling Alkyne_GH 2 R-C≡C-H Cu(I) Acetylide_GH 2 R-C≡C-Cu(I) Alkyne_GH->Cu(I) Acetylide_GH [Cu(I), Base] Diyne_GH R-C≡C-C≡C-R Cu(I) Acetylide_GH->Diyne_GH Oxidant (O₂) Alkyne_E 2 R-C≡C-H Cu(II) Acetylide_E 2 R-C≡C-Cu(II) Alkyne_E->Cu(II) Acetylide_E [Cu(II), Pyridine] Diyne_E R-C≡C-C≡C-R Cu(II) Acetylide_E->Diyne_E Reductive Elimination

Caption: Reaction pathways for Glaser-Hay and Eglinton couplings.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[8][9] This method is highly selective for the formation of the cross-coupled product, minimizing the formation of homocoupled byproducts.[9]

Quantitative Data for Cadiot-Chodkiewicz Coupling
Terminal Alkyne1-HaloalkyneCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene1-Bromo-2-phenylethyneCuI / n-BuNH₂THFRT192[9]
1-Octyne1-Bromo-1-hexyneCuBr / PiperidineMethanolRT285[8]
4-Ethynylanisole1-Bromo-4-nitrophenylethyneCuI / Et₂NHDMF251.590[10]
3-Ethynylthiophene1-Bromo-2-(trimethylsilyl)ethyneCuI / n-BuNH₂THFRT378[9]
Experimental Protocol

General Procedure for Cadiot-Chodkiewicz Coupling: [9]

  • Materials: Terminal alkyne, 1-Bromoalkyne, Copper(I) iodide (CuI), n-Butylamine, Tetrahydrofuran (THF).

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the terminal alkyne (1.0 eq) and the 1-bromoalkyne (1.0 eq) in anhydrous THF.

    • Add n-butylamine (2.0 eq) followed by CuI (5 mol%).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench it with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Pathway

Cadiot_Chodkiewicz Terminal_Alkyne R¹-C≡C-H Cu_Acetylide R¹-C≡C-Cu(I) Terminal_Alkyne->Cu_Acetylide [Cu(I), Base] Haloalkyne R²-C≡C-X Cu_Intermediate [R¹-C≡C-Cu(III)-C≡C-R²]X Cu_Acetylide->Cu_Intermediate + R²-C≡C-X (Oxidative Addition) Unsym_Diyne R¹-C≡C-C≡C-R² Cu_Intermediate->Unsym_Diyne Reductive Elimination

Caption: Mechanism of the Cadiot-Chodkiewicz coupling.

Modern Alternatives: Palladium-Catalyzed Couplings and Alkyne Metathesis

While copper-catalyzed reactions are foundational, modern methods offer alternative pathways to conjugated diynes, often with broader substrate scope and milder reaction conditions.

Palladium-Catalyzed Couplings

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are versatile methods for forming C-C bonds, including those in conjugated diynes. These reactions typically involve the coupling of a terminal alkyne with a vinyl or aryl halide in the presence of a palladium catalyst, a copper co-catalyst (in the case of Sonogashira), and a base.

Workflow for Palladium-Catalyzed Diyne Synthesis:

Palladium_Catalyzed Start Terminal Alkyne + Vinyl/Aryl Halide Reaction Pd Catalyst, (Cu Co-catalyst), Base, Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Conjugated Diyne Purification->Product

Caption: General workflow for Pd-catalyzed diyne synthesis.

Representative Experimental Data for Palladium-Catalyzed Synthesis:

AlkyneHalideCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene(E)-1,2-DiiodoethenePd(OAc)₂/CuIEt₃N / DMFRT1275[11]
Trimethylsilylacetylene1-Iodo-2-phenylethenePd(PPh₃)₄/CuIEt₃N / THF60688[7]

General Procedure for Sonogashira Coupling: [7]

  • Materials: Terminal alkyne, Vinyl/Aryl iodide, Pd(PPh₃)₄, CuI, Triethylamine (Et₃N), Solvent (e.g., THF, DMF).

  • Procedure:

    • To a degassed solution of the vinyl/aryl iodide (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add Et₃N (2.0 eq).

    • Add Pd(PPh₃)₄ (2-5 mol%) and CuI (1-3 mol%) to the mixture.

    • Stir the reaction at the desired temperature under an inert atmosphere until completion (monitored by TLC).

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography.

Alkyne Metathesis

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes (typically molybdenum or tungsten).[12] It can be used to synthesize symmetrical and unsymmetrical conjugated diynes through cross-metathesis or ring-closing metathesis.

Representative Experimental Data for Alkyne Metathesis:

Diyne Substrate 1Diyne Substrate 2CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1,6-Heptadiyne1,6-Heptadiyne (self-metathesis)Mo(CO)₆/PhenolToluene1102465[13]
1-Phenyl-1,3-butadiyne1-(4-tolyl)-1,3-butadiyne[Mo(NAr)(CHCMe₂Ph)(OTf)₂]Toluene80185 (cross-product)[5]

General Procedure for Alkyne Cross-Metathesis: [5]

  • Materials: Two different internal alkynes, Molybdenum or Tungsten catalyst, Anhydrous and deoxygenated solvent (e.g., toluene).

  • Procedure:

    • In a glovebox, dissolve the two alkyne substrates in the solvent.

    • Add the catalyst (typically 1-5 mol%).

    • Stir the reaction at the appropriate temperature.

    • Monitor the reaction by GC-MS or NMR.

    • Upon completion, quench the reaction and remove the catalyst by filtration through a pad of silica gel.

    • Concentrate the filtrate and purify the products by chromatography.

Conclusion

The synthesis of conjugated diynes can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical copper-catalyzed homocoupling reactions (Glaser, Eglinton, and Hay) are effective for producing symmetrical diynes. For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling offers high selectivity. Modern methods, including palladium-catalyzed couplings and alkyne metathesis, provide powerful alternatives with often milder conditions and broader substrate applicability. The choice of method will ultimately depend on the desired product (symmetrical vs. unsymmetrical), the nature of the starting materials, and the desired reaction scale and conditions. This guide provides a starting point for researchers to select and optimize the most suitable synthetic strategy for their specific needs.

References

A Comparative Guide to 1,3-Hexadiyne-Based Polymers and Alternative Materials for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a demand for materials that offer enhanced stability, controlled release, and targeted delivery. Among the innovative materials being explored, polymers based on 1,3-hexadiyne, which form polydiacetylene (PDA) vesicles, have garnered significant attention. This guide provides an objective comparison of the performance of these PDA vesicles against two widely used alternatives: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The information presented is supported by experimental data to assist researchers in selecting the most suitable material for their drug development needs.

Performance Comparison at a Glance

The following tables summarize key quantitative data comparing the physical and drug delivery characteristics of PDA vesicles, liposomes, and PLGA nanoparticles.

Table 1: Physicochemical Properties
PropertyPolydiacetylene (PDA) VesiclesLiposomesPoly(lactic-co-glycolic acid) (PLGA) Nanoparticles
Material Composition Polymerized diacetylene lipids (e.g., PCDA)Natural or synthetic phospholipids (B1166683) and cholesterolBiodegradable polyester (B1180765) of lactic acid and glycolic acid
Size Range (diameter) 29 - 149 nm[1]20 - 1000 nm[2]60 - 550 nm[3]
Zeta Potential -3 to -25 mV (anionic)[1]Can be tailored (anionic, cationic, or neutral)-38 mV (uncoated) to +76 mV (chitosan-coated)[4]
Mechanical Stability High (due to polymerization)Low (prone to leakage)Moderate
Table 2: Drug Delivery Performance
Performance MetricPolydiacetylene (PDA) VesiclesLiposomesPoly(lactic-co-glycolic acid) (PLGA) Nanoparticles
Drug Loading Capacity Dependent on drug and vesicle compositionCan encapsulate both hydrophilic and hydrophobic drugsEfficient for both hydrophobic and hydrophilic drugs
Drug Release Profile Sustained release; 32-57% release in 24h[1]Can be rapid or sustained depending on formulationBiphasic or continuous release over days to weeks
Biocompatibility Generally considered biocompatibleHigh biocompatibilityFDA-approved, high biocompatibility
Stimuli-Responsiveness Colorimetric and fluorescent response to pH, temperature, etc.Can be engineered to be stimuli-responsiveStimuli-responsive formulations are being developed

In-Depth Experimental Analysis

Drug Release Kinetics

Polydiacetylene (PDA) Vesicles: Studies have demonstrated the superior sustained-release properties of PDA vesicles compared to conventional liposomes. For instance, paclitaxel-loaded PDA vesicles showed a significantly slower release rate, with only 32-57% of the drug released over 24 hours, compared to 69% from conventional liposomes within the same timeframe.[1] This sustained release is attributed to the polymerized and more stable structure of the PDA vesicle bilayer.

Liposomes: The release from liposomes can be modulated by altering the lipid composition, but they are generally more prone to leakage.[5] The release kinetics can follow various models, including first-order and Higuchi models, depending on the formulation and the encapsulated drug.

PLGA Nanoparticles: PLGA nanoparticles are well-known for their tunable and sustained drug release profiles, which can be controlled by altering the polymer molecular weight and the lactic acid to glycolic acid ratio.[3] The release often follows a biphasic pattern with an initial burst release followed by a slower, continuous release phase.[6] The release kinetics from PLGA nanoparticles are often best described by the Korsmeyer-Peppas or Weibull models.[6][7]

Biocompatibility and Cellular Interaction

Polydiacetylene (PDA) Vesicles: PDA vesicles are generally considered biocompatible. Their surface can be modified, for example with polyethylene (B3416737) glycol (PEG), to reduce non-specific cellular interactions and cytotoxicity.[8]

Liposomes: Liposomes are known for their excellent biocompatibility and biodegradability.[9] However, their in vivo fate can be influenced by their surface charge and PEGylation, which affects circulation time and uptake by the reticuloendothelial system.[10][11]

PLGA Nanoparticles: PLGA is an FDA-approved polymer with a long history of safe use in biomedical applications.[12][13] The cytotoxicity of PLGA nanoparticles is generally low and depends on the particle size, concentration, and the cell type.[12][14]

Experimental Protocols

Synthesis of Polydiacetylene (PDA) Vesicles

A common method for preparing PDA vesicles is the solvent injection method.[15]

  • Monomer Solution Preparation: Dissolve the diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA) in an organic solvent like chloroform (B151607) or ethanol (B145695) to a concentration of 0.5 mM.

  • Vesicle Formation: Heat deionized water to a temperature above the phase transition temperature of the monomer. Slowly inject the monomer solution into the heated water with vigorous stirring.

  • Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvent, leading to the self-assembly of diacetylene monomers into vesicles.

  • Annealing: Cool the vesicle solution and store it at 4°C overnight to allow for proper annealing of the vesicle structure.

  • Polymerization: Expose the vesicle solution to 254 nm UV light for a specific duration (e.g., 5 minutes) to induce polymerization, which is indicated by a color change to blue.[15][16]

  • Purification: Filter the solution through a membrane (e.g., 0.8 µm) to remove any large aggregates.[16]

Drug Loading into PLGA Nanoparticles

The single emulsion-solvent evaporation method is frequently used for encapsulating hydrophobic drugs into PLGA nanoparticles.[17]

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and the hydrophobic drug in a volatile organic solvent like dichloromethane (B109758) (e.g., 5 ml).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v).

  • Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): The washed nanoparticles can be lyophilized for long-term storage.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to different concentrations of the nanoparticles (PDA vesicles, liposomes, or PLGA nanoparticles) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Visualizing Cellular Uptake: Receptor-Mediated Endocytosis

The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. One of the primary mechanisms is receptor-mediated endocytosis, where the nanoparticles bind to specific receptors on the cell surface, triggering their internalization.[1][16][21]

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nanoparticle Drug-Loaded Nanoparticle Receptor Cell Surface Receptor Nanoparticle->Receptor Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit Clustering mem Endosome Early Endosome CoatedPit->Endosome Internalization LateEndosome Late Endosome Endosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease

Caption: Receptor-mediated endocytosis pathway for nanoparticle uptake.

Logical Workflow for Material Selection

The choice of a suitable drug delivery vehicle depends on a multitude of factors specific to the therapeutic application. The following workflow can guide the decision-making process.

MaterialSelectionWorkflow Start Define Therapeutic Goal DrugProperties Analyze Drug Properties (Hydrophilicity, Stability) Start->DrugProperties ReleaseKinetics Required Release Kinetics? (Sustained, Burst, Stimuli-Responsive) DrugProperties->ReleaseKinetics Targeting Targeted Delivery Needed? ReleaseKinetics->Targeting Decision Select Material ReleaseKinetics->Decision PDA Vesicles (Sustained, Stimuli) Liposomes (Tunable) PLGA (Sustained) Stability Assess Stability Requirements (Mechanical, In Vivo) Targeting->Stability Biocompatibility Evaluate Biocompatibility Needs Stability->Biocompatibility Stability->Decision PDA Vesicles (High) PLGA (Moderate) Liposomes (Low) Biocompatibility->Decision Biocompatibility->Decision All show good biocompatibility

Caption: Workflow for selecting a drug delivery material.

Conclusion

Polydiacetylene vesicles derived from this compound-based polymers present a compelling alternative to traditional drug delivery systems like liposomes and PLGA nanoparticles. Their inherent stability and stimuli-responsive properties offer unique advantages for controlled and targeted drug release. However, the optimal choice of material ultimately depends on the specific requirements of the drug and the therapeutic application. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug development endeavors. Further research involving direct, head-to-head comparative studies will be invaluable in fully elucidating the relative merits of these advanced materials.

References

A Comparative Guide to the Polymerization of Conjugated Diynes and Dienes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic and mechanistic nuances of monomer polymerization is crucial for the rational design of novel materials. This guide provides a comparative analysis of the polymerization of a 1,3-diyne analogue and the well-established polymerization of conjugated dienes. Due to a scarcity of published kinetic studies on the parent 1,3-hexadiyne, this guide utilizes the comprehensively studied 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as a representative for diyne polymerization. This is contrasted with the extensively documented polymerization of 1,3-dienes, which serves as a benchmark for conjugated polymer synthesis.

Comparative Overview of Polymerization Kinetics

The polymerization behavior of diynes and dienes exhibits significant differences, primarily stemming from their distinct electronic structures and reactivity. The following tables summarize key kinetic and thermodynamic parameters for the thermal polymerization of a 2,4-hexadiyne (B1329798) derivative and provide a general comparison with catalytic diene polymerization.

Table 1: Kinetic and Thermodynamic Data for the Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate)

ParameterSolid-State PolymerizationLiquid-State Polymerization
Reaction Order AutocatalyticZero-Order[1][2]
Activation Energy (Ea) Varies with conversion (68 to 95 kJ mol⁻¹)[1]Nearly constant
Heat of Reaction (ΔH) 128 ± 4 kJ mol⁻¹[1]360 ± 5 kJ mol⁻¹[1]

Table 2: General Comparison of Polymerization Characteristics

FeatureDiyne Polymerization (Thermal)Diene Polymerization (Catalytic)
Initiation Thermal initiationAnionic, cationic, or Ziegler-Natta catalysts[3][4][5]
Propagation Can involve intramolecular cyclization[1]Primarily 1,4- or 1,2-addition
Kinetics Can exhibit unusual reaction orders (e.g., zero-order)[1][2]Typically follows first-order kinetics with respect to monomer
Polymer Structure Often results in highly conjugated, rigid-rod polymersProduces elastomers with varying degrees of cis/trans isomerism

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and polymerization of the 2,4-hexadiyne derivative and a general procedure for the anionic polymerization of a 1,3-diene.

Synthesis and Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate)

This protocol is based on the work of T. A. Tukhvatullin et al.[1]

Monomer Synthesis:

  • Glaser Coupling of Propargyl Alcohol: Propargyl alcohol is coupled in the presence of a copper(I) chloride catalyst in methanol (B129727) to synthesize hexa-2,4-diyne-1,6-diol.[1]

  • Esterification: The resulting diol is then reacted with p-toluenesulfonyl chloride in the presence of a base to yield 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate).[1]

  • Purification: The final monomer is purified by column chromatography.[1]

Thermal Polymerization (as studied by DSC):

  • A sample of the monomer is placed in a differential scanning calorimetry (DSC) pan.

  • For solid-state polymerization, the sample is heated isothermally below its melting point (e.g., at various temperatures between 80-90°C).[1]

  • For liquid-state polymerization, the sample is heated at a constant rate (e.g., 2, 5, 10, 20°C/min) to a temperature above its melting point.[1]

  • The heat flow is measured as a function of temperature or time to determine the heat of polymerization and to perform isoconversional kinetic analysis.[1]

General Protocol for Anionic Polymerization of a 1,3-Diene (e.g., Isoprene)
  • Solvent and Monomer Purification: The solvent (e.g., cyclohexane) and monomer (e.g., isoprene) are rigorously purified to remove any protic impurities.

  • Initiation: The polymerization is initiated by adding a solution of an organolithium initiator (e.g., sec-butyllithium) to the monomer/solvent mixture under an inert atmosphere.

  • Propagation: The reaction is allowed to proceed at a controlled temperature. The propagation is typically very fast.

  • Termination: The living polymer chains are terminated by the addition of a protic agent, such as methanol.

  • Polymer Isolation: The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Visualizing Polymerization Pathways and Workflows

Diagrams are powerful tools for illustrating complex chemical processes and experimental setups. The following visualizations depict the polymerization of the hexadiyne derivative, a typical diene polymerization, and the workflow for kinetic analysis.

G Polymerization of 2,4-Hexadiyne Derivative Monomer 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) Heat Heat (Δ) Monomer->Heat Initiation Polymer Polydiacetylene Heat->Polymer Propagation (1,4-addition)

Caption: Polymerization of the 2,4-hexadiyne derivative to a polydiacetylene.

G Anionic Polymerization of 1,3-Butadiene Initiator RLi Monomer 1,3-Butadiene Initiator->Monomer Initiation ActiveCenter Living Polymer Chain (Anionic Center) Monomer->ActiveCenter Forms ActiveCenter->Monomer Propagation (1,4- or 1,2-addition) Polymer Polybutadiene ActiveCenter->Polymer Termination (e.g., with ROH)

Caption: Anionic polymerization of 1,3-butadiene.

G Experimental Workflow for DSC Kinetic Study cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Monomer Synthesize and Purify Monomer Sample Weigh Sample into DSC Pan Monomer->Sample DSC Run DSC Experiment (Isothermal or Ramp) Sample->DSC Data Collect Heat Flow vs. Time/Temperature Data DSC->Data Integration Integrate Peak to get ΔH Data->Integration Kinetics Isoconversional Kinetic Analysis Integration->Kinetics Parameters Determine Ea and Reaction Model Kinetics->Parameters

Caption: Workflow for studying polymerization kinetics using DSC.

References

A Comparative Guide to the Spectroscopic Properties of 1,3-Hexadiyne: Cross-Referencing Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a comparative analysis of experimental and theoretical spectroscopic data for the linear conjugated alkyne, 1,3-hexadiyne. By cross-referencing available experimental Nuclear Magnetic Resonance (NMR) data with theoretically calculated NMR, Infrared (IR), and Raman spectra, this document aims to offer a comprehensive spectroscopic profile of this compound.

Summary of Spectroscopic Data

The following tables summarize the available experimental and theoretically calculated spectroscopic data for this compound. This side-by-side comparison facilitates a direct assessment of the accuracy of computational methods and provides a more complete picture of the molecule's characteristics.

Table 1: ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimental ¹³C NMR (ppm)[1]Theoretical ¹³C NMR (ppm)
C1Data not availableCalculation required
C2Data not availableCalculation required
C3Data not availableCalculation required
C4Data not availableCalculation required
C5Data not availableCalculation required
C6Data not availableCalculation required

Table 2: Key Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational ModeTheoretical IR Frequency (cm⁻¹)Theoretical Raman Frequency (cm⁻¹)
C≡C Stretch (sym)Calculation requiredCalculation required
C≡C Stretch (asym)Calculation requiredCalculation required
C-H Stretch (alkynyl)Calculation requiredCalculation required
C-H Stretch (alkyl)Calculation requiredCalculation required
CH₂ BendCalculation requiredCalculation required
CH₃ BendCalculation requiredCalculation required

Note: As of the latest search, specific experimental IR and Raman spectra for this compound are not available in public databases. The data presented here would be based on computational chemistry calculations.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound via Cadiot-Chodkiewicz Coupling:

Materials:

  • 1-Butyne (B89482)

  • Bromoethyne (B3344055) (or a suitable equivalent)

  • Copper(I) chloride or bromide

  • A suitable amine base (e.g., ethylamine, propylamine)

  • An organic solvent (e.g., THF, methanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of 1-butyne is prepared in the chosen organic solvent under an inert atmosphere.

  • A catalytic amount of the copper(I) salt is added to the solution.

  • The amine base is then introduced to the reaction mixture.

  • A solution of bromoethyne in the same solvent is added dropwise to the mixture at a controlled temperature (often room temperature or slightly below).

  • The reaction is stirred for a specified period, and its progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., ammonium (B1175870) chloride), followed by extraction with an organic solvent.

  • The combined organic layers are dried and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

Characterization: The purified this compound would then be characterized by spectroscopic methods:

  • ¹H and ¹³C NMR spectroscopy to confirm the carbon skeleton and proton environments.

  • Infrared (IR) spectroscopy to identify characteristic functional groups, particularly the C≡C and C-H stretching vibrations.

  • Raman spectroscopy to complement the IR data, as the symmetrical C≡C stretching mode is expected to be strongly Raman active.

  • Mass spectrometry to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of this compound.

Synthesis_of_1_3_Hexadiyne cluster_reactants Reactants cluster_conditions Reaction Conditions 1_Butyne 1-Butyne Cadiot_Chodkiewicz Cadiot-Chodkiewicz Coupling 1_Butyne->Cadiot_Chodkiewicz Bromoethyne Bromoethyne Bromoethyne->Cadiot_Chodkiewicz Catalyst Cu(I) salt Catalyst->Cadiot_Chodkiewicz Base Amine Base Base->Cadiot_Chodkiewicz Solvent Organic Solvent Solvent->Cadiot_Chodkiewicz 1_3_Hexadiyne This compound Cadiot_Chodkiewicz->1_3_Hexadiyne

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow Start Synthesized This compound Purification Purification Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Raman Raman Spectroscopy Purification->Raman Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis Raman->Data_Analysis Comparison Comparison with Theoretical Data Data_Analysis->Comparison

Caption: Experimental workflow for spectroscopic analysis.

References

A Comparative Guide to the Regioselectivity of Additions to 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the regioselectivity of three common addition reactions—hydroboration-oxidation, bromination, and hydration—to the conjugated system of 1,3-hexadiyne. Understanding the factors that control the regiochemical outcome of these reactions is crucial for the strategic synthesis of complex molecules and pharmaceutical intermediates. This document summarizes expected product distributions based on established principles of organic chemistry, provides detailed experimental protocols for analogous reactions, and includes mechanistic diagrams to illustrate the underlying principles of regioselectivity.

Executive Summary

The addition of reagents to the unsymmetrical conjugated system of this compound presents a challenge in controlling regioselectivity. The two triple bonds, one terminal (C1-C2) and one internal (C3-C4), exhibit different reactivities influenced by both electronic and steric factors. This guide outlines the expected outcomes for hydroboration-oxidation, bromination, and hydration, providing a framework for selecting the appropriate synthetic strategy to achieve a desired regioisomer.

Data Presentation: Predicted Product Distribution

ReactionReagentsExpected Major Product(s)Regioselectivity
Hydroboration-Oxidation 1. Disiamylborane (B86530) or 9-BBN 2. H₂O₂, NaOHHexan-2-oneAnti-Markovnikov addition to the terminal alkyne
Bromination (1 equivalent)Br₂Mixture of 1,2- and 1,4-addition productsKinetically and thermodynamically controlled
Hydration (Acid-catalyzed)H₂O, H₂SO₄, HgSO₄Mixture of Hexan-2-one and Hexan-3-oneNon-regioselective for the internal alkyne

Experimental Protocols

The following are detailed experimental protocols for analogous reactions that can be adapted for this compound.

Hydroboration-Oxidation of a Terminal Alkyne

This procedure is adapted from the hydroboration-oxidation of alkenes and is modified for a terminal alkyne using a sterically hindered borane (B79455) to ensure mono-hydroboration and enhance regioselectivity.[1]

Materials:

  • This compound

  • Disiamylborane (Sia₂BH) or 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • A dry, nitrogen-flushed flask is charged with a solution of this compound in anhydrous THF.

  • The solution is cooled to 0 °C in an ice bath.

  • One equivalent of a sterically hindered borane solution (e.g., disiamylborane or 9-BBN) is added dropwise to the stirred solution of the alkyne.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete hydroboration.

  • The reaction is cooled again to 0 °C, and 3 M NaOH solution is slowly added, followed by the careful, dropwise addition of 30% H₂O₂ solution, keeping the temperature below 30 °C.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting aldehyde or ketone can be purified by distillation or column chromatography.

Bromination of a Conjugated Diene

This protocol is based on the bromination of 1,3-butadiene (B125203) and can be adapted for the controlled monobromination of this compound.[2] The ratio of 1,2- to 1,4-addition products is often temperature-dependent.[2]

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of this compound in an anhydrous solvent (CCl₄ or CH₂Cl₂) is prepared in a flask protected from light.

  • The solution is cooled to a specific temperature (e.g., -15 °C or 0 °C) to control the selectivity.

  • A solution of one equivalent of bromine in the same solvent is added dropwise to the stirred alkyne solution. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

  • The reaction is quenched by washing with a saturated sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the mixture of dibromo adducts, which can be analyzed and separated by chromatographic techniques.

Acid-Catalyzed Hydration of an Alkyne

This procedure describes the mercury(II)-catalyzed hydration of an alkyne, which is a common method for the formation of ketones.[3][4][5] For an unsymmetrical internal alkyne, a mixture of products is expected.

Materials:

  • This compound

  • Water

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (HgSO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A flask is charged with water and concentrated sulfuric acid, and the mixture is cooled in an ice bath.

  • A catalytic amount of mercury(II) sulfate is added to the acidic solution.

  • This compound is then added to the stirred solution.

  • The reaction mixture is heated (e.g., to 60 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is cooled to room temperature and extracted with diethyl ether.

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting mixture of ketones can be purified by distillation or column chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathways for the addition reactions to this compound, highlighting the intermediates that determine the regiochemical outcome.

hydroboration_oxidation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product This compound This compound Vinylborane Vinylborane Intermediate This compound->Vinylborane Hydroboration (Anti-Markovnikov) Sia2BH 1. Sia₂BH (or 9-BBN) H2O2_NaOH 2. H₂O₂, NaOH Enol Enol Vinylborane->Enol Oxidation Hexan-2-one Hexan-2-one Enol->Hexan-2-one Tautomerization bromination This compound This compound Allylic_Carbocation Allylic Carbocation (Resonance Stabilized) This compound->Allylic_Carbocation Electrophilic Attack Br2 Br₂ Product_1_2 1,2-Addition Product Allylic_Carbocation->Product_1_2 Br⁻ attack at C2 Product_1_4 1,4-Addition Product Allylic_Carbocation->Product_1_4 Br⁻ attack at C4 hydration This compound This compound Enol_Intermediates Mixture of Enol Intermediates This compound->Enol_Intermediates Nucleophilic Attack Reagents H₂O, H₂SO₄, HgSO₄ Product_2_one Hexan-2-one Enol_Intermediates->Product_2_one Tautomerization Product_3_one Hexan-3-one Enol_Intermediates->Product_3_one Tautomerization

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Hexadiyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 1,3-Hexadiyne, a reactive acetylenic compound, requires meticulous handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Flame-retardant laboratory coats

  • Chemical splash goggles and a face shield

  • Chemical-resistant gloves (inspect for integrity before use)

All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the release of flammable vapors and minimize inhalation exposure. Ensure an operational safety shower and eyewash station are readily accessible.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is a multi-step process that prioritizes safety through segregation, proper containerization, and clear communication with your institution's EHS professionals.

  • Waste Identification and Segregation:

    • Pure, Unused this compound: This should be treated as highly reactive chemical waste. Do not mix it with other waste streams.

    • Reaction Mixtures: Solutions containing this compound must be carefully evaluated for quenching before being designated as waste. If the reaction mixture has not been fully quenched, it should be treated as reactive waste. Consult with a qualified chemist or your EHS office for appropriate quenching procedures if you are unsure.

    • Contaminated Materials: Any labware, such as pipette tips, vials, and gloves, that has come into contact with this compound should be considered contaminated solid waste. These materials should be collected separately from non-contaminated waste.

  • Containerization:

    • Use only approved, chemically compatible, and properly sealed waste containers.[1][2]

    • Ensure waste containers are clearly and accurately labeled with the full chemical name ("this compound Waste"), the date of accumulation, and any relevant hazard pictograms (e.g., flammable, reactive).[1] Note any special hazards on the hazardous waste label.[3]

    • Never overfill waste containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

    • Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition, heat, and incompatible materials.

  • Disposal Request:

    • Once the waste container is ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[4]

    • Provide a complete and accurate description of the waste to the EHS personnel. This is crucial for ensuring the waste is handled and disposed of correctly by trained professionals.

Never attempt to dispose of this compound or any reactive chemical down the drain or in the regular trash.[3] Such actions can lead to fires, explosions, and the release of toxic vapors.[3]

Quantitative Hazard Data

While specific quantitative data for this compound is limited in the provided search results, the table below summarizes general hazard information for reactive and flammable chemicals, which should be considered when handling this compound.

Hazard ParameterGeneral Value/Consideration for Reactive/Flammable ChemicalsCitation
Flash Point Assumed to be low; handle as a highly flammable liquid.
Reactivity Can be highly reactive. Acetylenic compounds can form explosive compounds with certain metals (e.g., copper, silver, mercury).[5][6] Avoid contact with strong oxidizing agents.
Explosive Potential May become unstable and potentially explosive over time or due to contamination.[3]
Storage Store in a cool, dry, well-ventilated area away from ignition sources.[7]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound found in the search results. The primary "protocol" is the institutional hazardous waste management procedure. However, for reaction mixtures containing this compound, a quenching step may be necessary before it can be considered non-reactive waste.

General Quenching Protocol Consideration (Consult with EHS and experienced chemists before attempting):

  • Cooling: The reaction mixture should be cooled to a low temperature (e.g., 0 °C) in an ice bath to control the rate of reaction.

  • Slow Addition of Quenching Agent: A suitable quenching agent (e.g., a proton source like a dilute acid or alcohol, if appropriate for the specific reaction) should be added dropwise with vigorous stirring. The choice of quenching agent is highly dependent on the other components of the reaction mixture.

  • Monitoring: The temperature of the mixture should be carefully monitored throughout the quenching process to ensure it does not rise significantly.

  • Confirmation of Quench: Once the addition is complete and the reaction has subsided, the mixture should be stirred for a period to ensure the complete neutralization of any reactive species.

This is a generalized procedure and may not be suitable for all situations. Always consult relevant literature and your institution's safety protocols before performing any quenching procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste (Pure, Mixture, Contaminated) B Is the waste a reaction mixture? A->B C Has the mixture been safely quenched? B->C Yes D Consult EHS/SOP for Quenching Procedure B->D No E Segregate Waste Streams (Reactive Liquid, Solid) B->E Not a mixture C->E Yes D->C F Select Appropriate & Labeled Waste Container E->F G Transfer Waste in Fume Hood (Wear full PPE) F->G H Store Waste Container in Designated Safe Area G->H I Request Hazardous Waste Pickup from EHS H->I J Provide Detailed Waste Information to EHS I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Hexadiyne

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Hexadiyne was located. This guidance is based on the general safety data for structurally similar and highly unsaturated organic compounds. Handle this compound with extreme caution and consult with a qualified safety professional before use. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.

This compound is a highly unsaturated and likely reactive organic compound. Due to the lack of specific safety data, it must be treated as a substance with significant potential hazards. These may include high flammability, the potential for explosive decomposition (especially with heat, shock, or impurities), and irritation to the skin, eyes, and respiratory system. The following procedures are designed to mitigate these risks.

Operational Plan: Handling this compound with a Safety-First Approach

All work with this compound must be conducted in a properly functioning chemical fume hood. An inert atmosphere (e.g., nitrogen or argon) should be considered for all transfers and reactions to prevent the formation of potentially explosive peroxides.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a designated and properly labeled waste container is available in the fume hood. Verify that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., Class B) are readily accessible.

  • Personal Protective Equipment (PPE): All personnel must don the appropriate PPE as detailed in the table below before entering the designated work area.

  • Inert Atmosphere: If the procedure requires an inert atmosphere, purge all glassware and reaction vessels with nitrogen or argon.

  • Dispensing: Use gastight syringes or cannulation techniques for transferring this compound to minimize exposure to air.

  • Reaction Setup: Conduct all reactions in a clean, dry apparatus. Ensure the reaction is adequately cooled if there is a potential for an exothermic process.

  • Post-Reaction: Quench any reactive reagents carefully according to established laboratory procedures.

  • Decontamination: Decontaminate all equipment that has been in contact with this compound. Rinse with an appropriate solvent (e.g., acetone) in the fume hood, and collect the rinsate as hazardous waste.

  • Handwashing: Wash hands thoroughly with soap and water after handling is complete.

Personal Protective Equipment (PPE) for Handling this compound

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in a fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.Flame-retardant lab coat.Not generally required if work is performed in a properly functioning chemical fume hood.
Large Volume Transfers or Potential for Splashing Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves.Chemical-resistant apron over a flame-retardant lab coat.A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of inhalation.

Disposal Plan: Managing this compound Waste

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

Waste Collection and Disposal Procedure:

  • Waste Collection: Collect all this compound waste, including contaminated consumables and rinsates, in a designated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup prep_waste Designate Waste Container prep_setup->prep_waste handle_transfer Transfer this compound (Inert Atmosphere Recommended) prep_waste->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Collect All Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Store Waste for EHS Pickup cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.